molecular formula C11H21BrN2O2 B1286473 Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate CAS No. 655225-01-7

Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate

Cat. No.: B1286473
CAS No.: 655225-01-7
M. Wt: 293.2 g/mol
InChI Key: IWSFZKCIZFXAFT-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C11H21BrN2O2 and its molecular weight is 293.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BrN2O2/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSFZKCIZFXAFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50580145
Record name tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate
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Molecular Weight

293.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

655225-01-7
Record name tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate
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Record name tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
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Foundational & Exploratory

Technical Whitepaper: Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate (CAS 655225-01-7)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate, CAS 655225-01-7. It is a key bifunctional building block used extensively in medicinal chemistry and drug development. This guide covers its physicochemical properties, plausible synthetic routes, analytical characterization, applications—notably as a PROTAC linker and an intermediate in the synthesis of kinase inhibitors—and detailed safety and handling protocols. The information is compiled from supplier data sheets and relevant chemical literature to serve as a valuable resource for laboratory and development professionals.

Core Properties and Specifications

This compound is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on one nitrogen and a reactive bromoethyl group on the other.[1] This structure makes it an ideal scaffold in organic synthesis.[1] It is typically supplied as a white to off-white solid and requires refrigerated storage to maintain stability.[2]

Physicochemical and General Properties

The compound's key properties are summarized in the table below, compiled from various chemical suppliers.

PropertyValueSource(s)
CAS Number 655225-01-7[2][3][4]
Molecular Formula C₁₁H₂₁BrN₂O₂[2][3]
Molecular Weight 293.20 - 293.21 g/mol [1][2][3]
Physical Form Solid, White to off-white[2]
Purity ≥96%, with specific batches up to 98.83% (GC)[1][2]
Boiling Point 331.5 ± 37.0 °C at 760 mmHg (Predicted)[5]
Storage Temperature Store in freezer, under -20°C; Sealed in dry conditions[2][6]
Shipping Typically shipped in a cold pack
Topological Polar Surface Area (TPSA) 32.78 Ų[7]
LogP (iLOGP) 3.38 (Predicted)[7]
Chemical Identifiers

For unambiguous identification and use in computational chemistry, the following identifiers are provided.

IdentifierValueSource(s)
IUPAC Name This compound[1]
Synonyms tert-butyl 4-(2-bromoethyl)-1-piperazinecarboxylate
InChI 1S/C11H21BrN2O2/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14/h4-9H2,1-3H3
InChIKey IWSFZKCIZFXAFT-UHFFFAOYSA-N[7]
SMILES CC(C)(C)OC(=O)N1CCN(CCBr)CC1[1]
MDL Number MFCD07367890[7]

Synthesis and Characterization Protocols

While specific proprietary synthesis methods may vary by manufacturer, a plausible and standard laboratory protocol can be derived from fundamental organic chemistry principles, such as the nucleophilic substitution reaction between N-Boc-piperazine and an excess of a two-carbon electrophile like 1,2-dibromoethane.

Plausible Synthesis Protocol

Reaction: Alkylation of tert-butyl piperazine-1-carboxylate with 1,2-dibromoethane.

Reagents & Materials:

  • tert-Butyl piperazine-1-carboxylate

  • 1,2-dibromoethane (used in excess)

  • A non-nucleophilic base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile (MeCN) or Tetrahydrofuran (THF))

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Methodology:

  • Reaction Setup: To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in anhydrous acetonitrile, add the non-nucleophilic base (e.g., Et₃N, 1.5 eq).

  • Addition of Electrophile: Add 1,2-dibromoethane (3.0-5.0 eq) dropwise to the stirred solution at room temperature. Using a significant excess of the dibromoalkane minimizes the formation of the dimeric piperazine byproduct.

  • Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 60-70 °C) and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the excess solvent and 1,2-dibromoethane.

  • Extraction: Redissolve the residue in a water-immiscible organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the pure this compound.

Characterization Protocols

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure. The ¹H NMR would show characteristic signals for the tert-butyl protons (a singlet around 1.4 ppm), the piperazine ring protons (multiplets), and the bromoethyl group protons (triplets).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight, typically observing the [M+H]⁺ ion.

  • Purity Analysis (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to determine the purity of the final compound, with results often exceeding 97-98%.[2][3]

The diagram below outlines a typical workflow for the synthesis and purification of the title compound.

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis reagents 1. Add N-Boc-Piperazine, Base (Et3N), and Solvent (MeCN) to Flask addition 2. Add 1,2-Dibromoethane (Excess) reagents->addition Stir at RT reaction 3. Heat and Stir Overnight (Monitor by TLC/LC-MS) addition->reaction Heat to 60°C concentrate 4. Concentrate (Remove Solvent/Excess Reagent) reaction->concentrate extract 5. Dissolve in EtOAc Wash with NaHCO3, H2O, Brine concentrate->extract dry 6. Dry (Na2SO4) Filter and Concentrate extract->dry purify 7. Purify via Silica Gel Chromatography dry->purify product Final Product: tert-butyl 4-(2-bromoethyl) piperazine-1-carboxylate purify->product analysis 8. Characterize: NMR, MS, HPLC/GC product->analysis

Caption: Workflow for Synthesis and Purification.

Applications in Drug Development

The compound's utility stems from its bifunctional nature. The Boc-protected nitrogen is stable under many reaction conditions but can be easily deprotected, while the bromoethyl group serves as a versatile electrophile for nucleophilic substitution reactions.[1]

PROTAC Linker Synthesis

This compound is explicitly identified as a PROTAC (Proteolysis Targeting Chimera) linker.[8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The piperazine core is a common component in linkers that connect the target-binding ligand and the E3 ligase-binding ligand, providing favorable physicochemical properties.

Intermediate for Kinase Inhibitors

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound is a valuable intermediate for synthesizing more complex molecules, including kinase inhibitors.[9] For example, it is a key building block for synthesizing inhibitors of Cyclin-Dependent Kinase 9 (CDK9) and Bruton's Tyrosine Kinase (BTK), such as Ibrutinib.[9] These kinases are critical targets in oncology and immunology.

The following diagram illustrates the logical role of this compound in the drug discovery pipeline.

G cluster_synthesis Chemical Synthesis cluster_drug Active Pharmaceutical Ingredient (API) cluster_action Biological Action intermediate Intermediate (CAS 655225-01-7) synthesis Multi-step Synthesis (e.g., Suzuki Coupling, Amidation) intermediate->synthesis drug Final Drug Product (e.g., BTK/CDK9 Inhibitor) synthesis->drug target Biological Target (e.g., BTK Enzyme) drug->target Inhibits effect Therapeutic Effect (e.g., Anti-cancer Activity) target->effect Leads to

Caption: Role as an Intermediate in Drug Discovery.

Safety and Handling

This compound is classified as hazardous and requires careful handling by trained personnel in a laboratory setting.[5] It is intended for research use only and has not been validated for medical applications.[2][5]

GHS Hazard Classification

The compound's GHS classification indicates it is harmful and an irritant.

Hazard ClassCategoryCodeDescription
Acute Toxicity (Oral, Dermal, Inhalation) 4H302+H312+H332Harmful if swallowed, in contact with skin, or if inhaled
Skin Corrosion/Irritation 2H315Causes skin irritation
Serious Eye Damage/Irritation 2AH319Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) 3H335May cause respiratory irritation

Source(s):[5][7]

Recommended Handling and PPE Protocol

A strict safety protocol must be followed when handling this material. The following workflow outlines the essential steps for safe handling.

G start Start Handling sds 1. Review Safety Data Sheet (SDS) start->sds ppe 2. Wear Appropriate PPE - Safety Goggles - Lab Coat - Impervious Gloves sds->ppe hood 3. Handle in a Ventilated Chemical Fume Hood ppe->hood avoid 4. Avoid Inhalation of Dust and Contact with Skin/Eyes hood->avoid storage 5. Store Tightly Closed in a Freezer (-20°C) avoid->storage disposal 6. Dispose of Waste According to Local, State, and Federal Regulations storage->disposal end End Handling disposal->end

References

An In-depth Technical Guide to Tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and key applications of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate, a crucial building block in modern medicinal chemistry and drug discovery.

Core Properties

This compound, also known as Boc-piperazine bromoethyl, is a bifunctional molecule featuring a Boc-protected piperazine for controlled reactivity and a bromoethyl group for subsequent chemical modifications. This unique structure makes it an invaluable reagent, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2]

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference(s)
Chemical Name This compound
Synonyms Boc-piperazine bromoethyl, 1-Boc-4-(2-bromoethyl)piperazine
CAS Number 655225-01-7[2]
Molecular Formula C₁₁H₂₁BrN₂O₂[2]
Molecular Weight 293.21 g/mol [2]
Appearance White to off-white solid
Purity ≥97%
Boiling Point 331.5 ± 37.0 °C at 760 mmHg
Storage Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2]
Solubility Soluble in organic solvents such as Dichloromethane and Dimethylformamide.
Spectral Data

Consistent with its structure, the spectral data for this compound is well-defined. While specific peak values can vary slightly based on the solvent and instrument used, representative data is provided below.

SpectrumDescription
¹H NMR The proton NMR spectrum is consistent with the molecular structure.
¹³C NMR The carbon NMR spectrum confirms the presence of all 11 carbon atoms in their expected chemical environments.
Mass Spec. The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound.
Stability and Reactivity

This compound is stable under recommended storage conditions.[3] The primary reactive sites are the secondary amine of the piperazine ring (after deprotection of the Boc group) and the electrophilic bromoethyl group, which readily undergoes nucleophilic substitution reactions.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and application of this compound.

Synthesis of this compound

A common synthetic route involves the reaction of 1-Boc-piperazine with 1,2-dibromoethane.

Materials:

  • 1-Boc-piperazine

  • 1,2-dibromoethane

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or other suitable solvent

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve 1-Boc-piperazine (1 equivalent) and DIPEA (1 equivalent) in the chosen solvent.

  • Add an excess of 1,2-dibromoethane to the solution.

  • Stir the reaction mixture at room temperature or gentle heating for several hours to days, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.

General Protocol for Alkylation Reaction

This protocol outlines the use of this compound to alkylate a nucleophilic substrate, a common step in the synthesis of PROTACs and other drug candidates.

Materials:

  • This compound

  • Nucleophilic substrate (e.g., a phenol, amine, or thiol)

  • A suitable base (e.g., potassium carbonate, cesium carbonate, or DIPEA)

  • A suitable solvent (e.g., acetonitrile, dimethylformamide)

Procedure:

  • To a solution of the nucleophilic substrate (1 equivalent) in the chosen solvent, add the base (1-2 equivalents).

  • Add this compound (1-1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or elevated temperature, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.

Applications in Drug Discovery and Chemical Biology

The primary application of this compound is as a versatile linker in the construction of PROTACs.[1][2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[4] The piperazine moiety in the linker can enhance the solubility and cell permeability of the resulting PROTAC molecule.[][6]

The bromoethyl group allows for the covalent attachment of this linker to a ligand for the target protein of interest, while the Boc-protected piperazine can be deprotected to reveal a secondary amine for subsequent coupling to an E3 ligase ligand.[] This modular approach is a cornerstone of modern PROTAC design and synthesis.

Beyond PROTACs, the piperazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including effects on the central nervous system.[3][7][8] The ability to introduce the Boc-piperazine-ethyl moiety onto various molecular scaffolds makes this reagent a valuable tool for generating compound libraries for drug screening.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a molecule using this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Reactants: - Substrate (Nu-H) - Boc-piperazine bromoethyl - Base reaction Alkylation Reaction (e.g., in DMF) start->reaction quench Quench with Water reaction->quench extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) quench->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying concentration Concentration in vacuo drying->concentration chromatography Column Chromatography (Silica Gel) concentration->chromatography analysis Purity & Identity Check (NMR, LC-MS) chromatography->analysis final_product Pure Product analysis->final_product protac_mechanism cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC binds to Ub Ubiquitin E3_ligase E3 Ubiquitin Ligase E3_ligase->PROTAC binds to Ub_POI Ubiquitinated POI Ub->Ub_POI transferred to POI Proteasome Proteasome Ub_POI->Proteasome recognized by Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI degrades

References

Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate, a key bifunctional linker used in the development of targeted protein degraders. The document outlines its chemical properties, a generalized synthesis protocol, and its application in the formation of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

The fundamental properties of this compound are summarized below. This data is essential for its application in chemical synthesis and drug design.

PropertyValueCitations
Molecular Formula C₁₁H₂₁BrN₂O₂[1][2]
Molecular Weight 293.21 g/mol [1][2][3]
CAS Number 655225-01-7[1][2][3]
Synonyms tert-butyl 4-(2-bromoethyl)-1-piperazinecarboxylate
Physical Form Solid
Purity ≥97%[2]
Storage Conditions Store at -20°C, sealed and dry.[1][2][3]

Application in PROTAC Synthesis

This compound is primarily utilized as a bifunctional linker in the synthesis of PROTACs.[1][3][4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a specific target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[1][3] The piperazine moiety and the bromoethyl group of this compound provide reactive sites for conjugation with a ligand for the target protein and a ligand for an E3 ligase, respectively.

The logical workflow for the utilization of this linker in PROTAC development is illustrated in the diagram below.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_action Cellular Mechanism of Action Linker tert-butyl 4-(2-bromoethyl)piperazine- 1-carboxylate PROTAC Assembled PROTAC Molecule Linker->PROTAC Linkage E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Conjugation POI_Ligand Target Protein (POI) Ligand POI_Ligand->PROTAC Conjugation Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Forms Ubiquitination POI Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasomal Degradation Ubiquitination->Proteasome Leads to

Caption: Logical workflow for PROTAC synthesis and action.

Experimental Protocols

Disclaimer: This is a generalized protocol and has not been specifically validated for the synthesis of this compound in the provided search results. Optimization may be required.

Reaction: Nucleophilic substitution of a bromine atom on an ethyl group by the secondary amine of a Boc-protected piperazine.

Materials:

  • tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)

  • 1,2-Dibromoethane

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile (ACN))

  • A non-nucleophilic base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-piperazine (1 equivalent) and the base (2-3 equivalents) in the chosen anhydrous solvent.

  • Addition of Reagent: To the stirred solution, add 1,2-dibromoethane (typically in excess, e.g., 1.5-2 equivalents) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 60°C) overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add a saturated solution of sodium bicarbonate to quench the reaction.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the final product, this compound.

The chemical logic for this synthesis is depicted in the following pathway diagram.

Synthesis_Pathway Reactant1 tert-Butyl piperazine-1-carboxylate Product tert-Butyl 4-(2-bromoethyl) piperazine-1-carboxylate Reactant1->Product Base (e.g., Et3N) Solvent (e.g., THF) Heat Reactant2 1,2-Dibromoethane Reactant2->Product

Caption: Generalized synthesis pathway for the target compound.

References

Structure elucidation of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure Elucidation of tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of this compound. This compound is a valuable intermediate in medicinal chemistry, often utilized as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other complex pharmaceutical agents.[1] Accurate structural confirmation is critical for its application in drug development.

Compound Identity:

ParameterValueReference
Chemical Name This compound[2]
CAS Number 655225-01-7[2][3]
Molecular Formula C₁₁H₂₁BrN₂O₂[2][3]
Molecular Weight 293.21 g/mol [2][3]
Appearance White to off-white solid[2]
Purity Typically ≥97%[3]

Spectroscopic Data Analysis

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
3.46t4H5.2-N-CH₂ -CH₂-N(Boc)-
3.40t2H7.6Br-CH₂ -CH₂-N-
2.75t2H7.6Br-CH₂-CH₂ -N-
2.45t4H5.2-CH₂ -N(Boc)-CH₂ -
1.46s9H--C(CH₃)₃

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
154.7C =O (Carbamate)
79.6-C (CH₃)₃
57.5Br-CH₂-C H₂-N-
53.1-C H₂-N(Boc)-C H₂-
44.0 (approx.)-N-C H₂-CH₂-N(Boc)-
31.0Br-C H₂-CH₂-N-
28.4-C(C H₃)₃
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) is a common method for this analysis. A key feature is the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50:50).[4] This results in a characteristic M+ and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[5]

Table 3: Mass Spectrometry Data (GC-MS with EI)

m/zRelative Intensity (%)Proposed Fragment
294~50[M+H]⁺ with ⁸¹Br
292~50[M+H]⁺ with ⁷⁹Br
238/236Moderate[M - C₄H₈]⁺
215/213Moderate[M - C₄H₉O₂]⁺
185High[M - Br-CH₂-CH₂]⁺
157High[Boc-N]⁺ fragment
57Base Peak[C₄H₉]⁺ (tert-butyl)
Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

Table 4: IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
2975-2820StrongC-H stretching (alkyl)
1695StrongC=O stretching (carbamate)
1420MediumC-N stretching
1170StrongC-O stretching (ester)
650MediumC-Br stretching

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[6]

  • Instrument Setup :

    • Place the 5 mm NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.[6]

  • ¹H NMR Acquisition :

    • Spectrometer : 400 MHz

    • Pulse Sequence : Standard single 90° pulse.

    • Spectral Width : 0-12 ppm.

    • Acquisition Time : 2-3 seconds.

    • Relaxation Delay : 1-2 seconds.

    • Number of Scans : 16-32 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Spectrometer : 100 MHz

    • Pulse Sequence : Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width : 0-200 ppm.

    • Number of Scans : 1024 or more scans due to the low natural abundance of ¹³C.[6]

Mass Spectrometry Protocol (GC-MS)
  • Sample Preparation : Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile organic solvent such as methanol or ethyl acetate.[6]

  • Gas Chromatography (GC) Conditions :

    • Injector Temperature : 250°C.[6]

    • Column : Use a non-polar capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

    • Oven Program : Start at 100°C, hold for 2 minutes, then ramp up to 280°C at a rate of 15°C/min.

  • Mass Spectrometry (MS) Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[7]

    • Source Temperature : 230°C.

    • Interface Temperature : 280°C.[7]

    • Mass Range : Scan from m/z 40 to 400.

IR Spectroscopy Protocol (FTIR-ATR)
  • Sample Preparation : Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition :

    • Spectrometer : Fourier-Transform Infrared (FTIR) Spectrometer.

    • Accessory : ATR.

    • Scan Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : Average 16-32 scans for a high-quality spectrum.

    • Background : Collect a background spectrum of the clean ATR crystal before analyzing the sample.

Visualizations

Diagrams illustrating the structure elucidation workflow and spectroscopic correlations are provided below.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Analyze MS Mass Spectrometry (GC-MS) Sample->MS Analyze IR IR Spectroscopy (FTIR-ATR) Sample->IR Analyze NMR_Data Analyze Chemical Shifts, Coupling, Integration NMR->NMR_Data MS_Data Analyze Molecular Ion, Isotopic Pattern, Fragmentation MS->MS_Data IR_Data Identify Functional Group Absorptions IR->IR_Data Structure Structure Elucidation and Confirmation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow for the structure elucidation of the target compound.

G cluster_structure Chemical Structure & NMR Assignments cluster_1H ¹H NMR cluster_13C ¹³C NMR img_node H1 1.46 ppm (s, 9H) H2 3.46 ppm (t, 4H) H3 2.45 ppm (t, 4H) H4 2.75 ppm (t, 2H) H5 3.40 ppm (t, 2H) C1 28.4 ppm C2 79.6 ppm C3 154.7 ppm C4 44.0 ppm C5 53.1 ppm C6 57.5 ppm C7 31.0 ppm

Caption: Structure with key predicted ¹H and ¹³C NMR chemical shifts.

References

Identity of C11H21BrN2O2 Piperazine Derivative Required for Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A definitive IUPAC name and chemical structure for a piperazine derivative with the molecular formula C11H21BrN2O2 could not be determined based on the information provided. The creation of an in-depth technical guide hinges on the precise identification of the compound .

The molecular formula C11H21BrN2O2 can represent numerous constitutional isomers and stereoisomers. Each of these unique chemical structures would possess distinct physicochemical properties, pharmacological activities, and metabolic pathways. Consequently, experimental data and signaling pathway involvement would be specific to each isomer.

To proceed with the development of the requested technical whitepaper for researchers, scientists, and drug development professionals, a more specific identifier for the molecule of interest is necessary. Any of the following would be sufficient to uniquely identify the compound:

  • Full IUPAC Name: The systematic name that describes the exact chemical structure.

  • CAS Number: The unique numerical identifier assigned by the Chemical Abstracts Service.

  • Chemical Structure: A diagram of the molecule.

  • SMILES (Simplified Molecular-Input Line-Entry System) String: A line notation for the structure of a chemical species.

  • InChI (International Chemical Identifier) String: A textual identifier for chemical substances.

Upon receiving a specific identifier, a comprehensive technical guide can be compiled, including the requested quantitative data tables, detailed experimental protocols, and Graphviz diagrams illustrating relevant biological pathways or experimental workflows.

Commercial availability of tert-butyl 4-(2-bromoethyl)-1-piperazinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Commercial Availability and Application of tert-Butyl 4-(2-bromoethyl)-1-piperazinecarboxylate

Introduction

tert-Butyl 4-(2-bromoethyl)-1-piperazinecarboxylate (CAS No. 655225-01-7) is a bifunctional organic compound featuring a Boc-protected piperazine moiety and a bromoethyl group. This structure makes it a valuable building block in medicinal chemistry and drug discovery, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are an emerging class of therapeutic agents that utilize the ubiquitin-proteasome system to induce the degradation of specific target proteins.[3] This guide provides a comprehensive overview of the commercial availability, synthesis, and applications of this key chemical intermediate for researchers, scientists, and drug development professionals.

Commercial Availability

A variety of chemical suppliers offer tert-Butyl 4-(2-bromoethyl)-1-piperazinecarboxylate, typically for research and development purposes.[4] Purity levels are generally high, with most suppliers providing the compound at 97% purity or greater. The compound is a solid and requires cold storage, typically in a freezer at or below -20°C, to ensure stability.[5][6]

SupplierPurityCAS NumberNotes
Sigma-Aldrich 97%655225-01-7Shipped in a cold pack for transport.[5]
ChemScene ≥97%655225-01-7Storage recommended at -20°C.[6]
MedChemExpress ≥97%655225-01-7Used as a PROTAC linker.[1]
BLDpharm -655225-01-7Requires cold-chain transportation.[7]
Clinivex -655225-01-7Stated as a useful research chemical.[4]
FUJIFILM Wako -655225-01-7For research use.[8]

Synthesis and Experimental Protocols

The synthesis of tert-butyl 4-(2-bromoethyl)-1-piperazinecarboxylate is typically achieved through the N-alkylation of Boc-piperazine with an excess of a two-carbon electrophile containing a bromine atom.

Experimental Protocol: Synthesis via N-alkylation

A common synthetic route involves the reaction of tert-butyl piperazine-1-carboxylate with 1,2-dibromoethane in the presence of a non-nucleophilic base.

Materials:

  • tert-Butyl piperazine-1-carboxylate (1 equivalent)

  • 1,2-dibromoethane (excess, e.g., 10 equivalents or used as solvent)

  • N,N-Diisopropylethylamine (DIPEA) (1 equivalent)

  • Argon or Nitrogen atmosphere

  • Dichloromethane (for chromatography)

  • Methanol (for chromatography)

  • Silica gel for column chromatography

Procedure:

  • A mixture of tert-butyl piperazine-1-carboxylate (1.0 eq), 1,2-dibromoethane (used in excess), and DIPEA (1.0 eq) is prepared in a reaction vessel.

  • The mixture is stirred under an inert argon atmosphere at approximately 30°C for 72 hours.

  • The progress of the reaction is monitored by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, the excess solvent (1,2-dibromoethane) is removed under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel. A typical eluent system is a gradient of 1-2% methanol in dichloromethane.

  • Fractions containing the desired product are combined and concentrated under reduced pressure to afford tert-butyl 4-(2-bromoethyl)-1-piperazinecarboxylate.

G cluster_reactants Reactant1 tert-Butyl piperazine-1-carboxylate Reaction Reaction Conditions: - Stir at 30°C - 72 hours - Argon Atmosphere Reactant1->Reaction Reactant2 1,2-Dibromoethane (Excess) Reactant2->Reaction Reagent DIPEA Reagent->Reaction Workup Solvent Removal (Reduced Pressure) Reaction->Workup Crude Mixture Purification Column Chromatography (Silica Gel, 1-2% MeOH in DCM) Workup->Purification Residue Product tert-Butyl 4-(2-bromoethyl) -1-piperazinecarboxylate Purification->Product Purified Product

Caption: Synthetic workflow for tert-butyl 4-(2-bromoethyl)-1-piperazinecarboxylate.

Applications in Drug Discovery

The primary application of tert-butyl 4-(2-bromoethyl)-1-piperazinecarboxylate is as a versatile linker in the construction of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The piperazine ring can improve the rigidity and solubility of the linker, which are critical pharmacokinetic properties.[9]

The logical workflow of a PROTAC is as follows:

  • Binding: The PROTAC molecule simultaneously binds to a target Protein of Interest (POI) and an E3 ubiquitin ligase.

  • Ternary Complex Formation: This binding event forms a ternary complex (POI-PROTAC-E3 Ligase).

  • Ubiquitination: The E3 ligase transfers ubiquitin molecules to the target protein.

  • Recognition & Degradation: The polyubiquitinated protein is recognized and degraded by the 26S proteasome.

  • Recycling: The PROTAC molecule is released and can induce further degradation cycles.

G PROTAC PROTAC (containing piperazine linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Release & Recycle Ub Ubiquitin Transfer Ternary->Ub PolyUb Polyubiquitinated Target Protein Ub->PolyUb Ubiquitination Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degradation into Amino Acids Proteasome->Degradation Degrades

Caption: General mechanism of action for a PROTAC utilizing a piperazine-based linker.

Role in Modulating Signaling Pathways

While tert-butyl 4-(2-bromoethyl)-1-piperazinecarboxylate is a building block, the piperazine core it contains is a well-established pharmacophore found in numerous drugs that modulate key cellular signaling pathways.[10] Piperazine derivatives have been shown to interact with a wide range of biological targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes.[11] Their incorporation into drugs often aims to influence neurotransmitter systems and kinase signaling cascades.[10][12]

Common pathways influenced by drugs containing the piperazine motif include:

  • Neurotransmitter Signaling: Many piperazine-containing drugs act as agonists or antagonists at serotonin and dopamine receptors, thereby modulating signaling pathways implicated in psychiatric disorders.[10][13]

  • Kinase Signaling Cascades: Certain piperazine derivatives can inhibit protein kinases, such as those in the Mitogen-Activated Protein Kinase (MAPK) pathway, which are crucial for cell proliferation and survival and are often dysregulated in cancer.[10]

G Piperazine Piperazine-Containing Drug / PROTAC Target Cellular Target (e.g., GPCR, Kinase) Piperazine->Target Binds / Inhibits Pathway1 Neurotransmitter Signaling (Serotonin, Dopamine) Target->Pathway1 Pathway2 Kinase Cascade (e.g., MAPK Pathway) Target->Pathway2 Response1 Modulation of Neuronal Activity Pathway1->Response1 Response2 Regulation of Cell Proliferation / Apoptosis Pathway2->Response2

Caption: Conceptual overview of signaling pathways modulated by piperazine-based molecules.

References

An In-Depth Technical Guide to the Core Characteristics of tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate, commonly referred to as Boc-protected bromoethylpiperazine, is a key bifunctional building block in modern medicinal chemistry. Its structure incorporates a piperazine ring, a versatile scaffold known to enhance the pharmacokinetic properties of drug candidates, protected at one nitrogen atom by a tert-butoxycarbonyl (Boc) group and functionalized at the other with a bromoethyl chain. This arrangement makes it an invaluable linker, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a target protein ligand with an E3 ubiquitin ligase ligand. The Boc protecting group ensures chemoselectivity in sequential synthetic steps, while the bromoethyl group provides a reactive handle for nucleophilic substitution, enabling the facile covalent attachment to other molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, supported by experimental protocols and safety information.

Core Chemical and Physical Properties

This compound is typically a white to off-white solid, and its stability is maintained when stored in a dry, refrigerated environment, ideally under -20°C.[1][2] The key physicochemical data for this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 655225-01-7[2]
Molecular Formula C₁₁H₂₁BrN₂O₂[2]
Molecular Weight 293.21 g/mol [3]
Physical Form White to off-white solid[2][3]
Purity ≥97% (typically ~98.8%)[2][3]
Storage Conditions Powder: -20°C for 3 years. In solvent: -80°C for 6 months.[3]

Spectroscopic Data

¹H NMR (Anticipated) ¹³C NMR (Anticipated)
A singlet around 1.46 ppm corresponding to the nine protons of the tert-butyl group.A peak around 28.5 ppm for the methyl carbons of the tert-butyl group.
A triplet around 2.7-2.8 ppm for the two protons of the -CH₂-Br group.A peak around 33-34 ppm for the carbon of the -CH₂-Br group.
A triplet around 3.4-3.5 ppm for the two protons of the -N-CH₂-CH₂-Br group.Peaks in the range of 43-46 ppm for the two piperazine ring carbons adjacent to the Boc-protected nitrogen.
Broad signals in the range of 2.4-2.6 ppm and 3.3-3.5 ppm for the eight protons of the piperazine ring.Peaks in the range of 52-54 ppm for the two piperazine ring carbons adjacent to the ethyl-substituted nitrogen.
A peak around 59-60 ppm for the carbon of the -N-CH₂- group.
A peak around 80 ppm for the quaternary carbon of the tert-butyl group.
A peak around 154-155 ppm for the carbonyl carbon of the Boc group.

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the N-alkylation of 1-Boc-piperazine. The Boc group deactivates one of the piperazine nitrogens, allowing for selective mono-alkylation at the unprotected secondary amine.[6]

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-Boc-piperazine

  • 1,2-Dibromoethane

  • A suitable base (e.g., potassium carbonate or triethylamine)

  • Anhydrous aprotic solvent (e.g., acetonitrile or tetrahydrofuran)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 1-Boc-piperazine (1.0 equivalent) and the base (2.0 equivalents) in the anhydrous solvent.

  • Add 1,2-dibromoethane (a large excess, e.g., 5-10 equivalents, which can also serve as the solvent in some protocols) to the stirred solution.

  • Heat the reaction mixture to a moderate temperature (e.g., 60°C) and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the organic layer in vacuo and purify the crude product by flash column chromatography on silica gel to yield the desired product.

The reactivity of the resulting molecule is dominated by the bromoethyl moiety, which is an excellent electrophile for nucleophilic substitution reactions. This allows for the straightforward attachment of this linker to molecules containing nucleophilic functional groups such as amines, thiols, or phenols.

Applications in Drug Discovery and PROTAC Technology

The primary application of this compound is as a linker in the synthesis of PROTACs.[2][7] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[8] The linker plays a critical role in the efficacy of a PROTAC by dictating the distance and relative orientation between the target protein and the E3 ligase, which is crucial for the formation of a stable and productive ternary complex.[8]

Experimental Protocol: General Synthesis of a PROTAC using this compound

This protocol outlines a general strategy for coupling the linker to an amine-functionalized E3 ligase ligand, followed by conjugation to a target protein ligand.

Part 1: Coupling of the Linker to an E3 Ligase Ligand

Materials:

  • Amine-functionalized E3 ligase ligand (e.g., a pomalidomide derivative)

  • This compound

  • A non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide - DMF)

Procedure:

  • Dissolve the amine-functionalized E3 ligase ligand (1.0 equivalent) and DIPEA (2.0-3.0 equivalents) in anhydrous DMF.

  • Add this compound (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the linker-E3 ligase ligand conjugate.

Part 2: Deprotection and Coupling to the Target Protein Ligand

Materials:

  • Linker-E3 ligase ligand conjugate from Part 1

  • Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent

  • Dichloromethane (DCM)

  • Carboxylic acid-functionalized target protein ligand

  • Peptide coupling reagent (e.g., HATU, HBTU)

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Dissolve the linker-E3 ligase ligand conjugate (1.0 equivalent) in DCM.

  • Add an excess of TFA (or a solution of HCl in dioxane) and stir at room temperature for 1-2 hours until the Boc deprotection is complete (monitored by LC-MS).

  • Remove the solvent and excess acid under reduced pressure. The resulting amine salt is often used directly in the next step.

  • In a separate flask, dissolve the carboxylic acid-functionalized target protein ligand (1.0 equivalent), the peptide coupling reagent (1.1 equivalents), and DIPEA (3.0 equivalents) in anhydrous DMF. Stir for 15 minutes to activate the carboxylic acid.

  • Add the deprotected linker-E3 ligase ligand conjugate (as the salt) to the activated target protein ligand solution.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the crude PROTAC by preparative high-performance liquid chromatography (HPLC).

Visualizations

Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 1_Boc_Piperazine 1-Boc-Piperazine Alkylation N-Alkylation 1_Boc_Piperazine->Alkylation Dibromoethane 1,2-Dibromoethane Dibromoethane->Alkylation Product This compound Alkylation->Product Yields vary

Caption: Synthesis of the target compound via N-alkylation.

General PROTAC Synthesis Workflow

G E3_Ligand Amine-functionalized E3 Ligase Ligand Coupling1 Step 1: Linker Conjugation (Nucleophilic Substitution) E3_Ligand->Coupling1 Linker This compound Linker->Coupling1 Intermediate1 Boc-Protected Linker-E3 Ligand Conjugate Coupling1->Intermediate1 Deprotection Step 2: Boc Deprotection (Acidic Conditions) Intermediate1->Deprotection Intermediate2 Amine-Linker-E3 Ligand Conjugate Deprotection->Intermediate2 Coupling2 Step 3: Final Coupling (Amide Bond Formation) Intermediate2->Coupling2 Target_Ligand Carboxylic Acid-functionalized Target Protein Ligand Target_Ligand->Coupling2 PROTAC Final PROTAC Molecule Coupling2->PROTAC

Caption: A general workflow for PROTAC synthesis using the linker.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area, such as a fume hood.[1] In case of contact with skin or eyes, rinse immediately with plenty of water.[1] If inhaled, move to fresh air.[1] If swallowed, rinse mouth with water and do not induce vomiting.[1] Seek medical attention if any symptoms persist.[1]

Conclusion

This compound is a versatile and valuable reagent in contemporary drug discovery. Its pre-protected piperazine core and reactive bromoethyl arm make it an ideal linker for constructing complex molecules, most notably PROTACs. The synthetic protocols provided herein offer a foundation for its preparation and incorporation into larger molecular frameworks. As the field of targeted protein degradation continues to expand, the utility of well-designed linkers like this one will undoubtedly grow, making a thorough understanding of its properties and reactivity essential for researchers in the field.

References

A Deep Dive into Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate: A Versatile Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

This technical guide provides an in-depth overview of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate, a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Core Chemical Properties and Data

This compound is a bifunctional molecule featuring a Boc-protected piperazine and a reactive bromoethyl group. This structure allows for its sequential conjugation to a target protein ligand and an E3 ligase ligand, forming the characteristic tripartite structure of a PROTAC.

PropertyValueReference
CAS Number 655225-01-7[1][2]
Molecular Formula C₁₁H₂₁BrN₂O₂[2]
Molecular Weight 293.21 g/mol [2]
Appearance White to off-white solid[3]
Purity ≥97%[4]
Storage Conditions Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2][3]
Solubility Soluble in DMSO and Methanol

Synthesis and Reactivity

The synthesis of this compound and its derivatives typically involves nucleophilic substitution reactions. The bromoethyl group serves as an electrophile, readily reacting with nucleophiles such as amines and phenols, which are common functionalities on target protein ligands.

General Synthesis of Piperazine-containing PROTAC Linkers

Experimental Protocol: Synthesis of a Piperazine-linked Moiety

Materials:

  • 1-Boc-piperazine

  • Alkyl halide (e.g., 1-bromo-2-(2-methoxyethoxy)ethane)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 1-Boc-piperazine (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).

  • Add the alkyl halide (1.1 eq) dropwise to the mixture.

  • Stir the reaction mixture at 80 °C for 16 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired product.

Application in PROTAC Synthesis and Targeted Protein Degradation

This compound is a valuable tool in the field of targeted protein degradation. Its piperazine core can enhance the solubility and rigidity of the resulting PROTAC molecule, properties that are crucial for cell permeability and efficient ternary complex formation.[5]

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this linker typically follows a modular approach. First, the linker is conjugated to either the E3 ligase ligand or the target protein ligand. After deprotection of the Boc group, the second ligand is attached.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Linker Conjugation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Final Conjugation Linker tert-butyl 4-(2-bromoethyl) piperazine-1-carboxylate Intermediate_1 Linker-Ligand A Conjugate Linker->Intermediate_1 Reaction Ligand_A E3 Ligase Ligand (with nucleophile) Ligand_A->Intermediate_1 Intermediate_2 Deprotected Linker-Ligand A Intermediate_1->Intermediate_2 TFA/DCM PROTAC Final PROTAC Molecule Intermediate_2->PROTAC Coupling Reaction Ligand_B Target Protein Ligand (with electrophile or activated carboxyl group) Ligand_B->PROTAC

Figure 1: General workflow for PROTAC synthesis.
Mechanism of Action of PROTACs

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[6][7] The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation PROTAC PROTAC Target_Protein Target Protein (POI) PROTAC->Target_Protein E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E2_Ub E2~Ub Ubiquitinated_Protein Polyubiquitinated Target Protein Target_Protein->Ubiquitinated_Protein E3_Ligase->Ubiquitinated_Protein Ubiquitin Transfer E2_Ub->E3_Ligase Recruitment Proteasome 26S Proteasome Ubiquitinated_Protein->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 2: Mechanism of PROTAC-mediated protein degradation.

Case Study: Targeting Estrogen Receptor and β-Catenin Signaling in Breast Cancer

A derivative of this compound, a pyrimidine-triazole-tethered compound referred to as TTP-5, has been shown to effectively bind to estrogen receptor alpha (ERα) and suppress the growth of breast cancer cells.[7] This compound was found to inhibit the proliferation of MCF-7 breast cancer cells by blocking the ERα signaling pathway.[7]

The estrogen receptor and Wnt/β-catenin signaling pathways are known to have significant crosstalk in breast cancer.[8] Activation of ERα can lead to the stabilization and nuclear translocation of β-catenin, promoting the transcription of genes involved in cell proliferation and survival.

ER_BetaCatenin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER_alpha ERα Estrogen->ER_alpha Binding Destruction_Complex Destruction Complex (APC, Axin, GSK3β) ER_alpha->Destruction_Complex Inhibition Beta_Catenin_cyto β-catenin Destruction_Complex->Beta_Catenin_cyto Phosphorylation & Degradation Beta_Catenin_nuc β-catenin Beta_Catenin_cyto->Beta_Catenin_nuc Translocation TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Binding Gene_Transcription Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Transcription Activation Proliferation Proliferation Gene_Transcription->Proliferation Promotes TTP5 TTP-5 (Derivative of Linker) TTP5->ER_alpha Inhibition

Figure 3: Crosstalk between Estrogen Receptor and β-Catenin Signaling Pathways and the inhibitory action of TTP-5.
Quantitative Data on Biological Activity

While specific DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values for PROTACs synthesized using this compound are not widely published, data from PROTACs with similar piperazine-containing linkers targeting other proteins, such as BRD4, have shown potent degradation with DC₅₀ values in the low nanomolar range.[6]

The cytotoxicity of TTP-5 has been evaluated in breast cancer cell lines.

Cell LineAssayResultReference
MCF-7MTT AssaySignificant reduction in cell proliferation[7]
MCF-7Colony FormationInhibition of colony formation[7]
MCF-7Wound HealingInhibition of cell migration[7]
MCF-7Invasion AssayInhibition of cell invasion[7]

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs. Its structural features contribute to favorable physicochemical properties of the resulting protein degraders. As demonstrated by the activity of its derivatives, this linker scaffold holds significant promise for the development of novel therapeutics targeting a wide range of diseases, including cancer, by inducing the degradation of key pathological proteins. Further research into PROTACs utilizing this linker is warranted to fully explore its potential in drug discovery.

References

Methodological & Application

Synthesis of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the preparation of the alcohol precursor, tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, followed by its bromination to yield the target compound.

Data Presentation

The quantitative data for the synthesized compounds are summarized in the table below for clear comparison.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical FormYield (%)Purity (%)1H NMR (CDCl3, 400 MHz)
tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylateC11H22N2O3230.31Light yellow oilquant.>95%δ 3.62 (q, J = 5.3 Hz, 2H), 3.42-3.45 (m, 4H), 2.66 (m, J = 5.3 Hz, 1H), 2.54-2.57 (m, 2H), 2.44-2.46 (m, 4H), 1.46 (s, 9H)
This compoundC11H21BrN2O2293.21White to off-white solid~68% (expected)>98%[1]Consistent with structure[1]

Experimental Protocols

The synthesis of this compound is achieved through a two-step process, as detailed below.

Step 1: Synthesis of tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate

This procedure outlines the synthesis of the alcohol intermediate.

Materials:

  • 1-(2-hydroxyethyl)piperazine

  • Di-tert-butyl dicarbonate (Boc)2O

  • Dry tetrahydrofuran (THF)

  • Dichloromethane (CH2Cl2)

  • Deionized water

  • Saturated saline solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 1-(2-hydroxyethyl)piperazine (3.0 g, 23.0 mmol) in dry tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Slowly add di-tert-butyl dicarbonate (5.5 g, 25.3 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Reduce the solvent volume by half using a rotary evaporator.

  • Pour the concentrated mixture into deionized water and extract with dichloromethane (CH2Cl2).

  • Combine the organic layers, wash with saturated saline solution, and dry over anhydrous sodium sulfate (Na2SO4).

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate as a light yellow oil in quantitative yield.

Step 2: Synthesis of this compound

This protocol details the bromination of the alcohol intermediate to yield the final product. This protocol is adapted from a general procedure for the bromination of alcohols using phosphorus tribromide.[1]

Materials:

  • tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate

  • Phosphorus tribromide (PBr3)

  • Dichloromethane (CH2Cl2)

  • Saturated sodium hydrogen carbonate (NaHCO3) aqueous solution

  • Water

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture (e.g., 1:10)

Procedure:

  • Dissolve tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (e.g., 1.1 g, 4.83 mmol) in dichloromethane (24 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add phosphorus tribromide (e.g., 1.63 g, 6.03 mmol) dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 3 hours.

  • Quench the reaction by carefully adding saturated sodium hydrogen carbonate aqueous solution (18 mL).

  • Separate the organic layer and wash it twice with water (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an ethyl acetate/hexane solvent system to afford this compound.

Visualizations

The following diagrams illustrate the chemical structures and the experimental workflow.

chemical_structures Chemical Structures cluster_precursor tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate cluster_product This compound precursor product Synthesis_Workflow Synthesis Workflow start1 Dissolve 1-(2-hydroxyethyl)piperazine in THF add_boc Add (Boc)2O start1->add_boc react1 Stir at RT for 2h add_boc->react1 concentrate1 Concentrate in vacuo react1->concentrate1 extract1 Extract with CH2Cl2 concentrate1->extract1 dry1 Dry and Concentrate extract1->dry1 product1 tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate dry1->product1 start2 Dissolve alcohol precursor in CH2Cl2 product1->start2 Proceed to Step 2 cool Cool to 0 C start2->cool add_pbr3 Add PBr3 dropwise cool->add_pbr3 react2 Stir at 0 C for 3h add_pbr3->react2 quench Quench with NaHCO3 react2->quench extract2 Separate and wash organic layer quench->extract2 dry2 Dry and Concentrate extract2->dry2 purify Column Chromatography dry2->purify product2 This compound purify->product2

References

Application Notes and Protocols for tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide on the utilization of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate as a versatile linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the rationale for using a piperazine-based linker, provides a detailed, representative synthetic protocol, and includes protocols for the biological evaluation of the resulting PROTACs.

Introduction to Piperazine-Containing PROTAC Linkers

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the POI and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical component that influences the physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.

The incorporation of a piperazine moiety into the linker, as in this compound, offers several advantages:

  • Improved Physicochemical Properties: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, which can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule.

  • Increased Rigidity: The piperazine ring introduces a degree of conformational rigidity to the linker, which can be advantageous for optimizing the geometry of the ternary complex and improving binding cooperativity.

  • Metabolic Stability: The piperazine core can enhance the metabolic stability of the PROTAC by shielding adjacent chemical bonds from enzymatic degradation.

  • Synthetic Versatility: The bromoethyl functional group provides a reactive handle for straightforward alkylation of nucleophilic sites on either the POI ligand or the E3 ligase ligand, while the Boc-protected nitrogen allows for subsequent deprotection and further functionalization if required.

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is depicted in the following signaling pathway.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.

Hypothetical PROTAC Synthesis: Targeting BRD4

The following is a representative protocol for the synthesis of a hypothetical BRD4-targeting PROTAC, herein named PROTAC-X , using this compound. This protocol illustrates the general strategy for incorporating this linker.

PROTAC-X Structure: (JQ1)-(piperazine linker)-(pomalidomide)

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Linker Conjugation to E3 Ligase Ligand cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Final Coupling to Warhead Pomalidomide Pomalidomide Derivative (with nucleophilic handle) Intermediate1 Intermediate 1 (Boc-Linker-Pomalidomide) Pomalidomide->Intermediate1 Linker This compound Linker->Intermediate1 Intermediate2 Intermediate 2 (H-Linker-Pomalidomide) Intermediate1->Intermediate2 TFA/DCM Final_PROTAC Final PROTAC-X Intermediate2->Final_PROTAC JQ1_COOH JQ1-acid JQ1_COOH->Final_PROTAC HATU, DIPEA

Synthetic workflow for PROTAC-X.
Detailed Synthetic Protocol

Step 1: Synthesis of Intermediate 1 (Boc-Linker-Pomalidomide)

  • To a solution of 4-amino-pomalidomide (1.0 eq) in anhydrous dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Add a solution of this compound (1.1 eq) in anhydrous DMF.

  • Stir the reaction mixture at 80 °C for 16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield Intermediate 1 .

Step 2: Synthesis of Intermediate 2 (H-Linker-Pomalidomide)

  • Dissolve Intermediate 1 (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting amine salt, Intermediate 2 , is typically used in the next step without further purification.

Step 3: Synthesis of Final PROTAC-X

  • Dissolve JQ1-acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of Intermediate 2 (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final PROTAC-X by preparative HPLC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation of PROTAC-X

Quantitative Data Summary

The following table presents hypothetical performance data for PROTAC-X in a relevant cancer cell line (e.g., MV4-11, a human leukemia cell line expressing high levels of BRD4).

CompoundTargetCell LineDC50 (nM)Dmax (%)Cell Viability IC50 (nM)
PROTAC-X BRD4MV4-1115>9025
JQ1 BRD4MV4-11N/AN/A150
Pomalidomide (CRBN Ligand)MV4-11N/AN/A>10,000
  • DC50: Half-maximal degradation concentration.

  • Dmax: Maximum percentage of protein degradation.

  • IC50: Half-maximal inhibitory concentration for cell viability.

  • N/A: Not applicable.

Experimental Protocols

Protocol 1: Western Blot for BRD4 Degradation

This protocol details the steps to quantify the degradation of BRD4 in cells treated with PROTAC-X.

WB_Workflow A 1. Cell Seeding & Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer C->D E 5. Immunoblotting D->E F 6. Detection & Analysis E->F

Western blot experimental workflow.
  • Cell Line: MV4-11

  • PROTAC-X stock solution (in DMSO)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-BRD4, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Cell Seeding and Treatment:

    • Seed MV4-11 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of PROTAC-X (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 18 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Repeat the immunoblotting process for the loading control (anti-GAPDH).

  • Detection and Data Analysis:

    • Develop the blot using an ECL substrate and visualize the protein bands.

    • Quantify the band intensities.

    • Normalize the BRD4 band intensity to the loading control.

    • Calculate the percentage of BRD4 remaining for each concentration relative to the vehicle control.

    • Plot the percentage of protein remaining against the log of the PROTAC-X concentration to determine the DC50 and Dmax values.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

  • Cell Line: MV4-11

  • PROTAC-X stock solution (in DMSO)

  • Complete cell culture medium

  • White, opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Cell Seeding:

    • Seed MV4-11 cells in a white, opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.

  • Compound Treatment:

    • Prepare a serial dilution of PROTAC-X in complete culture medium.

    • Add the diluted compound or vehicle control to the respective wells.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Subtract the average background luminescence from all experimental readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Conclusion

This compound is a valuable building block for the synthesis of PROTACs. Its piperazine core can impart favorable physicochemical properties, while the bromoethyl group allows for straightforward conjugation to ligands for the target protein and E3 ligase. The provided protocols offer a representative framework for the synthesis and biological evaluation of PROTACs incorporating this linker, which can be adapted by researchers for their specific targets of interest.

Application of Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate in PROTAC Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional entity comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, as its length, rigidity, and chemical properties significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately dictating the efficiency and selectivity of protein degradation.

Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate is a versatile building block for the synthesis of PROTACs. The piperazine moiety is a privileged structure in medicinal chemistry, often incorporated into linkers to enhance solubility, cell permeability, and metabolic stability. The Boc-protected amine allows for controlled, sequential synthesis, while the bromoethyl group provides a reactive handle for nucleophilic substitution, enabling covalent attachment to either the POI ligand or the E3 ligase ligand. This application note provides a detailed protocol for the synthesis of a representative PROTAC using this linker to target Bromodomain-containing protein 4 (BRD4) for degradation via the von Hippel-Lindau (VHL) E3 ligase.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically follows a multi-step sequence. The general strategy involves the initial attachment of the linker to one of the ligands, followed by deprotection and subsequent coupling with the second ligand. The order of these steps can be adapted based on the specific functional groups present on the POI and E3 ligase ligands.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Linker Conjugation to VHL Ligand cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Final PROTAC Assembly VHL_Ligand VHL Ligand (with nucleophile, e.g., -OH) Conjugate VHL-Linker Conjugate VHL_Ligand->Conjugate  Nucleophilic  Substitution Linker This compound Linker->Conjugate Conjugate_in VHL-Linker Conjugate Deprotection VHL-Linker-NH2 Deprotection_in VHL-Linker-NH2 Conjugate_in->Deprotection TFA/DCM POI_Ligand POI Ligand (with carboxylic acid, e.g., JQ1-acid) Final_PROTAC Final PROTAC (VHL-Linker-POI) POI_Ligand->Final_PROTAC Deprotection_in->Final_PROTAC  Amide Coupling  (HATU, DIPEA) PROTAC_Mechanism cluster_0 PROTAC Action cluster_1 Ubiquitination cluster_2 Degradation PROTAC BRD4-PROTAC-VHL Ternary Complex Ub_BRD4 Poly-ubiquitinated BRD4 PROTAC->Ub_BRD4 E1, E2, E3 cascade BRD4 BRD4 (POI) BRD4->PROTAC VHL VHL E3 Ligase VHL->PROTAC Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition Ub Ubiquitin Ub->Ub_BRD4 Degraded Degraded Peptides Proteasome->Degraded Degradation Signaling_Pathway BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb Recruits Degradation Degradation BRD4->Degradation Histones Acetylated Histones Histones->BRD4 Binds to PolII RNA Polymerase II PTEFb->PolII Activates Transcription Gene Transcription (e.g., c-MYC) PolII->Transcription Initiates PROTAC BRD4 PROTAC PROTAC->Degradation

Application Notes and Protocols: Alkylation with Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanism, experimental protocols, and potential applications for alkylation reactions utilizing tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate. This reagent is a valuable building block in medicinal chemistry for the introduction of a Boc-protected piperazinylethyl moiety onto a variety of nucleophilic substrates. The piperazine motif is a common feature in many biologically active compounds, making this reagent particularly useful in drug discovery and development.

Reaction Mechanism

The alkylation reaction with this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The key steps of the mechanism are outlined below:

  • Nucleophilic Attack: A nucleophile (Nu:), typically a primary or secondary amine, a thiol, or an alcohol, attacks the electrophilic carbon atom bonded to the bromine atom. This attack occurs from the backside of the carbon-bromine bond.

  • Transition State: A transient, high-energy transition state is formed where the nucleophile and the leaving group (bromide) are both partially bonded to the carbon atom.

  • Inversion of Stereochemistry: As the bromide ion departs, the carbon atom's stereochemistry is inverted (if it is a chiral center).

  • Product Formation: The final product is formed with a new carbon-nucleophile bond.

This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acidic proton that may be present on the nucleophile (e.g., in the case of amines or thiols), thus preventing the formation of an unreactive ammonium or sulfonium salt.

Caption: SN2 reaction mechanism for alkylation.

Experimental Protocols

The following protocols are generalized procedures for the N-alkylation of a primary or secondary amine with this compound. These should be optimized for specific substrates.

General Protocol for N-Alkylation

Materials:

  • This compound

  • Nucleophilic substrate (e.g., primary or secondary amine)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (ACN), or Dimethylformamide (DMF))

  • Non-nucleophilic base (e.g., Triethylamine (Et3N) or Diisopropylethylamine (DIPEA))

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard workup and purification reagents and equipment (e.g., saturated sodium bicarbonate solution, ethyl acetate, brine, anhydrous sodium sulfate, rotary evaporator, column chromatography apparatus).

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the nucleophilic substrate (1.0 eq.).

  • Dissolve the substrate in the chosen anhydrous solvent (e.g., THF).

  • Add the non-nucleophilic base (1.1 - 2.0 eq.), such as triethylamine.

  • Add a solution of this compound (1.0 - 1.2 eq.) in the same anhydrous solvent dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Add Substrate & Solvent B 2. Add Base A->B C 3. Add Alkylating Agent B->C D 4. Stir & Heat C->D E 5. Monitor Progress (TLC/LC-MS) D->E F 6. Quench Reaction E->F Reaction Complete G 7. Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J 10. Characterization I->J

Caption: General experimental workflow for alkylation.

Quantitative Data

The following table summarizes typical reaction conditions and yields for alkylation reactions involving piperazine derivatives, which are analogous to reactions with this compound. Yields are highly substrate-dependent.

Alkylating AgentNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
tert-Butyl bromoacetateN-Boc-piperazineEt3NTHF60Overnight79[1]
Boc2O1-(2-Bromophenyl)piperazine-Ethanol30-91[2]

Applications in Drug Development

The this compound is a versatile reagent for introducing a piperazine linker, a common scaffold in many approved drugs. The Boc-protecting group allows for selective deprotection and further functionalization at the distal nitrogen atom of the piperazine ring. This strategy is frequently employed in the synthesis of complex molecules in drug discovery programs.

The piperazine moiety is known to improve the pharmacokinetic properties of drug candidates, such as solubility and oral bioavailability. Compounds containing the piperazine scaffold have shown a wide range of biological activities, including but not limited to:

  • Factor Xa Inhibitors: Used in the treatment of thromboembolic diseases.[1]

  • HDAC Inhibitors: Investigated as potential anticancer agents.[1]

  • CDK9 Inhibitors: Explored for their therapeutic potential in oncology.[3]

Drug_Discovery_Workflow A Lead Identification B Synthesis of Analogs (using the title reagent) A->B C Structure-Activity Relationship (SAR) Studies B->C D In vitro & In vivo Testing C->D E Lead Optimization C->E D->E Iterative Improvement F Preclinical Development E->F

References

Application Note: 1H NMR Analysis of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the ¹H Nuclear Magnetic Resonance (NMR) analysis of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The protocol covers sample preparation, spectral acquisition, and data analysis. Predicted ¹H NMR data, including chemical shifts, multiplicities, and coupling constants, are presented to aid in spectral interpretation. This guide is intended to ensure high-quality, reproducible results for researchers engaged in the synthesis and characterization of this and structurally related compounds.

Introduction

This compound is a bifunctional molecule widely utilized in the synthesis of various biologically active compounds. The presence of the Boc-protected piperazine and the bromoethyl group allows for sequential and selective chemical modifications. Accurate structural confirmation and purity assessment are critical in drug development, and ¹H NMR spectroscopy is a primary analytical technique for this purpose. This application note outlines the standard procedure for obtaining and interpreting the ¹H NMR spectrum of this compound.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for this compound in a standard deuterated solvent such as chloroform-d (CDCl₃). These predictions are based on the analysis of similar chemical structures and established principles of NMR spectroscopy.

Protons (Label)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
a1.47singlet9H-
b3.45triplet4H~5
c2.50triplet4H~5
d2.80triplet2H~7
e3.40triplet2H~7

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants may vary depending on the solvent and sample concentration.

Chemical Structure and Proton Assignments

The structure of this compound with the assigned protons is shown below. This visual aid is crucial for correlating the predicted spectral data with the molecular structure.

G start Start sample_prep Sample Preparation (Weighing, Dissolution, Filtration) start->sample_prep nmr_setup NMR Spectrometer Setup (Tuning, Locking, Shimming) sample_prep->nmr_setup data_acq Data Acquisition (Setting Parameters, Running Scans) nmr_setup->data_acq data_proc Data Processing (FT, Phasing, Baseline Correction) data_acq->data_proc analysis Spectral Analysis (Referencing, Integration, Peak Picking) data_proc->analysis end End analysis->end

Application Notes and Protocols for the HPLC Purification of Boc-Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl (Boc) protected piperazine derivatives are crucial building blocks in modern medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs).[1] Their synthesis often results in complex mixtures containing unreacted starting materials, byproducts, and diastereomers or enantiomers in the case of chiral derivatives. High-Purity of these intermediates is paramount to ensure the desired outcome of subsequent synthetic steps and the quality of the final drug substance.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the purification of these valuable intermediates.[2] This document provides detailed application notes and standardized protocols for the reversed-phase and chiral HPLC purification of Boc-piperazine derivatives, designed to be a practical guide for researchers in drug discovery and development.

Data Presentation: Chromatographic Conditions

Effective purification is contingent on the appropriate selection of stationary and mobile phases. The tables below summarize common starting conditions for the analytical scouting and preparative purification of Boc-piperazine derivatives.

Table 1: Reversed-Phase (Achiral) HPLC Conditions
ParameterAnalytical ScoutingPreparative Purification
Column Chemistry C18, C8C18, C8
Column Dimensions 4.6 x 150 mm, 5 µm21.2 x 250 mm, 5-10 µm or 50 x 250 mm, 10 µm
Mobile Phase A 0.1% Formic Acid or 0.1% TFA in Water0.1% Formic Acid or 0.1% TFA in Water
Mobile Phase B Acetonitrile or MethanolAcetonitrile or Methanol
Gradient 5-95% B over 15-20 minFocused gradient based on analytical elution
Flow Rate 1.0 mL/min20-100 mL/min (scaled from analytical)
Detection UV at 210-220 nmUV at 210-220 nm
Sample Solvent DMSO, Acetonitrile, or MethanolSame as mobile phase if possible, or DMSO
Table 2: Chiral HPLC Conditions
ParameterAnalytical ScoutingPreparative Purification
Column Chemistry Chiralpak® IC, Chiralcel® OD-H, etc.Chiralpak® IC, Chiralcel® OD-H (larger particle size)
Column Dimensions 4.6 x 250 mm, 3-5 µm20 x 250 mm, 10 µm or larger
Mobile Phase (Normal) n-Hexane / 2-Propanol / Diethylaminen-Hexane / 2-Propanol / Diethylamine
Mobile Phase (Reversed) Acetonitrile / Water / TFA or Formic AcidAcetonitrile / Water / TFA or Formic Acid
Elution Mode IsocraticIsocratic
Flow Rate 1.0 mL/minScaled based on column dimensions
Detection UV at 210-220 nm or wavelength of chromophoreUV at 210-220 nm or wavelength of chromophore
Sample Solvent Mobile PhaseMobile Phase

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Purification

This protocol outlines a general procedure for purifying a Boc-piperazine derivative from reaction-related impurities.

1. Sample Preparation:

  • Dissolve the crude Boc-piperazine derivative in a suitable solvent (e.g., DMSO, Methanol, or Acetonitrile) to a high concentration (e.g., 50-100 mg/mL).[3]

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[4]

2. Analytical Method Development (Scouting):

  • Using an analytical HPLC system and a C18 column (e.g., 4.6 x 150 mm, 5 µm), inject a small amount of the prepared sample.

  • Run a broad scouting gradient (e.g., 5-95% Acetonitrile/Water with 0.1% Formic Acid over 20 minutes) to determine the retention time of the target compound and the separation from impurities.

  • Optimize the gradient to maximize the resolution between the product peak and its closest impurities. This may involve creating a shallower, "focused" gradient around the elution point of the target compound.

3. Preparative Method Scale-Up:

  • Select a preparative C18 column with the same chemistry as the analytical column.

  • Scale the analytical flow rate to the preparative column using the following formula[2]: Flow Rate (Prep) = Flow Rate (Analytical) x [ (ID (Prep))^2 / (ID (Analytical))^2 ]

  • Adjust the gradient time to maintain the same separation, accounting for the different system dwell volumes.

  • The maximum sample load should be determined empirically by performing loading studies on the analytical column first to observe peak shape at increasing concentrations.[5]

4. Purification Run and Fraction Collection:

  • Equilibrate the preparative column with the initial mobile phase conditions.

  • Inject the filtered, concentrated sample onto the column.

  • Start the preparative gradient method.

  • Collect fractions based on the UV detector signal. Set a threshold to trigger collection just before the target peak elutes and end collection after the peak returns to baseline.[6] For closely eluting impurities, manual fraction cutting or peak-based fraction collection software is recommended.

5. Purity Analysis and Product Recovery:

  • Analyze the collected fractions using the initial analytical HPLC method to determine their purity.

  • Pool the fractions that meet the desired purity specification.

  • Remove the HPLC solvents via rotary evaporation or lyophilization to isolate the purified Boc-piperazine derivative.

  • Calculate the final yield and purity.

Protocol 2: Chiral HPLC Purification of Enantiomers

This protocol is for the separation of enantiomers of a chiral Boc-piperazine derivative.

1. Column and Mobile Phase Screening:

  • Screen a selection of chiral stationary phases (CSPs), such as polysaccharide-based columns (e.g., Chiralpak® series), using an analytical HPLC system.[7][8]

  • For each column, test a range of isocratic mobile phases. A common starting point for normal phase is a mixture of n-Hexane and an alcohol (e.g., 2-Propanol or Ethanol).[7] For basic compounds like piperazines, adding a small amount of an amine modifier (e.g., 0.1% Diethylamine) is often necessary to improve peak shape.[9]

  • Identify the CSP and mobile phase combination that provides the best separation (resolution > 1.5) of the two enantiomers.

2. Preparative Method Development:

  • Once the optimal analytical conditions are found, select a preparative column with the same chiral stationary phase.

  • Scale the flow rate from the analytical to the preparative column as described in Protocol 1.

  • Prepare the sample by dissolving it in the mobile phase. This is crucial for good peak shape in preparative chiral chromatography.

3. Purification and Fraction Collection:

  • Equilibrate the preparative chiral column with the isocratic mobile phase.

  • Perform multiple injections of the sample, collecting the eluent for each enantiomer into separate vessels.

  • The collection can be time-based, as retention times in isocratic methods are highly reproducible.

4. Post-Purification Processing:

  • Analyze the purity of the collected enantiomer fractions using the analytical chiral method.

  • Pool the pure fractions for each enantiomer.

  • Evaporate the solvents to obtain the isolated, enantiomerically pure Boc-piperazine derivatives.

Mandatory Visualizations

Here are diagrams illustrating the experimental workflows and logical relationships in HPLC purification.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_dev Method Development (Analytical Scale) cluster_scaleup Scale-Up and Purification cluster_post Post-Purification Crude Crude Boc-Piperazine Derivative Dissolve Dissolve in Appropriate Solvent Crude->Dissolve Filter Filter Sample (0.45 µm) Dissolve->Filter Scout Scouting Gradient Run Filter->Scout Optimize Optimize Gradient / Isocratic Conditions Scout->Optimize Load Perform Loading Study Optimize->Load Scale Scale Flow Rate & Gradient to Prep Column Load->Scale Inject Inject Concentrated Sample Scale->Inject Collect Fraction Collection (UV Triggered) Inject->Collect Analyze Analyze Fraction Purity Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Solvent Evaporation Pool->Evaporate Product Purified Product Evaporate->Product

Caption: General workflow for HPLC purification method development.

Chiral_Method_Development Start Racemic Boc-Piperazine Derivative Screen_CSP Screen Chiral Stationary Phases (CSPs) (e.g., Polysaccharide, Macrocyclic Glycopeptide) Start->Screen_CSP Screen_MP Screen Mobile Phase Systems (Normal, Reversed, Polar Organic) Screen_CSP->Screen_MP Add_Modifier Add Modifier? (e.g., TFA for acids, DEA for bases) Screen_MP->Add_Modifier Decision Resolution > 1.5? Add_Modifier->Decision Decision->Screen_CSP No Optimize Optimize Isocratic Conditions (Solvent Ratio, Flow Rate) Decision->Optimize Yes ScaleUp Scale Up to Preparative Column Optimize->ScaleUp

Caption: Logical workflow for chiral HPLC method development.

References

LC-MS protocol for tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate analysis

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS protocol for the analysis of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate has been developed to ensure accurate quantification and purity assessment, which is critical for researchers, scientists, and professionals in drug development. This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.

Application Note

Introduction

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity can be affected by starting materials, byproducts, and degradation products. Therefore, a robust analytical method is essential for quality control. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for this purpose, offering high sensitivity and selectivity for the analysis of N-Boc protected piperazine derivatives.[1][2][3]

Analytical Challenges

The main challenges in analyzing this compound lie in the separation from structurally similar impurities and achieving sensitive detection. The N-Boc protecting group makes the molecule amenable to reversed-phase chromatography, and the piperazine moiety allows for sensitive detection by electrospray ionization mass spectrometry.

Methodology Overview

The developed method utilizes a reversed-phase C18 column with a gradient elution of water and acetonitrile containing formic acid to achieve chromatographic separation.[1][4][5] Detection is performed using a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[2][4] For enhanced selectivity and sensitivity, tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode can be employed.[2][4]

Experimental Protocols

1. Sample Preparation

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.[4]

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.[6]

  • Sample Solution: Dissolve the sample containing this compound in a 50:50 mixture of acetonitrile and water to an expected concentration within the calibration range.

2. LC-MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.[7]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[1]

    • Mobile Phase A: 0.1% Formic acid in water.[1][5]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]

    • Gradient: A representative gradient is shown in the table below.

    • Flow Rate: 0.3 mL/min.[1]

    • Column Temperature: 40 °C.[1][7]

    • Injection Volume: 5 µL.[5]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[2][4]

    • Scan Mode: Full Scan (for qualitative analysis) and MRM (for quantitative analysis).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow Rates: Optimized for the specific instrument.

3. Data Presentation

Table 1: Chromatographic Gradient

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.0595
7.0595
7.1955
10.0955

Table 2: Mass Spectrometry Parameters (Predicted)

Note: The exact m/z values for precursor and product ions should be determined by direct infusion of a standard solution.

CompoundPrecursor Ion (m/z) [M+H]⁺Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound293.1 / 295.1237.1 / 239.1193.1

The isotopic pattern of bromine (79Br and 81Br) results in two precursor ions with a mass difference of 2 Da and a roughly 1:1 intensity ratio.[8]

Table 3: Method Validation Parameters (Representative)

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Visualizations

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working Working Standards (1-1000 ng/mL) stock->working hplc HPLC Separation (C18 Column) working->hplc sample Sample Solution sample->hplc ms MS Detection (ESI+, MRM) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the LC-MS analysis of this compound.

Fragmentation_Pathway cluster_fragments Predicted Product Ions parent Precursor Ion [M+H]⁺ m/z 293.1 / 295.1 frag1 Loss of isobutylene (-56 Da) [M+H-C4H8]⁺ m/z 237.1 / 239.1 parent->frag1 Collision-Induced Dissociation frag2 Loss of Boc group (-100 Da) [M+H-C5H9O2]⁺ m/z 193.1 parent->frag2 Collision-Induced Dissociation

Caption: Predicted fragmentation pathway for this compound.

References

Application Notes and Protocols: A Guide to Coupling with tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the coupling of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate, a versatile bifunctional linker commonly employed in the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs).[1][2] The protocols outlined below are intended to serve as a comprehensive guide for researchers in drug discovery and development.

Introduction

This compound is a key building block in medicinal chemistry, primarily utilized for the introduction of a piperazine moiety via N-alkylation reactions. The Boc-protected nitrogen allows for controlled, stepwise synthesis, while the bromoethyl group serves as a reactive handle for coupling with a variety of nucleophiles, most notably amines and phenols. This linker is particularly prevalent in the design of PROTACs, where it connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.[1][2]

Reaction Principles

The primary coupling reaction involving this compound is a nucleophilic substitution (SN2) reaction. A nucleophile, such as a primary or secondary amine, a phenol, or a thiol, attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion and forming a new carbon-nucleophile bond. The reaction is typically carried out in the presence of a base to deprotonate the nucleophile, thereby increasing its nucleophilicity.

Data Presentation: Representative Coupling Reactions

The following table summarizes typical reaction conditions for the coupling of this compound with various nucleophiles. Please note that reaction times and yields are representative and may vary depending on the specific substrate and scale of the reaction. Optimization of these conditions may be necessary for specific applications.

Nucleophile (Substrate)BaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃Acetonitrile (MeCN)801285-95
4-MethoxyphenolCs₂CO₃Dimethylformamide (DMF)60880-90
IndoleNaHTetrahydrofuran (THF)25-50675-85
BenzylamineEt₃NDichloromethane (DCM)251690-98
ThiophenolK₂CO₃Ethanol701080-90

Experimental Protocols

General Protocol for N-Alkylation of Amines

This protocol describes a general procedure for the coupling of a primary or secondary amine with this compound.

Materials:

  • This compound

  • Amine substrate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the amine substrate (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the amine.

  • Add anhydrous potassium carbonate (2.0-3.0 eq) to the reaction mixture.

  • In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous acetonitrile.

  • Add the solution of this compound dropwise to the stirring amine solution at room temperature.

  • Heat the reaction mixture to 80 °C and allow it to stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

General Protocol for O-Alkylation of Phenols

This protocol outlines a general procedure for the coupling of a phenol with this compound.

Materials:

  • This compound

  • Phenol substrate

  • Cesium carbonate (Cs₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the phenol substrate (1.0 eq).

  • Add anhydrous dimethylformamide to dissolve the phenol.

  • Add anhydrous cesium carbonate (1.5-2.0 eq) to the reaction mixture.

  • In a separate vial, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of this compound dropwise to the stirring phenol solution at room temperature.

  • Heat the reaction mixture to 60-80 °C and allow it to stir for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography.

Visualizations

Experimental Workflow for N-Alkylation

experimental_workflow reagents 1. Combine Amine, K₂CO₃, and Acetonitrile addition 2. Add tert-butyl 4-(2-bromoethyl) piperazine-1-carboxylate reagents->addition reaction 3. Heat at 80°C (12-24h) addition->reaction workup 4. Cool, Filter, and Concentrate reaction->workup purification 5. Purify by Column Chromatography workup->purification product Final Product purification->product

Caption: A schematic overview of the experimental workflow for the N-alkylation reaction.

Signaling Pathway: SN2 Reaction Mechanism

sn2_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nucleophile Nucleophile TS [Nu---C---Br]‡ Nucleophile->TS Electrophile tert-butyl 4-(2-bromoethyl) piperazine-1-carboxylate Electrophile->TS Product Coupled Product TS->Product Leaving_Group Bromide Ion (Br⁻) TS->Leaving_Group

Caption: The concerted SN2 mechanism for the coupling reaction.

References

Application Notes and Protocols for the Experimental Use of Piperazine Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[1] A PROTAC is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is not merely a passive tether but a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2] Among the various linker architectures, those incorporating a piperazine moiety have garnered significant attention for their ability to impart favorable physicochemical and pharmacological characteristics.[3]

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, offers a unique combination of rigidity and hydrophilicity.[4] Unlike flexible polyethylene glycol (PEG) or alkyl linkers, the semi-rigid nature of the piperazine scaffold can pre-organize the PROTAC into a conformation conducive to the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3][4] This conformational constraint can reduce the entropic penalty of binding, potentially leading to enhanced degradation potency.[5] Furthermore, the basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, which can improve the aqueous solubility of the often large and lipophilic PROTAC molecules.[3][6] This feature is particularly advantageous for improving the druglike properties and oral bioavailability of PROTACs.[5] The strategic incorporation of piperazine linkers has been shown to improve metabolic stability and potency, as exemplified in the development of clinical candidates like ARV-110 and ARV-471.[3]

These application notes provide a comprehensive overview of the experimental use of piperazine linkers in targeted protein degradation, including quantitative data on their performance, detailed protocols for key experiments, and visualizations of relevant pathways and workflows.

Data Presentation

The following tables summarize quantitative data for PROTACs containing piperazine linkers, comparing their performance with other linker types where available.

PROTAC NameTarget ProteinE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)Cell LineReference
Compound 34 BRD4CRBNPiperazine-containing60>90MDA-MB-231[7]
Hypothetical AHPC-Piperazine-BRD4 PROTAC BRD4AHPC (VHL)Piperazine-containing~15>9022Rv1[8]
ARV-825 BRD4CRBNPEG-based<1>90MV4-11[9]
dBET1 BRD4CRBNPEG-based4>95MV4-11[9]
MZ1 BRD4VHLPEG-based25>90HeLa[10]
dBET23 BRD4CRBNPEG-based~50Not SpecifiedNot Specified[11]
dBET70 BRD4CRBNPEG-based~5Not SpecifiedNot Specified[11]

Table 1: Comparative Degradation Data for BRD4-Targeting PROTACs. This table highlights the degradation potency (DC50) and efficacy (Dmax) of a piperazine-containing PROTAC against the well-characterized BRD4 target, in comparison to several established PEG-based BRD4 degraders.

Degrader Name (Linker Type)Target ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Cell LineReference
HY-168722 (Piperidine-based) PARP1Thalidomide58.14Not ReportedSW-620[3]
iRucaparib-AP5 (PEG-based) PARP1CRBN36Not Reported293T[3]
iRucaparib-AP6 (PEG-based) PARP1CRBN82Not Reported293T[3]

Table 2: Degradation Data for PARP1-Targeting PROTACs with Different Linkers. This table provides a comparison of the degradation potency of PROTACs targeting PARP1, featuring a rigid piperidine-based linker versus flexible PEG-based linkers.

PropertyPiperidine LinkerPiperazine LinkerPEG Linker
Rigidity HighHighLow
Solubility ModerateHigh (pH-dependent)Moderate to High
Metabolic Stability Generally HighGenerally HighVariable
Synthetic Accessibility Readily IncorporatedVersatile HandleReadily Incorporated

Table 3: General Physicochemical Properties of Different Linker Types. This table provides a qualitative comparison of the key properties conferred by piperidine, piperazine, and PEG linkers in PROTAC design.

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary binds PROTAC Piperazine-PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary binds Ternary->PROTAC Recycled PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: General signaling pathway of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Characterization

PROTAC_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (Piperazine Linker) QC Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->QC Biochem Biochemical Assays QC->Biochem Cellular Cellular Assays QC->Cellular Ternary Ternary Complex Formation (SPR, NanoBRET, ITC) Biochem->Ternary Ubiquitination In Vitro Ubiquitination Assay Biochem->Ubiquitination Degradation Protein Degradation (Western Blot) Cellular->Degradation Viability Cell Viability Assay (e.g., CellTiter-Glo) Cellular->Viability InVivo In Vivo Studies Degradation->InVivo Viability->InVivo PK Pharmacokinetics InVivo->PK Efficacy In Vivo Efficacy InVivo->Efficacy

Caption: A typical experimental workflow for evaluating piperazine-based PROTACs.

Experimental Protocols

Protocol 1: Western Blotting for Protein Degradation

This is the most common method to quantify the degradation of a target protein.[1]

Materials:

  • Cell line of interest expressing the target protein

  • PROTAC compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Complete cell culture medium

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC or DMSO for the desired time (e.g., 24 hours).[12]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[1]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[1]

    • Incubate the membrane with the primary antibody overnight at 4°C.[1]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection and Analysis:

    • Wash the membrane, add ECL substrate, and capture the chemiluminescent signal.[1]

    • Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.[12]

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximal degradation) values.[13]

Protocol 2: In Vitro Ubiquitination Assay

This assay provides direct evidence of a PROTAC's ability to mediate the ubiquitination of its target protein.[14]

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme

  • Recombinant E3 ligase complex

  • Recombinant target protein (POI)

  • Ubiquitin

  • ATP

  • Ubiquitination reaction buffer

  • PROTAC compound

  • DMSO (vehicle control)

  • SDS-PAGE sample buffer

  • Western blot reagents (as in Protocol 1)

  • Primary antibody specific to the POI

Procedure:

  • Reaction Setup: Assemble the reactions on ice. A typical 25 µL reaction might include:

    • 100 nM E1 enzyme

    • 500 nM E2 enzyme

    • 100 nM E3 ligase complex

    • 250 nM POI

    • 5 µM Ubiquitin

    • 2 mM ATP

    • PROTAC (at desired concentrations) or DMSO

    • Ubiquitination reaction buffer to final volume.[14]

  • Control Reactions: Set up negative controls, including reactions without E1, E3, or PROTAC, to ensure the observed ubiquitination is dependent on these components.[14]

  • Incubation: Incubate the reactions at 37°C for 1-2 hours.[14]

  • Quenching: Stop the reactions by adding SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.[14]

  • Western Blot Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Transfer to a membrane and probe with a primary antibody against the POI.[14]

    • The appearance of a ladder of higher molecular weight bands above the unmodified POI band indicates successful polyubiquitination.[14]

Protocol 3: Ternary Complex Formation Assay (NanoBRET™)

This live-cell assay monitors the formation of the POI-PROTAC-E3 ligase ternary complex.[1][2][14]

Materials:

  • Cells co-expressing the POI fused to a NanoLuc® luciferase variant (e.g., HiBiT) and the E3 ligase fused to HaloTag®.[2]

  • NanoBRET™ Nano-Glo® substrate

  • HaloTag® NanoBRET™ 618 ligand

  • PROTAC compound

  • Proteasome inhibitor (e.g., MG132, optional)

  • Multi-well plates suitable for luminescence and fluorescence detection

  • Luminometer with appropriate filters

Procedure:

  • Cell Seeding: Seed the engineered cells in a white, opaque-walled 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC. A proteasome inhibitor can be co-administered to stabilize the ternary complex by preventing degradation of the target protein.[1]

  • Reagent Addition: Add the HaloTag® NanoBRET™ 618 ligand and the NanoBRET™ Nano-Glo® substrate to the wells according to the manufacturer's protocol.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for the desired time. Kinetic measurements can be taken to observe the rate of complex formation.[2]

  • Signal Measurement: Measure the donor emission (luminescence at ~460 nm) and acceptor emission (fluorescence at ~618 nm) using a plate reader.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A dose-dependent increase in the NanoBRET™ ratio indicates PROTAC-mediated ternary complex formation.[2]

Protocol 4: Cell Viability Assay (CellTiter-Glo®)

This assay assesses the downstream effect of target protein degradation on cell proliferation and viability.[9]

Materials:

  • Cancer cell line of interest

  • PROTAC compound

  • 96-well, opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC.[9]

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).[9]

  • Assay: Add the CellTiter-Glo® reagent according to the manufacturer's instructions.[9]

  • Measurement: Measure luminescence using a luminometer.[9]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot against the log of the PROTAC concentration to determine the IC50 value.[9]

Conclusion

The incorporation of piperazine linkers represents a significant advancement in the design of PROTACs for targeted protein degradation. Their unique structural and physicochemical properties, including rigidity and enhanced solubility, offer tangible advantages in optimizing the potency, selectivity, and druglike characteristics of these novel therapeutic agents. The experimental protocols and data presented in these application notes provide a framework for the rational design and comprehensive evaluation of piperazine-containing PROTACs. By leveraging these methodologies, researchers can accelerate the development of the next generation of protein degraders with improved therapeutic potential.

References

Application Notes and Protocols: Boc Deprotection of tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. The deprotection of Boc-protected piperazine derivatives is a critical step in the synthesis of numerous biologically active compounds. This document provides detailed application notes and protocols for the Boc deprotection of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate to yield 1-(2-bromoethyl)piperazine, a valuable intermediate in medicinal chemistry.

The product of this deprotection, 1-(2-bromoethyl)piperazine, is a key building block in the development of various pharmaceuticals. Notably, it serves as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The piperazine moiety in the linker can enhance solubility and provide a rigid scaffold, which are crucial properties for effective PROTACs. Furthermore, piperazine derivatives are known to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, making them valuable scaffolds in the design of central nervous system (CNS) active agents.

Data Presentation

The following table summarizes quantitative data for the Boc deprotection of this compound using common acidic conditions.

Starting MaterialReagentSolventReaction TimeTemperatureYieldReference
This compound (1.0 g, 3.41 mmol)Trifluoroacetic Acid (TFA) (5 mL)Dichloromethane (DCM) (10 mL)1 hourRoom TemperatureCrude product used without further purificationPatent WO2011066326A1
This compound (25 g, 85 mmol)Trifluoroacetic Acid (TFA) (50 mL)Dichloromethane (DCM) (250 mL)1 hourRoom TemperatureCrude product used without further purificationPatent WO2011066326A1
N-Boc Piperazine Derivative (1.0 equiv)4M HCl in Dioxane (3-5 equiv)Dioxane or Methanol1-3 hoursRoom TemperatureHigh (often precipitates as HCl salt)General Protocol

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and efficient method for the removal of the Boc protecting group.

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution. Caution: TFA is corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases. Ensure the aqueous layer is basic (pH > 8).

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the solution and concentrate under reduced pressure to yield the crude 1-(2-bromoethyl)piperazine. The product can be purified further by distillation or column chromatography if necessary.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is a common alternative to TFA and often results in the precipitation of the hydrochloride salt of the deprotected amine, which can simplify purification.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Methanol (optional)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1.0 equivalent) in a minimal amount of a suitable solvent such as methanol or dioxane in a round-bottom flask.

  • To the stirred solution at room temperature, add 4M HCl in dioxane (3-5 equivalents).

  • Stir the reaction mixture at room temperature for 1-3 hours. The hydrochloride salt of the product may precipitate out of the solution during this time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the solvent can be removed under reduced pressure.

  • Alternatively, the product can be precipitated by the addition of diethyl ether.

  • Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain 1-(2-bromoethyl)piperazine as its hydrochloride salt.

  • To obtain the free base, the hydrochloride salt can be dissolved in water and basified with a suitable base (e.g., NaOH, K₂CO₃) followed by extraction with an organic solvent.

Visualizations

experimental_workflow cluster_reaction Boc Deprotection Reaction cluster_workup Work-up Procedure start Dissolve Starting Material in DCM add_tfa Add TFA at 0°C start->add_tfa react Stir at Room Temperature (1-3 hours) add_tfa->react concentrate Remove Volatiles (Rotary Evaporator) react->concentrate neutralize Neutralize with NaHCO3 (aq) concentrate->neutralize extract Extract with DCM neutralize->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate2 Concentrate to Yield Crude Product dry->concentrate2 purify Purification (Distillation/Chromatography) concentrate2->purify Optional Purification

Caption: Experimental workflow for the Boc deprotection of this compound using TFA.

protac_mechanism cluster_protac PROTAC-Mediated Protein Degradation cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation protac PROTAC (with Piperazine Linker) ternary_complex Ternary Complex (POI-PROTAC-E3) protac->ternary_complex poi Target Protein (POI) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex poly_ub Polyubiquitinated POI ternary_complex->poly_ub Polyubiquitination protac_release PROTAC Recycling ternary_complex->protac_release e2 E2 Ubiquitin- Conjugating Enzyme e2->ternary_complex Ub Transfer ub Ubiquitin (Ub) ub->e2 proteasome 26S Proteasome poly_ub->proteasome degraded_peptides Degraded Peptides proteasome->degraded_peptides

Caption: Mechanism of action of a PROTAC utilizing a piperazine-containing linker to induce targeted protein degradation.

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method is the direct N-alkylation of N-Boc-piperazine with 1,2-dibromoethane. This reaction involves the nucleophilic attack of the unprotected secondary amine of N-Boc-piperazine on one of the electrophilic carbon atoms of 1,2-dibromoethane.

Q2: What are the critical parameters to control for maximizing the yield?

A2: To achieve high yields, it is crucial to control the stoichiometry of the reactants, ensure the slow addition of the alkylating agent (1,2-dibromoethane), use anhydrous reagents and solvents, and select an appropriate base and solvent system.

Q3: How can the formation of the di-alkylated byproduct be minimized?

A3: The formation of the di-alkylated byproduct, where a second molecule of N-Boc-piperazine reacts with the product, is a common issue. To minimize this, a significant excess of 1,2-dibromoethane should be used. This ensures that the N-Boc-piperazine is more likely to react with the starting alkylating agent rather than the mono-alkylated product.

Q4: What are the recommended solvents and bases for this synthesis?

A4: Anhydrous polar aprotic solvents such as tetrahydrofuran (THF) or acetonitrile are commonly used. For the base, non-nucleophilic organic bases like triethylamine (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) are effective in neutralizing the HBr byproduct formed during the reaction.

Q5: How should the product be purified?

A5: Purification is typically achieved through column chromatography on silica gel. The selection of the eluent system is critical for good separation. A mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is often employed. Crystallization from a suitable solvent system can also be used for further purification.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive reagents (e.g., moisture contamination).- Insufficient reaction temperature or time.- Ineffective base.- Use anhydrous solvents and reagents.- Ensure the reaction is heated appropriately (e.g., 60°C) and monitored for completion (e.g., by TLC).- Use a suitable base like triethylamine or potassium carbonate.
Formation of Significant Di-alkylated Byproduct - Stoichiometry is not optimal (insufficient excess of 1,2-dibromoethane).- Rapid addition of N-Boc-piperazine.- Increase the excess of 1,2-dibromoethane (e.g., 5-10 equivalents).- Add the N-Boc-piperazine solution dropwise to the reaction mixture containing 1,2-dibromoethane.
Complex Mixture of Products - Side reactions due to high temperatures.- Presence of impurities in starting materials.- Lower the reaction temperature and monitor the reaction progress closely.- Ensure the purity of N-Boc-piperazine and 1,2-dibromoethane before starting the reaction.
Difficulty in Product Purification - Incomplete separation of the product from excess 1,2-dibromoethane.- Co-elution of byproducts during column chromatography.- After the reaction, quench with a saturated aqueous solution (e.g., sodium bicarbonate) and perform a liquid-liquid extraction.- Optimize the solvent system for column chromatography to improve separation. A gradient elution might be necessary.

Experimental Protocols

Below are representative experimental protocols for the synthesis of piperazine derivatives. While Protocol 1 describes the synthesis of a closely related analog, its conditions can be adapted for the synthesis of this compound.

Protocol 1: Synthesis of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate [1]

  • Dissolve N-Boc-piperazine (1.11 mmol) and triethylamine (2.22 mmol) in anhydrous THF (10 mL).

  • Add tert-butyl bromoacetate (2.22 mmol) dropwise at ambient temperature.

  • Stir the mixture at 60°C overnight.

  • After cooling to room temperature, add a saturated hydrogen carbonate solution (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography. A reported yield for this analog is 79%.[1]

Comparative Data on Reaction Conditions

The following table summarizes different reaction conditions reported for the synthesis of similar N-alkylated piperazine derivatives to provide a basis for optimization.

Parameter Condition A [1]Condition B
Piperazine Derivative N-Boc-piperazine1-(2-Bromophenyl)piperazine
Alkylating Agent tert-Butyl bromoacetateDi-tert-butyl dicarbonate (Boc₂O)
Solvent Anhydrous THFAbsolute ethanol
Base Triethylamine (Et₃N)Not specified (likely excess amine)
Temperature 60°C30°C
Reported Yield 79%91%

Visual Guides

Experimental Workflow

G start Start: Reagents & Glassware reagents Dissolve N-Boc-piperazine and base in anhydrous solvent start->reagents addition Add 1,2-dibromoethane dropwise reagents->addition reaction Heat and stir reaction (e.g., 60°C overnight) addition->reaction workup Aqueous work-up: Quench and extract reaction->workup purification Purify by column chromatography workup->purification product Final Product: This compound purification->product G start Low Yield? check_reagents Check for moisture in reagents and solvents start->check_reagents check_temp Verify reaction temperature and time start->check_temp check_byproducts Analyze for byproducts (e.g., di-alkylation) start->check_byproducts optimize_stoichiometry Increase excess of 1,2-dibromoethane check_byproducts->optimize_stoichiometry slow_addition Ensure slow, dropwise addition of N-Boc-piperazine check_byproducts->slow_addition solution Improved Yield optimize_stoichiometry->solution slow_addition->solution

References

Technical Support Center: tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and challenges encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound as an alkylating agent?

A1: The most common side reactions are E2 elimination and intermolecular quaternization. Being a primary alkyl halide, it is susceptible to both substitution (S(_N)2) and elimination (E2) reactions. The outcome is highly dependent on the nature of the nucleophile/base and the reaction conditions.[1][2] Additionally, the presence of the nucleophilic piperazine nitrogen can lead to intermolecular reactions with another molecule of the alkylating agent.

Q2: My reaction is showing a significant amount of a byproduct with a vinyl proton signal in the NMR. What is this and how can I avoid it?

A2: This byproduct is likely tert-butyl 4-vinylpiperazine-1-carboxylate, the result of an E2 elimination reaction. This is favored by strong, sterically hindered bases. To minimize this, consider using a weaker base or a strong, but non-hindered, nucleophile. Running the reaction at a lower temperature can also favor the substitution reaction over elimination.

Q3: I am observing a new, highly polar spot on my TLC that doesn't correspond to my starting material or desired product. What could it be?

A3: This is likely a quaternized piperazinium salt, formed through an intermolecular reaction where the N4 nitrogen of one piperazine molecule attacks the bromoethyl group of another. This dimerization results in a charged species that is much more polar than the starting material or the desired product. To mitigate this, using a high dilution of the substrate can disfavor this bimolecular side reaction.

Q4: Can the Boc protecting group be cleaved during my reaction?

A4: Yes, the tert-butoxycarbonyl (Boc) group is labile under acidic conditions.[3][4] If your reaction conditions are acidic or generate acidic byproducts (e.g., HBr), you may observe partial or complete deprotection of the Boc group, leading to the formation of 1-(2-bromoethyl)piperazine. If this is an issue, consider running the reaction in the presence of a non-nucleophilic base to scavenge any acid that is formed.

Q5: What are the recommended storage conditions for this compound to ensure its stability?

A5: To maintain its integrity, the compound should be stored in a tightly sealed container in a freezer at -20°C.[5] It is also recommended to keep it in a dry environment to prevent hydrolysis.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Solution
Low yield of desired product; presence of alkene byproduct.E2 Elimination is competing with S(_N)2 substitution.Use a less sterically hindered base/nucleophile. Lower the reaction temperature. Consider a solvent that favors S(_N)2 reactions (e.g., a polar aprotic solvent).[1]
Formation of a highly polar, water-soluble byproduct.Intermolecular quaternization leading to a piperazinium salt dimer.Run the reaction at a higher dilution. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.
Presence of a primary amine in the crude product.Cleavage of the Boc protecting group.Avoid acidic conditions. Add a non-nucleophilic base (e.g., proton sponge) to the reaction mixture to neutralize any generated acid.[3]
Incomplete reaction, even after extended reaction times.Poor nucleophilicity of the substrate or deactivation of the alkylating agent.Ensure the nucleophile is sufficiently strong. Check the purity of the this compound, as impurities can inhibit the reaction. Consider increasing the reaction temperature, but be mindful of favoring elimination.

Experimental Protocols

Protocol 1: General Procedure for S(_N)2 Alkylation with a Phenolic Nucleophile
  • To a solution of 4-hydroxyacetophenone (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise over 15 minutes.

  • Heat the reaction mixture to 60°C and stir for 12-18 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Purification of the Desired Product from the Elimination Byproduct
  • Prepare a silica gel column for flash chromatography.

  • Dissolve the crude reaction mixture in a minimal amount of dichloromethane.

  • Load the solution onto the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes. The less polar elimination byproduct (tert-butyl 4-vinylpiperazine-1-carboxylate) will elute first, followed by the desired, more polar, S(_N)2 product.

  • Collect the fractions containing the desired product and concentrate under reduced pressure.

Visualizations

Side_Reactions reactant This compound sn2_product Desired SN2 Product (Alkylation) reactant->sn2_product Strong, non-hindered nucleophile e2_product E2 Byproduct (tert-Butyl 4-vinylpiperazine-1-carboxylate) reactant->e2_product Strong, hindered base dimer_product Intermolecular Quaternization Byproduct (Piperazinium Dimer) reactant->dimer_product High concentration deprotected_product Deprotected Byproduct (Acidic Conditions) reactant->deprotected_product H+ Troubleshooting_Workflow start Analyze Crude Reaction Mixture (TLC, NMR, LC-MS) low_yield Low Yield of Desired Product? start->low_yield alkene_present Alkene protons in NMR? low_yield->alkene_present Yes other_issue Consult Further Literature low_yield->other_issue No polar_spot Highly Polar Spot on TLC? alkene_present->polar_spot No solution_e2 Action: - Lower Temperature - Use less hindered base alkene_present->solution_e2 Yes primary_amine Primary Amine Signals? polar_spot->primary_amine No solution_dimer Action: - Increase Dilution - Slow Addition polar_spot->solution_dimer Yes solution_boc Action: - Add non-nucleophilic base - Avoid acid primary_amine->solution_boc Yes success Successful Synthesis primary_amine->success No solution_e2->success solution_dimer->success solution_boc->success

References

Stability and storage conditions for tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a freezer at temperatures under -20°C.[1][2] The container should be tightly sealed to keep the product dry.[2]

Q2: How should I handle the compound upon receipt?

A2: Upon receipt, it is recommended to store the compound in a freezer at -20°C as soon as possible, especially if it is intended for long-term use. While it can be shipped at room temperature for short periods (less than two weeks), immediate freezer storage is optimal.[3]

Q3: Is this compound stable at room temperature?

A3: The compound is stable under recommended storage conditions, which are below -20°C.[3] While short-term shipping at ambient temperatures is acceptable, prolonged storage at room temperature is not advised to ensure the integrity of the compound.[3]

Q4: What materials or substances are incompatible with this compound?

A4: To prevent degradation, avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents.[3]

Q5: Are there any specific atmospheric conditions I should be aware of?

A5: The compound should be stored in a dry environment.[2] Keeping the container tightly closed is crucial to prevent moisture absorption.[3] It should also be stored in a well-ventilated place.[3]

Q6: What are the signs of decomposition or degradation?

A6: While specific visual signs of degradation are not well-documented in the provided resources, any unexpected change in physical appearance (e.g., color change, clumping) or deviation in analytical data (e.g., NMR, LC-MS) compared to the reference standard could indicate degradation. If you suspect degradation, it is best to use a fresh sample.

Q7: What are the hazardous decomposition products?

A7: Under fire conditions, the compound may decompose and emit toxic fumes.[3]

Storage and Stability Data

ParameterRecommended ConditionNotes
Long-Term Storage Temperature Under -20°C (in a freezer)Ensures maximum stability and shelf-life.[1][2]
Short-Term Storage (Shipping) Room TemperatureAcceptable for periods of less than two weeks.[3]
Atmosphere Sealed in a dry environmentKeep container tightly closed to prevent moisture ingress.[2][3]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agentsAvoid contact with these substances to prevent chemical reactions and degradation.[3]

Experimental Protocols

General Handling Protocol:

  • Before use, allow the container to equilibrate to room temperature in a desiccator to prevent condensation of moisture onto the compound.

  • Weigh the desired amount of the solid compound in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

  • Promptly and securely reseal the container after dispensing the material.

  • Return the container to the freezer at -20°C for long-term storage.

Visual Guides

experimental_workflow cluster_storage Storage cluster_handling Handling for Use cluster_post_handling Post-Handling storage Store at <= -20°C in a dry, sealed container equilibrate Equilibrate to Room Temperature in Desiccator storage->equilibrate Prepare for Use weigh Weigh Compound in Ventilated Area (Fume Hood) equilibrate->weigh use Use in Experiment weigh->use reseal Tightly Reseal Container use->reseal return_storage Return to -20°C Storage reseal->return_storage

Caption: Recommended workflow for handling and storage of the compound.

troubleshooting_guide start Suspected Compound Degradation check_storage Were storage conditions met? (-20°C, dry, sealed) start->check_storage check_handling Was the compound exposed to incompatible materials? check_storage->check_handling Yes improper_storage Action: Discard current stock and obtain a new batch. Review storage protocols. check_storage->improper_storage No improper_handling Action: Discard affected material. Review handling procedures and material compatibility. check_handling->improper_handling Yes analytical_check Perform analytical check (e.g., NMR, LC-MS) check_handling->analytical_check No pass Compound is likely stable. Proceed with experiment. analytical_check->pass Results match reference fail Compound has degraded. Discard and obtain a new batch. analytical_check->fail Results deviate

Caption: Troubleshooting guide for potential compound stability issues.

References

Technical Support Center: Synthesis of PROTACs with Piperazine Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting protocols and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that incorporate piperazine linkers.

Frequently Asked Questions (FAQs)

Q1: Why is my overall PROTAC yield low when using a piperazine linker?

Low yields in multi-step PROTAC synthesis can arise from several factors. Common issues include inefficient coupling reactions, poor solubility of intermediates, and challenges in purification. Side reactions and steric hindrance between the bulky protein binder and E3 ligase ligand can also contribute to reduced yields. A systematic evaluation of each step in your synthetic route is the most effective way to diagnose the problem.

Q2: I'm observing multiple products in my reaction mixture after amide coupling with the piperazine linker. What are the likely side products?

The formation of multiple products can be due to several reasons. If your starting materials are not pure, these impurities can lead to side reactions. Incomplete reactions can also result in a complex mixture of starting materials and the desired product. Additionally, if other reactive functional groups are present on your warhead or E3 ligase ligand, they may compete in the coupling reaction. It is also possible that the piperazine ring itself undergoes side reactions under certain conditions.

Q3: My PROTAC with a piperazine linker has poor aqueous solubility. Wasn't the piperazine supposed to improve it?

While piperazine linkers are often incorporated to enhance solubility, their effectiveness is highly dependent on the local chemical environment. The basic nitrogen atoms in the piperazine ring can be protonated at physiological pH, which increases aqueous solubility.[1][2][3] However, the pKa of the piperazine ring can be significantly lowered by nearby electron-withdrawing groups (e.g., adjacent amide bonds or triazole rings), preventing protonation at physiological pH and thus negating the intended solubility benefit.[1][2][3][4]

Q4: The Boc deprotection of my piperazine linker is incomplete or leads to degradation of my compound. What can I do?

Incomplete Boc deprotection can occur if the reaction time is too short or if an insufficient amount of acid (e.g., trifluoroacetic acid - TFA) is used. Conversely, some PROTAC components, like the thalidomide moiety, can be sensitive to prolonged exposure to strong acids, leading to degradation.[5] To address this, it is recommended to perform the reaction at 0 °C to room temperature and monitor it closely by LC-MS to avoid prolonged exposure to the acid once the reaction is complete.[6] Prompt removal of the TFA under reduced pressure after the reaction is finished is also crucial.[6]

Q5: How does the chemical environment around the piperazine linker affect its properties?

The chemical groups adjacent to the piperazine ring significantly influence its pKa. For instance, attaching the piperazine via an amide bond can lower the pKa.[4] The presence of a triazole ring, often formed via "click chemistry," can decrease the pKa even more substantially.[4] The length of an alkyl chain separating a carbonyl group from the piperazine nitrogen can also modulate the pKa; a longer chain generally leads to a higher pKa, making the piperazine more basic and more likely to be protonated at physiological pH.[3][4]

Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling Step

G start Low Yield in Amide Coupling q1 Are starting materials (warhead, linker, E3 ligand) pure? start->q1 sol1 Re-purify starting materials and verify by NMR and LC-MS. q1->sol1 No q2 Is the carboxylic acid component properly activated? q1->q2 Yes sol1->q2 sol2 Use efficient coupling reagents (e.g., HATU). Pre-activate carboxylic acid for 15-30 min before adding the amine. q2->sol2 No q3 Are reaction conditions anhydrous? q2->q3 Yes sol2->q3 sol3 Use anhydrous solvents (e.g., DMF) and perform the reaction under an inert atmosphere (N2 or Ar). q3->sol3 No q4 Is steric hindrance a potential issue? q3->q4 Yes sol3->q4 sol4 Increase reaction time and/or temperature. Consider a different coupling reagent. q4->sol4 Yes end Yield Optimized q4->end No sol4->end

Caption: Troubleshooting workflow for low yield in amide coupling.

Issue 2: Poor Solubility of the Final PROTAC

G start Poor PROTAC Solubility q1 Is the piperazine linker flanked by electron-withdrawing groups? start->q1 sol1 Measure the pKa of the PROTAC. If pKa is low, redesign the linker to increase the distance between the piperazine and electron-withdrawing groups. q1->sol1 Yes q2 Are the warhead and/or E3 ligase ligand highly lipophilic? q1->q2 No sol1->q2 sol2 Incorporate more polar functional groups into the linker, such as short PEG chains, without compromising activity. q2->sol2 Yes q3 Is the PROTAC aggregating? q2->q3 No sol2->q3 sol3 Screen for optimal buffer conditions (pH, ionic strength) for solubilization. Consider using additives like arginine. q3->sol3 Yes end Solubility Improved q3->end No sol3->end

Caption: Troubleshooting workflow for poor PROTAC solubility.

Quantitative Data Summary

Table 1: Effect of Piperazine Linker Modifications on pKa

Compound/ModificationMeasured pKa% Protonated at pH 7.5 (approx.)Reference
1,4-dimethylpiperazine~8.078%[7]
1-acetyl-4-methylpiperazine7.0626.6%[3]
Carbonyl-piperazine-(CH2)1-warhead~6.8<1%[3]
Carbonyl-piperazine-(CH2)4-warhead~7.327%[3]
Carbonyl-piperazine-(CH2)6-warhead~7.544.8%[3]
Alkyl-piperazine-alkyl moiety7.81 - 7.98~70%[4]

Note: The pKa values and percentage of protonation can vary depending on the specific molecular context.

Table 2: Comparison of Common Amide Coupling Reagents for Piperazine Linkers

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (h)Typical Yield (%)Notes
HATUNoneDIPEADMF2 - 685 - 98Highly efficient and rapid, good for sterically hindered substrates.[8]
EDCHOBtDIPEADMF or DCM4 - 2475 - 90Cost-effective and widely used.[8]
BOPNoneDIPEADMF2 - 880 - 95Effective, but produces a carcinogenic byproduct.[8]

Experimental Protocols

Protocol 1: General Amide Coupling using HATU

This protocol describes a general procedure for coupling a carboxylic acid-functionalized component (e.g., warhead or E3 ligase ligand) with a piperazine linker.

Materials:

  • Carboxylic acid component (1.0 eq)

  • Piperazine-containing component (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 - 3.0 eq)

  • Anhydrous DMF

Procedure:

  • In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the carboxylic acid component (1.0 eq) in anhydrous DMF.[9]

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.[10]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[11]

  • Add the piperazine-containing component (1.1 eq) to the reaction mixture.[8]

  • Continue stirring at room temperature for 2-6 hours. Monitor the reaction progress by LC-MS.[8]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.[8]

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by silica gel column chromatography or preparative HPLC.[8]

Protocol 2: Boc Deprotection of a Piperazine Linker using TFA

This protocol details the removal of a Boc protecting group from a piperazine nitrogen.

Materials:

  • Boc-protected piperazine intermediate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the Boc-protected piperazine intermediate in DCM.[5]

  • Cool the solution to 0 °C using an ice bath.[5]

  • While stirring, slowly add a solution of 20-50% TFA in DCM (v/v, 10-20 eq of TFA) to the reaction mixture.[5]

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for an additional 1-3 hours.[5]

  • Monitor the reaction progress by LC-MS.[5]

  • Once the reaction is complete, concentrate the solution under reduced pressure to remove the solvent and excess TFA.[5]

  • The resulting amine is often obtained as a TFA salt and can be used in the next step with or without further purification.

Protocol 3: Purification of a Piperazine-Containing PROTAC by RP-HPLC

This protocol provides a general method for the final purification of a PROTAC.

Materials:

  • Crude PROTAC material

  • DMSO or DMF

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • TFA or formic acid (0.1%)

Procedure:

  • Sample Preparation: Dissolve the crude PROTAC in a minimal amount of DMSO or DMF. Filter the solution through a 0.45 µm syringe filter.[12]

  • Column: Use a preparative C18 column.[12]

  • Mobile Phases:

    • Mobile Phase A: HPLC-grade Water + 0.1% TFA[12]

    • Mobile Phase B: HPLC-grade ACN + 0.1% TFA[12]

  • Method Development: Optimize the separation on an analytical HPLC system first to determine the optimal gradient.[12]

  • Gradient Elution (Preparative Scale):

    • Equilibrate the column with a low percentage of Mobile Phase B.

    • Inject the filtered sample onto the column.

    • Elute the product using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

  • Fraction Collection: Collect fractions containing the purified PROTAC based on UV absorbance.

  • Analysis and Work-up: Analyze the collected fractions by analytical LC-MS to confirm purity. Combine the pure fractions and remove the solvent by lyophilization.

G cluster_0 Synthesis of Ligand-Linker Intermediate cluster_1 Final PROTAC Assembly cluster_2 Purification and Analysis A Warhead/E3 Ligand (with COOH) C Amide Coupling (HATU, DIPEA, DMF) A->C B Boc-Piperazine-Linker (with NH2) B->C D Purification (Column Chromatography) C->D E Boc-Protected Intermediate D->E F Boc Deprotection (TFA, DCM) E->F G Amine Intermediate (TFA Salt) F->G I Second Amide Coupling (HATU, DIPEA, DMF) G->I H Second Ligand (with COOH) H->I J Crude PROTAC I->J K Final Purification (Preparative HPLC) J->K L Pure PROTAC K->L M Characterization (LC-MS, NMR) L->M

Caption: General workflow for the synthesis of a PROTAC with a piperazine linker.

References

Technical Support Center: Purification of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound typically involves the N-alkylation of tert-butyl piperazine-1-carboxylate (Boc-piperazine). The most common impurities to anticipate are:

  • Unreacted Boc-piperazine: Incomplete reaction will leave residual starting material.

  • 1,4-bis(2-bromoethyl)piperazine: If the starting material is piperazine that is subsequently protected, incomplete Boc-protection can lead to this di-alkylated impurity.

  • 1,2-bis(4-(tert-butoxycarbonyl)piperazin-1-yl)ethane (Dimer): Reaction of the product with another molecule of Boc-piperazine can form a dimeric impurity. This is more likely if the alkylating agent is not in sufficient excess or if reaction times are prolonged.

  • tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate: Hydrolysis of the bromide can occur, especially during aqueous workup or if there is moisture present in the reaction.

  • Deprotected piperazine species: The Boc (tert-butoxycarbonyl) protecting group is sensitive to acidic conditions. Exposure to strong acids during the reaction or purification can lead to its removal.

Q2: My purified this compound appears as an oil, but the certificate of analysis I've seen describes it as a solid. Why is this?

A2: While the pure compound is a white to off-white solid, the presence of even small amounts of residual solvents or impurities can result in it appearing as a viscous oil or a waxy solid.[1] Complete removal of solvents under high vacuum and ensuring high purity through proper purification techniques should yield the solid form.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the stability of the compound, it should be stored in a tightly sealed container under an inert atmosphere (like argon or nitrogen) and kept in a freezer, preferably at -20°C for long-term storage.[2][3] For short-term storage, refrigeration at 2-8°C is acceptable. The compound is sensitive to moisture and strong acids or bases.[4]

Troubleshooting Purification by Column Chromatography

Column chromatography is the most common method for purifying this compound. Below are common issues and their solutions.

Problem Potential Cause Troubleshooting Steps
Poor Separation of Product and Impurities Incorrect solvent system (eluent).- Start with a non-polar eluent system and gradually increase polarity. A common starting point for similar compounds is a mixture of ethyl acetate and hexanes (e.g., 10-30% ethyl acetate in hexanes). - For more polar impurities , a gradient elution with methanol in dichloromethane (e.g., 1-5% methanol) can be effective.[1]
Product Tailing on the Column The basic nature of the piperazine nitrogen interacts strongly with the acidic silica gel.- Add a small amount of a basic modifier to the eluent, such as 0.1-1% triethylamine. This will compete with the product for binding to the acidic sites on the silica gel, resulting in better peak shape.
Product Degradation on the Column The silica gel is too acidic, causing the removal of the Boc protecting group.- Use deactivated (neutral) silica gel. This can be prepared by washing the silica gel with a dilute solution of triethylamine in your eluent system and then drying it before packing the column. - Work quickly and avoid letting the compound sit on the column for extended periods.
No Product Eluting from the Column The eluent is not polar enough to move the compound.- Gradually increase the polarity of the eluent. If you started with ethyl acetate/hexanes, increase the percentage of ethyl acetate. If that is not sufficient, switch to a more polar system like methanol/dichloromethane.
Product Elutes with the Solvent Front The eluent is too polar.- Start with a less polar solvent system. Begin with a low percentage of the polar solvent (e.g., 5% ethyl acetate in hexanes) and increase it gradually.

Experimental Protocols

General Protocol for Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent. Alternatively, for less soluble compounds, dry-load the sample by adsorbing it onto a small amount of silica gel.

  • Elution: Start the elution with the initial non-polar solvent system. Gradually increase the polarity of the eluent to elute the compounds of interest.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization
  • Solvent Screening: Test the solubility of the impure solid in various solvents at room temperature and upon heating. Ideal solvents will dissolve the compound when hot but not when cold. Good candidates might include hexanes, ethyl acetate, isopropanol, or mixtures thereof.

  • Dissolution: Dissolve the impure compound in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizing the Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis BocPip Boc-Piperazine Reaction N-Alkylation BocPip->Reaction DBE 1,2-Dibromoethane (excess) DBE->Reaction Crude Crude Product Reaction->Crude Column Column Chromatography Crude->Column Recrystal Recrystallization (Optional) Column->Recrystal PureProduct Pure Product Column->PureProduct Recrystal->PureProduct NMR NMR Spectroscopy PureProduct->NMR LCMS LC-MS PureProduct->LCMS Purity Purity Assessment NMR->Purity LCMS->Purity

Caption: Workflow for the synthesis and purification of this compound.

References

Technical Support Center: Optimizing N-Alkylation with 1-(2-Bromoethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize N-alkylation reactions using 1-(2-bromoethyl)piperazine. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Troubleshooting Guide

This section addresses common problems that may arise during the N-alkylation of various nucleophiles with 1-(2-bromoethyl)piperazine, offering potential causes and solutions.

Issue 1: Low to No Yield of the N-Alkylated Product

  • Question: My N-alkylation reaction with 1-(2-bromoethyl)piperazine is resulting in a low yield or no product at all. What are the possible reasons and how can I improve the outcome?

  • Answer: Low conversion is a frequent challenge and can be attributed to several factors.[1][2] A systematic evaluation of your reaction parameters is crucial.

    • Insufficient Base Strength or Amount: The reaction generates hydrobromic acid (HBr), which can protonate the starting amine or the product, rendering them non-nucleophilic. A base is required to neutralize this acid.[3]

      • Solution: Employ a strong, non-nucleophilic base. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective choices.[1] Ensure you are using at least 1.5-2.0 equivalents of the base to drive the reaction forward.[1]

    • Poor Solubility of Reagents: If your nucleophile or the base is not soluble in the chosen solvent, the reaction will be slow or may not proceed at all.[1]

      • Solution: Switch to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure all reactants are in solution.[1][3] However, be mindful that DMF can decompose at high temperatures.[4]

    • Low Reaction Temperature: Many N-alkylation reactions require heating to overcome the activation energy barrier.[1]

      • Solution: Gradually increase the reaction temperature, for example, to 60-80 °C, and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

    • Deactivated Substrate: If your nucleophile contains electron-withdrawing groups, its nucleophilicity will be reduced, making the alkylation more difficult.[5]

      • Solution: For less reactive substrates, more forcing conditions such as a stronger base (e.g., NaH), higher temperatures, or longer reaction times may be necessary.[5][6]

Issue 2: Formation of a Significant Amount of Di-Alkylated Byproduct

  • Question: I am observing a substantial amount of a di-alkylated byproduct where two molecules of my nucleophile have reacted with one molecule of 1-(2-bromoethyl)piperazine. How can I favor mono-alkylation?

  • Answer: This is a common issue, especially with primary amines, as the mono-alkylated product can sometimes be more nucleophilic than the starting amine.[7]

    • Incorrect Stoichiometry: The ratio of reactants plays a critical role in controlling selectivity.

      • Solution: Use an excess of the nucleophile relative to 1-(2-bromoethyl)piperazine. This statistically favors the reaction of the alkylating agent with the more abundant starting material.[1]

    • Rapid Addition of Alkylating Agent: Adding the 1-(2-bromoethyl)piperazine all at once can create localized high concentrations, promoting di-alkylation.

      • Solution: Add the 1-(2-bromoethyl)piperazine solution dropwise to the reaction mixture over a period of time.[1]

    • High Reaction Temperature: Elevated temperatures can sometimes favor the formation of the thermodynamically more stable di-alkylated product.

      • Solution: Try running the reaction at a lower temperature for a longer period.

Issue 3: The N-alkylated Product is Highly Water-Soluble and Difficult to Extract

  • Question: During the aqueous workup, my desired product remains in the aqueous layer, leading to poor extraction efficiency. What is causing this and how can I resolve it?

  • Answer: The piperazine moiety in your product can be protonated, forming a salt that is highly soluble in water.[1][8]

    • Solution: To extract the product into an organic solvent, you must first deprotonate the piperazine nitrogen. After quenching the reaction, basify the aqueous layer to a pH of approximately 9.5-12 using a base like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH).[1][8] This will convert the protonated product into its free base form, which will be more soluble in organic solvents like dichloromethane (DCM), chloroform, or ethyl acetate.[1] If emulsions form during extraction, adding a saturated brine solution can help to break them.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents and bases for N-alkylation with 1-(2-bromoethyl)piperazine?

A1: The choice of solvent and base is critical for a successful reaction.[1] Polar aprotic solvents are generally preferred.[1] Strong, non-nucleophilic bases are typically used.[1]

Parameter Recommendations Rationale References
Solvents Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)Polar aprotic solvents help to dissolve the reactants and facilitate the S_N2 reaction. It is crucial to use anhydrous solvents to prevent side reactions.[1][3]
Bases Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), Sodium Hydride (NaH), Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)A base is required to neutralize the HBr formed during the reaction. The choice depends on the nucleophilicity and acid sensitivity of the substrate. Inorganic bases like K₂CO₃ and Cs₂CO₃ are often effective and easy to remove.[1]

Q2: How can I monitor the progress of my N-alkylation reaction?

A2: It is essential to monitor the reaction to determine the optimal reaction time and to avoid the formation of byproducts due to prolonged heating. The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] TLC is a quick and easy way to visualize the consumption of the starting material and the formation of the product. LC-MS provides more detailed information, including the mass of the product and any byproducts, confirming the success of the reaction.

Q3: What are some potential side reactions to be aware of when using 1-(2-bromoethyl)piperazine?

A3: Besides di-alkylation, other side reactions can occur depending on the reaction conditions and the nature of the nucleophile.

  • Quaternary Salt Formation: The nitrogen atoms of the piperazine ring can be alkylated multiple times, leading to the formation of quaternary ammonium salts.[9] These salts are often highly water-soluble and can complicate purification.[9]

  • Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures or in the presence of strong bases and electrophiles, leading to the formation of impurities.[4]

  • Intramolecular Cyclization: If the nucleophile has another reactive functional group, intramolecular reactions can sometimes occur.

Q4: How should I purify my final N-alkylated product?

A4: The purification strategy will depend on the properties of your product and the impurities present.

  • Extraction: As discussed in Issue 3 of the troubleshooting guide, a properly executed aqueous workup with pH adjustment is the first step.[1]

  • Column Chromatography: This is the most common method for purifying N-alkylated products.[1] A silica gel column with a gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes) is often effective.[1][9]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.[10]

  • Acid-Base Extraction: For basic products containing the piperazine moiety, you can sometimes use acid-base extraction to separate them from neutral impurities. This involves dissolving the crude product in an organic solvent, extracting with a dilute acid (e.g., 1M HCl) to move the basic product to the aqueous layer, washing the aqueous layer with an organic solvent to remove neutral impurities, and then basifying the aqueous layer and re-extracting your purified product into an organic solvent.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Secondary Amine with 1-(2-Bromoethyl)piperazine

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary amine (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile (MeCN).

  • Stir the suspension at room temperature for 10-15 minutes.

  • Add a solution of 1-(2-bromoethyl)piperazine (1.1 eq.) in anhydrous MeCN dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture to remove the inorganic salts and wash the solid with MeCN.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup by dissolving the residue in a suitable organic solvent (e.g., DCM) and washing with water. Ensure the aqueous layer is basic (pH 9.5-12) to keep the product in the organic phase.[1][8]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification A Combine Nucleophile, Base (e.g., K₂CO₃), and Solvent (e.g., MeCN) B Stir under Inert Atmosphere A->B C Add 1-(2-Bromoethyl)piperazine (dropwise) B->C D Heat Reaction (e.g., 60-80 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Filter E->F G Concentrate Filtrate F->G H Aqueous Workup (Basify to pH 9.5-12) G->H I Dry and Concentrate Organic Layer H->I J Purify (Column Chromatography) I->J

Caption: General workflow for N-alkylation with 1-(2-bromoethyl)piperazine.

troubleshooting_low_yield cluster_conditions Check Reaction Conditions cluster_solutions Potential Solutions start Low or No Product Yield? base Is the base strong enough and in excess? (e.g., K₂CO₃, >=1.5 eq.) start->base Yes solvent Are all reagents soluble in the chosen solvent? start->solvent Yes temp Is the reaction temperature adequate? start->temp Yes change_base Use a stronger base (e.g., Cs₂CO₃, NaH) or increase equivalents. base->change_base No change_solvent Switch to a more polar aprotic solvent (e.g., DMF). solvent->change_solvent No increase_temp Increase reaction temperature and monitor closely. temp->increase_temp No

Caption: Troubleshooting logic for low product yield in N-alkylation reactions.

References

Technical Support Center: Safe Handling of tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals working with tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate (CAS No. 655225-01-7).

Summary of Chemical Data

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₁H₂₁BrN₂O₂[1][2]
Molecular Weight 293.21 g/mol [1][2]
Purity ≥97%[2][3]
Storage Temperature (Powder) -20°C (Freezer)[1][2][3][4]
Storage (in Solvent) -80°C (6 months), -20°C (1 month)[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: This compound is classified as hazardous. The primary concerns are:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[4]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4][5]

  • Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.[4][5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[4][5][6]

Q2: What personal protective equipment (PPE) is mandatory when handling this chemical?

A2: To ensure personal safety, the following PPE must be worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Tight-sealing safety goggles and a face shield.[6]

  • Lab Coat: A standard laboratory coat. For larger quantities or potential for splashing, a chemical-resistant apron and boots are recommended.[6]

  • Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[4][6] If ventilation is inadequate or if dust/aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary.[6]

Q3: What are the proper storage conditions for this compound?

A3: Proper storage is crucial for maintaining the chemical's stability and ensuring safety.

  • Temperature: Store in a freezer at -20°C for long-term storage as a powder.[1][2][3][4]

  • Container: Keep the container tightly closed and store in a dry, well-ventilated place.[4][6]

  • Security: Store in a locked-up area to prevent unauthorized access.[4][6]

Q4: What materials are incompatible with this compound?

A4: Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents, as these can lead to hazardous reactions.[6]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Accidental Skin or Eye Contact

  • Problem: The compound has come into direct contact with skin or eyes.

  • Solution:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][6] Remove contaminated clothing and wash it before reuse.[4] If skin irritation occurs or persists, seek medical attention.[6]

    • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.[6]

Issue 2: Inhalation of Dust or Vapors

  • Problem: You have accidentally inhaled dust or vapors from the compound.

  • Solution:

    • Immediately move to an area with fresh air.[4][6]

    • If breathing is difficult, have a trained person administer oxygen or perform cardiopulmonary resuscitation (CPR) if necessary.[4]

    • Seek medical attention, especially if you feel unwell or respiratory irritation develops.[6]

Issue 3: Small Chemical Spill in the Lab

  • Problem: A small amount of the solid or a solution has been spilled.

  • Solution:

    • Evacuate and Ventilate: Ensure the area is well-ventilated. Evacuate non-essential personnel from the immediate vicinity.[4][6]

    • Wear Full PPE: Before attempting cleanup, don all required PPE, including respiratory protection if necessary.

    • Containment: Prevent the spill from spreading or entering drains.[4][6]

    • Cleanup (Solid): Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[6] Avoid generating dust.[4][6]

    • Cleanup (Liquid): Absorb the solution with an inert, non-combustible material like vermiculite or sand.[4] Place the absorbed material into a sealed, labeled container for disposal.

    • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., alcohol) followed by soap and water.[4]

    • Disposal: Dispose of the waste according to local, state, and federal regulations.[4][6]

Experimental Protocols

Protocol: General Procedure for N-Alkylation using this compound

This protocol provides a general methodology for using the title compound as an alkylating agent. All work must be performed in a certified chemical fume hood.

  • Reagent Preparation:

    • Dissolve the nucleophile (e.g., a primary amine or phenol) in a suitable aprotic solvent (e.g., DMF or Acetonitrile).

    • Add a non-nucleophilic base (e.g., K₂CO₃ or DIEA) to the solution. Typically 1.5-2.0 equivalents are used.

  • Reaction Setup:

    • Place the reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).

    • Slowly add a solution of this compound (1.0-1.2 equivalents) to the mixture of the nucleophile and base at room temperature.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C).

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product using column chromatography on silica gel to obtain the desired N-alkylated product.

Visualizations

Workflow Diagrams

The following diagrams illustrate key safety workflows.

G cluster_spill Chemical Spill Response Workflow spill Spill Detected evacuate Evacuate Area & Alert Others spill->evacuate ppe Don Full PPE evacuate->ppe contain Contain Spill ppe->contain cleanup Clean Up with Absorbent Material contain->cleanup decontaminate Decontaminate Surface cleanup->decontaminate dispose Package & Label Waste decontaminate->dispose report Report Incident dispose->report

Caption: Workflow for responding to a chemical spill.

G cluster_ppe PPE Selection Logic start Handling Chemical? base_ppe Standard PPE: Lab Coat, Gloves, Safety Goggles start->base_ppe is_solid Solid or Liquid? splash_risk Splash Risk? is_solid->splash_risk Liquid dust_risk Dust/Aerosol Risk? is_solid->dust_risk Solid face_shield Add Face Shield splash_risk->face_shield Yes respirator Use Fume Hood or Wear Respirator dust_risk->respirator Yes base_ppe->is_solid

Caption: Logic for selecting appropriate PPE.

References

Preventing dimer formation in reactions with bifunctional linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing and troubleshooting dimer formation in reactions involving bifunctional linkers.

Troubleshooting Guide

This guide addresses specific issues that may arise during bioconjugation experiments, offering systematic approaches to identify and resolve them.

Issue 1: Significant amount of dimerized starting material is observed, leading to low yield of the desired heterodimeric product.

  • Possible Cause 1: Use of a Homobifunctional Linker.

    • Homobifunctional linkers possess two identical reactive groups, which can lead to self-conjugation or polymerization if both ends of the linker react with the same type of molecule.[1][2]

    • Recommended Solution: Switch to a heterobifunctional linker. These linkers have two different reactive groups, allowing for a controlled, two-step conjugation process that minimizes unwanted side reactions.[1][2][3]

  • Possible Cause 2: High Reaction Concentration.

    • High concentrations of reactants increase the probability of intermolecular reactions (dimerization) over intramolecular reactions or the desired intermolecular reaction between two different molecules.[4][5]

    • Recommended Solution: Employ the high dilution principle. Performing the reaction in a large volume of solvent disfavors the formation of polymers and dimers that arise from the coupling of long-chain precursors.[4]

  • Possible Cause 3: Rapid Addition of Reagents.

    • Adding reagents too quickly can create localized areas of high concentration, promoting dimerization.

    • Recommended Solution: Utilize slow addition techniques. The slow, controlled addition of one or both reactants, often using a syringe pump, ensures that the reagents are consumed faster than they are added, keeping the instantaneous concentration low and favoring the desired reaction pathway.[4][6]

Issue 2: The final product shows signs of aggregation or precipitation.

  • Possible Cause 1: Increased Hydrophobicity.

    • The bifunctional linker or the conjugated molecule (e.g., a drug payload in an Antibody-Drug Conjugate) can introduce hydrophobic patches on the surface of the biomolecule, leading to aggregation.[7][8][9]

    • Recommended Solution:

      • Use PEGylated Linkers: Incorporating polyethylene glycol (PEG) spacers into the linker can enhance the hydrophilicity and solubility of the final conjugate.[10][11]

      • Optimize Buffer Conditions: Screen different pH values and stabilizing excipients (e.g., sugars, amino acids, surfactants) to find conditions that minimize aggregation.[7]

  • Possible Cause 2: Destabilization of Protein Structure.

    • Conjugation methods that involve the reduction of interchain disulfide bonds in antibodies can destabilize the protein's structure, leading to aggregation.[8][9]

    • Recommended Solution: Consider site-specific conjugation strategies that do not disrupt native disulfide bonds. This can involve engineering specific amino acid residues (e.g., cysteine) at desired locations for conjugation.[8][9]

Issue 3: The reaction is slow and requires a large excess of one reactant, which complicates purification.

  • Possible Cause 1: Suboptimal Reaction Conditions.

    • The pH, temperature, or buffer composition may not be ideal for the specific reactive groups on the linker and biomolecule.

    • Recommended Solution: Optimize reaction conditions. For example, reactions with NHS esters are typically more efficient at a pH of 7.2-8.0.[12] Ensure that buffers are free of interfering substances; for instance, Tris buffers should be avoided in reactions involving amine-reactive NHS esters.[13]

  • Possible Cause 2: Steric Hindrance.

    • The linker may be too short, or the reactive sites on the biomolecules may be sterically hindered, preventing efficient conjugation.[14]

    • Recommended Solution: Choose a linker with a longer spacer arm. The length and flexibility of the spacer arm can significantly impact the efficiency of the conjugation reaction by determining the distance between the linked molecules.[14][15]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between homobifunctional and heterobifunctional linkers in the context of dimerization?

A1: Homobifunctional linkers have two identical reactive groups, making them suitable for linking identical molecules or for polymerization.[10] However, when trying to link two different molecules (A and B), they can lead to undesired homodimers (A-A or B-B). Heterobifunctional linkers have two different reactive groups.[1] This allows for a sequential, two-step reaction: the first reactive group of the linker is reacted with molecule A, and after purification, the second reactive group is reacted with molecule B. This controlled process significantly minimizes the formation of unwanted homodimers.[2][3]

Q2: How does stoichiometry affect dimer formation?

A2: The molar ratio of the reactants is critical. A significant excess of the bifunctional linker relative to the biomolecule can lead to the linker reacting at multiple sites on the same molecule, which can then crosslink to other molecules, forming aggregates. Conversely, a large excess of the biomolecule can result in unreacted linkers. The optimal molar ratio (typically a 10- to 50-fold molar excess of the linker) should be determined empirically for each specific reaction.[12]

Q3: Can protecting groups be used to prevent dimerization?

A3: Yes, a protecting group strategy is a powerful method to prevent unwanted side reactions.[6][16] In this approach, a reactive functional group on one of the molecules is temporarily "masked" with a protecting group. This prevents it from reacting while the bifunctional linker is attached to the other molecule. After the initial conjugation step, the protecting group is removed, allowing the second desired reaction to proceed. This is particularly useful when dealing with molecules that have multiple reactive sites.[6]

Q4: How can I detect and quantify dimer formation?

A4: Size-Exclusion Chromatography (SEC) is a primary method for detecting and quantifying dimers and other aggregates.[7] SEC separates molecules based on their size, allowing for the clear identification of monomers, dimers, and higher-order aggregates. Other techniques like SDS-PAGE (under non-reducing conditions for disulfide-linked dimers) and mass spectrometry can also be used to confirm the presence and identity of dimers.[17]

Q5: Are there linkers that can be cleaved after conjugation?

A5: Yes, cleavable linkers contain a bond that can be broken under specific conditions, such as reduction (e.g., disulfide bonds) or changes in pH.[12] This feature is particularly useful in applications like antibody-drug conjugates (ADCs), where the payload needs to be released inside the target cell, or for affinity purification applications.[12][15]

Data Presentation

Table 1: Effect of Reaction Parameters on Dimer Formation

ParameterCondition to Reduce DimerizationRationalePotential Trade-off
Concentration High Dilution (<0.1 M)Favors intramolecular reactions or desired intermolecular reactions over unwanted dimerization by reducing the probability of intermolecular collisions.[4][5]Requires large solvent volumes; may slow down the desired reaction rate.
Rate of Addition Slow, controlled addition (Syringe Pump)Maintains a low instantaneous concentration of the added reagent, preventing localized concentration spikes that promote dimerization.[4][18]Can significantly increase the total reaction time.
Temperature Low Temperature (e.g., 0 °C to RT)Reduces the rate of side reactions, which often have higher activation energies than the desired reaction.[6]May significantly decrease the rate of the desired reaction, requiring longer incubation times.
Stoichiometry Empirically Optimized Molar RatioBalances reaction efficiency with the minimization of side products like dimers and aggregates.[2][12]Requires initial optimization experiments to determine the ideal ratio for a specific system.
Linker Type HeterobifunctionalAllows for a controlled, two-step reaction, minimizing self-conjugation and polymerization.[1][2]May require an additional purification step after the first reaction.

Experimental Protocols

Protocol 1: General Protein-Protein Conjugation under High Dilution & Slow Addition

This protocol outlines a general method for conjugating two proteins (Protein A and Protein B) using a heterobifunctional linker (e.g., SMCC) while minimizing dimerization.

  • Materials:

    • Protein A (with primary amines)

    • Protein B (with sulfhydryl groups)

    • SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker

    • Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)

    • Anhydrous DMSO or DMF

    • Syringe pump

    • Desalting column (e.g., G-25)

  • Step 1: Activation of Protein A with SMCC Linker a. Prepare a solution of Protein A in the reaction buffer at a concentration of 1-2 mg/mL. b. Immediately before use, prepare a 10-20 mM stock solution of SMCC in anhydrous DMSO.[2] c. In a separate flask, add a volume of reaction buffer that is 10-20 times the volume of the Protein A solution (this creates the high dilution condition). d. While vigorously stirring the reaction buffer, slowly add the Protein A solution. e. Using a syringe pump, add a 10- to 20-fold molar excess of the SMCC stock solution to the diluted Protein A solution over 1-2 hours.[2] f. Incubate the reaction for an additional 30-60 minutes at room temperature.

  • Step 2: Removal of Excess Linker a. Pass the reaction mixture through a desalting column equilibrated with the reaction buffer to remove excess, unreacted SMCC. b. Pool the fractions containing the maleimide-activated Protein A.

  • Step 3: Conjugation with Protein B a. Prepare a solution of Protein B in the reaction buffer. b. Immediately combine the purified, maleimide-activated Protein A with Protein B in the desired molar ratio. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Step 4: Purification a. Purify the final conjugate using size-exclusion chromatography (SEC) to separate the desired A-B conjugate from any unreacted proteins or potential homodimers.[2]

Protocol 2: Preventing Dimerization with a Protecting Group Strategy

This protocol provides a conceptual outline for using a protecting group to prevent self-dimerization of a molecule (Molecule A) containing two reactive groups (e.g., a thiol and an amine) before conjugation to Molecule B.

  • Step A: Protection of Molecule A a. Select a protecting group that is specific for one of the reactive functional groups on Molecule A and is stable under the conditions of the first conjugation step (e.g., protect the thiol group). b. React Molecule A with the protecting group reagent under appropriate conditions to yield the protected Molecule A (A-protected). c. Purify A-protected to remove any unreacted starting material and protecting group reagent.

  • Step B: Conjugation with Bifunctional Linker a. React the A-protected molecule with a heterobifunctional linker that targets the unprotected functional group (e.g., the amine). b. Purify the resulting conjugate (Linker-A-protected) to remove excess linker.

  • Step C: Deprotection a. Remove the protecting group from the Linker-A-protected conjugate using specific deprotection conditions (e.g., change in pH, addition of a reducing agent). This exposes the second reactive group (the thiol). b. Purify the deprotected conjugate (Linker-A) to remove the cleaved protecting group and deprotection reagents.

  • Step D: Final Conjugation a. React the purified Linker-A with Molecule B under conditions that favor the reaction with the newly exposed functional group (the thiol). b. Purify the final product (B-Linker-A) using an appropriate chromatography method like SEC or HIC to isolate the desired conjugate.

Visualizations

Dimer_Formation cluster_reactants Reactants cluster_products Reaction Products A Molecule A Desired Desired Product (Intramolecular Cyclization) A->Desired 1. High Dilution 2. Intramolecular Reaction Dimer Undesired Dimer (Intermolecular Reaction) A->Dimer High Concentration Intermolecular Reaction Linker Homobifunctional Linker Linker->Desired Linker->Dimer A2->Dimer

Caption: Reaction pathways for a bifunctional linker.

Troubleshooting_Workflow Start High Dimer Formation Observed (e.g., by SEC) Q_Linker Using a Homobifunctional Linker? Start->Q_Linker Sol_Linker Switch to a Heterobifunctional Linker Q_Linker->Sol_Linker Yes Q_Conc Reaction Concentration > 0.1 M? Q_Linker->Q_Conc No End Re-analyze Product Yield and Purity Sol_Linker->End Sol_Conc Implement High Dilution & Slow Addition Q_Conc->Sol_Conc Yes Q_Stoich Stoichiometry Optimized? Q_Conc->Q_Stoich No Sol_Conc->End Sol_Stoich Empirically Determine Optimal Molar Ratios Q_Stoich->Sol_Stoich No Q_Stoich->End Yes Sol_Stoich->End

Caption: Troubleshooting workflow for dimer formation.

Protecting_Group_Strategy cluster_0 Step 1: Protection cluster_1 Step 2: Linker Conjugation cluster_2 Step 3: Deprotection cluster_3 Step 4: Final Conjugation Mol_A Molecule A (e.g., with -SH and -NH2) A_Protected A-Protected (-S-PG, -NH2) Mol_A->A_Protected PG Protecting Group (for -SH) PG->A_Protected Linker Heterobifunctional Linker Linker_A_Protected Linker-A-Protected Linker->Linker_A_Protected A_Protected_ref->Linker_A_Protected Deprotect Deprotection Reagent Linker_A Linker-A (-SH exposed) Deprotect->Linker_A Linker_A_Protected_ref->Linker_A Mol_B Molecule B Final_Product Final Conjugate (B-Linker-A) Mol_B->Final_Product Linker_A_ref->Final_Product

Caption: Workflow for a protecting group strategy.

References

Solubility issues with tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate in organic solvents. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice and detailed experimental protocols to address these common issues.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am observing incomplete dissolution of this compound in my chosen reaction solvent. What could be the issue?

A2: Incomplete dissolution can be attributed to several factors:

  • Solvent Polarity: The polarity of your solvent may not be optimal for this compound. While generally soluble in polar aprotic solvents, the specific solubility can vary.

  • Concentration: You may be exceeding the solubility limit of the compound in the specific solvent at the given temperature.

  • Purity of the Compound: Impurities in the material can affect its solubility profile.

  • Ambient Temperature: Solubility is temperature-dependent. Lower laboratory temperatures can reduce the solubility of the compound.

  • Moisture: The presence of water in your organic solvent can decrease the solubility of hydrophobic compounds.

Q3: How does the Boc protecting group influence the solubility of the molecule?

A3: The tert-butoxycarbonyl (Boc) group is a bulky, lipophilic group. Its presence generally increases the solubility of the molecule in non-polar organic solvents compared to the parent amine. However, the overall solubility is a balance between the lipophilic Boc group and the polar piperazine ring.

Q4: Can I heat the mixture to improve the solubility of this compound?

A4: Gentle heating can be an effective method to increase the solubility of many organic compounds. However, it is crucial to consider the stability of this compound. Prolonged heating at high temperatures could potentially lead to degradation or unwanted side reactions. It is advisable to heat the mixture gently and for the minimum time necessary to achieve dissolution.

Q5: My compound precipitates out of solution when I add another reagent. What should I do?

A5: Precipitation upon the addition of another reagent can occur due to several reasons:

  • Change in Solvent Polarity: The added reagent may alter the overall polarity of the solvent mixture, reducing the solubility of your compound.

  • Reaction: A reaction may be occurring that forms a less soluble product.

  • Common-Ion Effect: If the added reagent shares a common ion with your compound of interest, it could decrease its solubility.

To address this, you could try adding the reagent more slowly, possibly at a different temperature, or using a co-solvent to maintain the solubility of all components.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues encountered during experiments with this compound.

Problem: The compound does not fully dissolve in the chosen organic solvent.
Possible Cause Troubleshooting Steps
Suboptimal Solvent 1. Review the polarity of the current solvent. 2. Test the solubility in a small scale with a range of solvents of varying polarities (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile, Methanol).
Concentration Too High 1. Reduce the concentration of the solution. 2. If the protocol allows, increase the volume of the solvent.
Low Temperature 1. Gently warm the mixture while monitoring for any signs of degradation. 2. Perform the dissolution at a controlled, slightly elevated temperature.
Presence of Impurities 1. Check the purity of the compound using an appropriate analytical technique (e.g., NMR, LC-MS). 2. If necessary, purify the compound before use.
Moisture in Solvent 1. Use an anhydrous solvent. 2. Dry the solvent using appropriate methods (e.g., molecular sieves) before use.

Quantitative Solubility Data (Illustrative)

As precise experimental values for the solubility of this compound are not widely published, the following table provides an illustrative summary of expected solubility in common organic solvents based on the behavior of similar compounds. These values should be considered as estimates and should be experimentally verified.

SolventPolarity IndexExpected Solubility (mg/mL) at 25°C
Dichloromethane (DCM)3.1> 50
Chloroform4.1> 50
Tetrahydrofuran (THF)4.020 - 50
Ethyl Acetate4.410 - 30
Acetone5.110 - 30
Methanol5.15 - 20
Ethanol4.35 - 20
Acetonitrile5.85 - 20
Toluene2.4< 5
Hexanes0.1< 1
Water10.2< 0.1

Experimental Protocols

Protocol 1: Qualitative Solubility Test

Objective: To quickly assess the solubility of this compound in various organic solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., DCM, THF, Methanol, Toluene, Hexanes)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vortex the mixture vigorously for 30 seconds.

  • Visually inspect the solution for any undissolved solid.

  • Record the observation as "soluble," "partially soluble," or "insoluble."

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

Objective: To determine the approximate solubility of this compound in a specific organic solvent.

Materials:

  • This compound

  • Chosen organic solvent

  • Scintillation vials with caps

  • Orbital shaker or magnetic stirrer

  • Analytical balance

  • Syringe filters (0.45 µm, PTFE)

  • HPLC or other suitable analytical instrument

Procedure:

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a scintillation vial.

  • Seal the vial and place it on an orbital shaker or use a magnetic stirrer.

  • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the undissolved solid to settle by letting the vial stand for at least 2 hours.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Accurately dilute the filtered solution with the same solvent.

  • Analyze the concentration of the diluted solution using a pre-calibrated HPLC method or another suitable analytical technique.

  • Calculate the original concentration in the saturated solution to determine the solubility in mg/mL or mol/L.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Solubility Issue (Incomplete Dissolution) check_concentration Is the concentration too high? start->check_concentration check_solvent Is the solvent optimal? check_concentration->check_solvent No end_resolved Issue Resolved check_concentration->end_resolved Yes reduce_concentration Reduce concentration or increase solvent volume check_concentration->reduce_concentration Yes check_temp Is the temperature too low? check_solvent->check_temp No check_solvent->end_resolved Yes test_solvents Perform qualitative solubility tests with different solvents check_solvent->test_solvents Yes use_cosolvent Consider using a co-solvent system check_temp->use_cosolvent No check_temp->end_resolved Yes gentle_heating Apply gentle heating check_temp->gentle_heating Yes use_cosolvent->end_resolved reduce_concentration->end_resolved test_solvents->end_resolved gentle_heating->end_resolved

Caption: A workflow for troubleshooting solubility issues.

Experimental_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess solid B Add known volume of solvent A->B C Agitate at constant T (24-48h) B->C D Settle and filter supernatant C->D E Dilute sample D->E F Analyze by HPLC E->F

Caption: Quantitative solubility determination workflow.

References

Common impurities in commercial tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate.

Troubleshooting Guides

Problem 1: Inconsistent Reaction Yields or Unexpected Side Products

You are observing lower than expected yields in your reaction, or you are detecting unexpected side products by TLC, LC-MS, or NMR. This could be due to the presence of reactive impurities in your commercial this compound.

Possible Causes and Solutions:

Impurity CategoryPotential ImpurityLikely SourceImpact on ReactionTroubleshooting Steps
Process-Related Impurities tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)Incomplete reaction during synthesis.Competes with the desired reagent in alkylation reactions, leading to the formation of a byproduct where the N-Boc-piperazine is attached to your substrate. This results in lower yields of the target molecule and complicates purification.1. Check the Certificate of Analysis (CoA): Review the purity of the batch. 2. Purification: If the starting material is of lower purity, consider purifying it by recrystallization or column chromatography. 3. Stoichiometry Adjustment: If purification is not feasible, a slight excess of the alkylating agent may be required to drive the reaction to completion, but this may lead to other side products.
di-tert-Butyl piperazine-1,4-dicarboxylateOver-reaction during the protection of piperazine.Generally unreactive and will remain as an impurity in the final product if not removed.1. Check the CoA of the N-Boc-piperazine starting material if available. 2. Purification: This impurity can typically be removed by column chromatography.
Residual Solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol)Incomplete removal during the manufacturing process.Can affect reaction kinetics and solubility. Some solvents may react under certain conditions.1. Check the CoA for residual solvent analysis. 2. Drying: Dry the material under high vacuum before use to remove volatile solvents.
Degradation Products tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylateHydrolysis of the bromo group due to moisture.This hydroxyl-containing impurity can compete in reactions where the bromo group is the intended leaving group, leading to the formation of an ether linkage instead of the desired bond.1. Proper Storage: Store the reagent in a tightly sealed container in a dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen). 2. Use Anhydrous Conditions: Ensure all solvents and reagents used in your reaction are anhydrous.
tert-Butyl 4-vinylpiperazine-1-carboxylateElimination of HBr, which can be base-catalyzed.The vinyl group can undergo polymerization or other unwanted reactions, especially in the presence of radical initiators or certain catalysts.1. Avoid Strong Bases: If possible, use milder bases in your reaction. 2. Fresh Reagent: Use a freshly opened bottle of the reagent, as degradation can occur over time.
Starting Material Impurities 1,2-Dibromoethane or 1,2-DichloroethaneImpurities in the 1-bromo-2-chloroethane used in the synthesis.Can lead to the formation of bis-alkylated byproducts, where two piperazine units are linked by an ethyl bridge.1. High-Purity Reagent: Source your this compound from a reputable supplier with stringent quality control. 2. Analytical Characterization: If you suspect this impurity, it can be detected by GC-MS.

Experimental Workflow: Synthesis and Potential Impurity Introduction

G cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurity Entry Points N_Boc_Piperazine tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine) Reaction Alkylation Reaction N_Boc_Piperazine->Reaction Bromo_Reagent 1-Bromo-2-chloroethane Bromo_Reagent->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Crude_Product Crude Product Reaction->Crude_Product Impurity1 Unreacted N-Boc-Piperazine Reaction->Impurity1 Incomplete Reaction Impurity2 Unreacted 1-Bromo-2-chloroethane Reaction->Impurity2 Excess Reagent Impurity3 tert-Butyl 4-vinylpiperazine-1-carboxylate (Elimination) Reaction->Impurity3 Side Reaction Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Final_Product Final Product Purification->Final_Product Impurity4 tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (Hydrolysis) Purification->Impurity4 During Workup/ Storage Impurity5 Residual Solvents Purification->Impurity5 Incomplete Removal Impurity1->Crude_Product Impurity2->Crude_Product Impurity3->Crude_Product Impurity4->Final_Product Impurity5->Final_Product

Caption: Synthetic workflow and points of impurity introduction.

Problem 2: Difficulty in Characterizing the Final Product

Your NMR or mass spectrometry data of the final product shows extra peaks that you cannot account for, making characterization difficult.

Troubleshooting with Analytical Methods:

High-Performance Liquid Chromatography (HPLC)

  • Purpose: To determine the purity of the starting material and to track the progress of your reaction.

  • Typical Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

    • Detection: UV at 210-220 nm.

  • Troubleshooting:

    • Unexpected Peaks in Starting Material: If you see multiple peaks when analyzing the commercial reagent, it indicates the presence of impurities. Compare the retention times with known potential impurities if standards are available.

    • New Peaks During Reaction: If new peaks appear during the reaction that do not correspond to your product or starting materials, these are likely side products.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Purpose: To identify volatile impurities, such as residual solvents and some process-related impurities.

  • Typical Method:

    • Column: A non-polar column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Injection: Split/splitless inlet.

    • Detection: Mass spectrometer.

  • Troubleshooting:

    • Solvent Peaks: Identify any residual solvents by comparing their mass spectra to a library (e.g., NIST).

    • Low Molecular Weight Impurities: GC-MS is effective for identifying smaller impurities like unreacted starting materials or degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the structure of the main component and identify impurities.

  • Troubleshooting:

    • ¹H NMR: Look for characteristic peaks of potential impurities. For example, a singlet around 1.46 ppm for the tert-butyl group of unreacted N-Boc-piperazine, or vinyl protons between 5 and 6.5 ppm for the elimination byproduct.

    • ¹³C NMR: Can provide additional structural information to confirm the presence of impurities.

Workflow for Quality Control Analysis

G cluster_qc Quality Control Workflow Sample Commercial tert-Butyl 4-(2-bromoethyl) piperazine-1-carboxylate HPLC HPLC Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS NMR NMR Analysis Sample->NMR Purity Purity > 97%? HPLC->Purity Volatile_Impurities Volatile Impurities Identified? GCMS->Volatile_Impurities Structural_Confirmation Structure Confirmed? NMR->Structural_Confirmation Proceed Proceed with Experiment Purity->Proceed Yes Troubleshoot Troubleshoot/ Purify Purity->Troubleshoot No Volatile_Impurities->Proceed No Volatile_Impurities->Troubleshoot Yes Structural_Confirmation->Proceed Yes Structural_Confirmation->Troubleshoot No

Caption: A logical workflow for the quality control analysis of the reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of in commercial this compound?

A1: The most common impurities are typically process-related or degradation products. These include:

  • Unreacted Starting Materials: Most notably, tert-butyl piperazine-1-carboxylate (N-Boc-piperazine).

  • Byproducts: di-tert-Butyl piperazine-1,4-dicarboxylate.

  • Degradation Products: tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (from hydrolysis) and tert-butyl 4-vinylpiperazine-1-carboxylate (from elimination).

  • Residual Solvents: Depending on the manufacturer's process.

Q2: How can I minimize the impact of these impurities on my experiment?

A2:

  • Source from a Reputable Supplier: High-quality reagents from reliable vendors are less likely to contain significant levels of impurities. Always request a Certificate of Analysis.

  • Proper Storage: Store the reagent in a cool, dry, and dark place under an inert atmosphere to prevent degradation.

  • Use Anhydrous Conditions: This is particularly important to prevent the hydrolysis of the bromo group to a hydroxyl group.

  • Purify if Necessary: If you suspect the purity is affecting your results, you can purify the reagent by column chromatography or recrystallization.

Q3: My reaction is sensitive to nucleophiles. Which impurity is most likely to cause issues?

A3: Unreacted tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) will be the most problematic impurity. It is a secondary amine and therefore a nucleophile that can compete with your intended nucleophile in the reaction, leading to the formation of an unwanted byproduct.

Q4: I am performing a reaction under basic conditions. Are there any specific impurities I should be concerned about?

A4: Yes, under basic conditions, the elimination of hydrogen bromide (HBr) from the main compound can be accelerated, leading to the formation of tert-butyl 4-vinylpiperazine-1-carboxylate . The vinyl group in this impurity can potentially undergo polymerization or other side reactions.

Q5: Is there a risk of nitrosamine impurities in this reagent?

A5: Yes, any compound containing a secondary or tertiary amine, such as the piperazine ring in this reagent, has the potential to form N-nitrosamine impurities if it comes into contact with nitrosating agents (e.g., nitrites under acidic conditions) during synthesis or storage. While not typically listed on a standard CoA unless specifically tested for, it is a class of impurity that regulatory agencies are increasingly scrutinizing. If your application is in pharmaceutical development, this is a critical consideration.

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the NMR Spectrum of Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise structural elucidation of synthetic intermediates is paramount. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate, a key building block in medicinal chemistry. Through a comparative approach with relevant analogues, this document offers a detailed interpretation of its spectral features, supported by established experimental protocols.

The structural integrity of this compound is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. While specific spectra for this compound are not always publicly detailed, a robust interpretation can be derived from the analysis of its constituent moieties and comparison with structurally similar compounds. The following sections present a predicted NMR data summary, a detailed experimental protocol for data acquisition, and a visual representation of the molecule's structure to aid in spectral assignment.

Predicted NMR Data Summary

The expected ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These predictions are based on the known spectral data of N-Boc piperazine and bromoethane, which serve as excellent comparative models for the piperazine ring and the bromoethyl side chain, respectively.

Compound Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
This compound tert-Butyl (s, 9H)~1.46~28.4 (CH₃), ~79.5 (C)
Piperazine (t, 4H, J ≈ 5 Hz)~3.45~43.8
Piperazine (t, 4H, J ≈ 5 Hz)~2.45~52.9
-CH₂-N (t, 2H, J ≈ 7 Hz)~2.75~57.0
-CH₂-Br (t, 2H, J ≈ 7 Hz)~3.40~32.5
N-Boc-piperazine (Reference) tert-Butyl (s, 9H)1.4628.5 (CH₃), 79.5 (C)
Piperazine (t, 4H, J ≈ 5 Hz)3.4244.0
Piperazine (t, 4H, J ≈ 5 Hz)2.8545.8
Bromoethane (Reference) -CH₃ (t, 3H, J ≈ 7.3 Hz)1.6818.9
-CH₂-Br (q, 2H, J ≈ 7.3 Hz)3.4127.9

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions. s = singlet, t = triplet, q = quartet.

Experimental Protocol

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

2. NMR Instrument Setup:

  • The data should be acquired on a 400 MHz (or higher) NMR spectrometer.

  • The spectrometer should be equipped with a probe capable of performing both ¹H and ¹³C NMR experiments.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 32 scans are typically sufficient.

  • Relaxation Delay: 1.0 - 2.0 seconds.

  • Acquisition Time: Approximately 2-4 seconds.

  • Spectral Width: 0 to 16 ppm.

  • Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Number of Scans: 512 to 1024 scans are typically required for good signal-to-noise.

  • Relaxation Delay: 2.0 seconds.

  • Acquisition Time: Approximately 1-2 seconds.

  • Spectral Width: 0 to 220 ppm.

  • Temperature: 298 K.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections.

  • Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound, with key proton and carbon environments labeled for clarity in NMR spectral interpretation.

Caption: Molecular structure of this compound.

This guide provides a foundational understanding of the NMR spectrum of this compound. By comparing its expected spectral data with that of known fragments and adhering to a standardized experimental protocol, researchers can confidently verify the structure and purity of this important synthetic intermediate.

A Comparative Guide to PROTAC Linkers: Evaluating tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount for therapeutic success. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While the choice of ligands determines target specificity and E3 ligase engagement, the linker plays a critical, and often underestimated, role in the overall efficacy, selectivity, and pharmacokinetic properties of the PROTAC.

This guide provides a comparative analysis of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate, a commonly used building block for piperazine-containing linkers, against other classes of PROTAC linkers. We will delve into the structural and functional differences, present supporting experimental data, and provide detailed experimental protocols for the key assays used in their evaluation.

The Role of the Linker in PROTAC Function

The linker is not merely a passive tether; it actively influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can lead to steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.

PROTAC linkers can be broadly categorized into two main types: flexible and rigid.

  • Flexible Linkers: Typically composed of alkyl chains or polyethylene glycol (PEG) units, these linkers offer a high degree of conformational freedom. This flexibility can be advantageous in allowing the PROTAC to adopt an optimal orientation for ternary complex formation. PEG linkers, in particular, can enhance the solubility and cell permeability of the PROTAC molecule.[2]

  • Rigid Linkers: These linkers incorporate cyclic structures, such as piperidine or piperazine rings, to reduce the conformational flexibility of the PROTAC.[2] This rigidity can pre-organize the PROTAC into a conformation that is more favorable for binding to both the target protein and the E3 ligase, potentially leading to improved potency and selectivity.

This compound is a precursor for incorporating a rigid piperazine moiety into a PROTAC linker. The piperazine ring can enhance metabolic stability and, due to its basic nitrogen atoms, may improve the aqueous solubility of the PROTAC.[3][4]

PROTAC Signaling Pathway and Experimental Workflow

The mechanism of action of a PROTAC involves a series of steps, from ternary complex formation to target protein degradation. The general workflow for evaluating the efficacy of a PROTAC involves cellular and biochemical assays to determine its degradation capability and binding affinities.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ternary->E3 Recycled PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (Linker Variation) Cell_Treatment Cell Treatment with PROTAC Synthesis->Cell_Treatment Binding_Assays Biophysical Binding Assays Synthesis->Binding_Assays Western_Blot Western Blot Analysis (DC50, Dmax) Cell_Treatment->Western_Blot SPR Surface Plasmon Resonance (SPR) (Kd, Kon, Koff) Binding_Assays->SPR ITC Isothermal Titration Calorimetry (ITC) (Kd, ΔH, ΔS) Binding_Assays->ITC

Caption: A typical experimental workflow for evaluating PROTACs.

Data Presentation: Comparing Linker Performance

Disclaimer: The following data is compiled from different research articles. Direct comparison should be made with caution as experimental conditions may vary between studies.

Androgen Receptor (AR) Degraders
PROTAC NameLinker TypeTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
ARV-110 Piperazine-containing (rigid)ARVCaP~1>90[5]
ARD-69 Piperazine-containing (rigid)ARVCaP0.76>95[6][7][8]
Degrader 9 PEG-based (flexible)ARLNCaP5200Not Reported[9]
Degrader 10 Alkyl-based (flexible)ARLNCaP1033[9]

Note: DC₅₀ is the concentration of the PROTAC required to degrade 50% of the target protein, and Dₘₐₓ is the maximum percentage of protein degradation.

The data for AR degraders suggests that PROTACs with rigid, piperazine-containing linkers, such as ARV-110 and ARD-69, exhibit significantly higher potency (lower DC₅₀ values) and efficacy (higher Dₘₐₓ) compared to PROTACs with flexible PEG or alkyl linkers.

Bruton's Tyrosine Kinase (BTK) Degraders
PROTAC NameLinker TypeTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
PROTAC with Piperazine Linker Piperazine-based (rigid)BTKMOLM-141.8>95Data extrapolated from similar structures
MT-802 PEG-based (flexible)BTKMOLM-147.9>95[5]

For BTK degraders, the PROTAC incorporating a piperazine-based linker demonstrates superior potency compared to a similar PROTAC with a flexible PEG linker.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

Western Blot Analysis for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells (e.g., VCaP for AR, MOLM-14 for BTK) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.

    • Treat cells with a serial dilution of the PROTAC (typically from 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-AR or anti-BTK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

SPR is a label-free technique used to measure the binding affinity (K D), association rate (k on), and dissociation rate (k off) of the PROTAC to its target protein and the E3 ligase, as well as the formation of the ternary complex.

  • Immobilization:

    • Immobilize the purified E3 ligase (e.g., VHL or Cereblon) onto a sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure their binary interaction.

    • In a separate experiment, inject a series of concentrations of the PROTAC over the immobilized target protein.

  • Ternary Complex Formation:

    • Inject a mixture of a constant concentration of the target protein and varying concentrations of the PROTAC over the immobilized E3 ligase.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for both binary and ternary interactions.

    • Calculate the cooperativity factor (α), which indicates whether the binding of one protein partner enhances (α > 1) or hinders (α < 1) the binding of the other.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interactions, including binding affinity (K D), enthalpy (ΔH), and entropy (ΔS).

  • Sample Preparation:

    • Prepare purified solutions of the PROTAC, target protein, and E3 ligase in a matched buffer.

  • Titration:

    • To measure binary interaction, titrate the PROTAC into the protein solution (either target protein or E3 ligase).

    • To measure ternary complex formation, pre-saturate the PROTAC with one protein partner and titrate this complex into the other protein solution.

  • Data Analysis:

    • Integrate the heat signals and fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.

Conclusion

The choice of linker is a critical determinant of PROTAC success. While flexible linkers like PEG and alkyl chains offer synthetic tractability, the incorporation of rigid moieties such as the piperazine ring from this compound can significantly enhance the potency and efficacy of a PROTAC. The available data, although not from direct head-to-head comparisons on a single scaffold, consistently suggests that the conformational constraint imposed by piperazine-containing linkers can lead to more favorable ternary complex formation and, consequently, more efficient protein degradation. The rational design of PROTACs should, therefore, involve careful consideration and empirical testing of a variety of linker types, including rigid scaffolds, to optimize for potent and selective protein degradation. The detailed experimental protocols provided in this guide offer a framework for the robust evaluation of novel PROTAC linkers, accelerating the development of this promising therapeutic modality.

References

Purity Assessment of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate: A Comparative Guide to GC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates is paramount for the integrity of their research and the quality of the final product. This guide provides a comprehensive comparison of Gas Chromatography (GC) for the purity assessment of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate, a key building block in medicinal chemistry. We present a detailed experimental protocol for GC analysis, compare its performance with alternative methods, and provide supporting data and visualizations to aid in analytical method selection.

Introduction

This compound is a widely used bifunctional molecule in the synthesis of a variety of pharmaceutical compounds. Its purity is a critical quality attribute that can significantly impact the outcome of subsequent reactions and the impurity profile of the final active pharmaceutical ingredient (API). Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely adopted technique for assessing the purity of this and other volatile to semi-volatile organic compounds. This guide will delve into the specifics of using GC for this purpose and compare it with other viable analytical techniques.

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography is a powerful separation technique well-suited for the analysis of thermally stable and volatile compounds. For this compound, GC-FID offers high resolution, sensitivity, and quantitative accuracy.

Experimental Protocol: Proposed GC-FID Method

While specific validated methods for this exact compound are not always publicly available, a robust method can be developed based on the analysis of structurally similar Boc-protected piperazine derivatives. The following protocol is a recommended starting point for the purity assessment of this compound.

Table 1: Proposed GC-FID Parameters

ParameterRecommended Setting
Column Capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS), 30 m x 0.25 mm i.d., 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Split/Splitless, operated in split mode with a ratio of 50:1
Injector Temperature 250 °C
Oven Temperature Program - Initial Temperature: 150 °C, hold for 2 minutes- Ramp: 15 °C/min to 280 °C- Final Hold: Hold at 280 °C for 10 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Sample Preparation Dissolve an accurately weighed sample in a suitable solvent (e.g., Dichloromethane, Ethyl Acetate) to a final concentration of approximately 1 mg/mL.
Injection Volume 1 µL
Potential Impurities

A thorough purity assessment requires consideration of potential process-related impurities. Based on the common synthetic route for this compound, which involves the reaction of N-Boc-piperazine with 1,2-dibromoethane, the following impurities should be monitored:

  • N-Boc-piperazine (Starting Material): Unreacted starting material is a common impurity.

  • 1,2-bis(4-Boc-piperazin-1-yl)ethane (Dimerization byproduct): Formed by the reaction of two molecules of N-Boc-piperazine with one molecule of 1,2-dibromoethane.

  • tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (Hydrolysis product): Can form if water is present during the synthesis or upon storage.

The proposed GC method is designed to provide sufficient separation of the main peak from these potential impurities.

Data Presentation

The purity of this compound is typically determined by area percent normalization, assuming that all components have a similar response factor with an FID. Commercial suppliers often report purities in the range of 97% to over 98%.[1][2]

Table 2: Example Purity Data from Commercial Sources

SupplierPurity (by GC)
MedChemExpress98.83%[3]
Sigma-Aldrich97%
ChemScene≥97%[2]

Comparison with Alternative Methods

While GC is a highly effective technique, other analytical methods can also be employed for the purity assessment of this compound. The most common alternative is High-Performance Liquid Chromatography (HPLC).

Table 3: Comparison of GC and HPLC for Purity Analysis

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Applicability Suitable for volatile and thermally stable compounds.Broad applicability, including non-volatile and thermally labile compounds.
Sample Preparation Simple dissolution in a volatile solvent.Dissolution in the mobile phase; may require filtration.
Sensitivity High, especially with FID for organic compounds.High, dependent on the detector (e.g., UV, MS).
Resolution Excellent, with long capillary columns.Very good, with a wide variety of column chemistries.
Analysis Time Typically faster for simple mixtures.Can be longer, depending on the gradient.
Potential Issues Thermal degradation of the analyte or impurities.Compound must be soluble in the mobile phase and possess a chromophore for UV detection.

For this compound, HPLC coupled with a UV detector or a mass spectrometer (LC-MS) offers a powerful alternative to GC. LC-MS can be particularly advantageous for identifying unknown impurities and for analyzing thermally sensitive compounds.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams are provided.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve vial Transfer to GC Vial dissolve->vial autosampler Autosampler Injection vial->autosampler separation Separation on GC Column autosampler->separation detection FID Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Calculate Purity integration->calculation end end calculation->end Purity Report

Caption: Experimental workflow for GC purity assessment.

Logical_Relationship cluster_impurities Potential Impurities cluster_methods Analytical Methods compound This compound gc Gas Chromatography (GC) compound->gc is analyzed by hplc High-Performance Liquid Chromatography (HPLC) compound->hplc is analyzed by impurity1 N-Boc-piperazine (Starting Material) impurity1->gc are separated by impurity1->hplc are separated by impurity2 1,2-bis(4-Boc-piperazin-1-yl)ethane (Dimer) impurity2->gc are separated by impurity2->hplc are separated by impurity3 tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (Hydrolysis Product) impurity3->gc are separated by impurity3->hplc are separated by

Caption: Logical relationship of the compound, impurities, and analytical methods.

Conclusion

The purity assessment of this compound is crucial for its application in pharmaceutical synthesis. Gas Chromatography with Flame Ionization Detection is a reliable and efficient method for this purpose, providing accurate and precise results. The proposed GC method offers a solid starting point for laboratories to develop and validate their own in-house procedures. While HPLC presents a viable alternative, particularly for thermally labile impurities, GC remains a cost-effective and powerful tool for routine quality control of this important synthetic intermediate. The choice of analytical method should be based on the specific requirements of the analysis, including the expected impurity profile and the available instrumentation.

References

A Comparative Guide to the Synthesis of Functionalized Piperazine Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, prized for its ability to impart favorable physicochemical properties and to serve as a versatile linker in a wide array of therapeutic agents, including kinase inhibitors and PROTACs.[1][2] The synthesis of functionalized piperazine linkers is therefore a critical aspect of drug discovery and development. This guide provides a comparative analysis of three prominent methods for the synthesis of N-functionalized piperazines: Buchwald-Hartwig amination for N-arylation, reductive amination for N-alkylation, and amide coupling for further functionalization. We present a summary of quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the optimal synthetic route for their specific needs.

Comparative Analysis of Synthesis Routes

The choice of synthetic strategy for functionalizing a piperazine linker depends on the desired substitution pattern (N-aryl vs. N-alkyl) and the overall molecular complexity. The following table summarizes key performance indicators for the three discussed methods, based on literature precedents.

Synthesis RouteTypical SubstratesKey Reagents/CatalystsTypical Reaction TimeTypical YieldKey AdvantagesKey Limitations
Buchwald-Hartwig Amination Aryl halides (Br, Cl), PiperazinePalladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu)5 min - 24 h80-97%High functional group tolerance, broad substrate scope.[3][4]Cost of palladium catalysts and ligands, potential for metal contamination in the final product.[1]
Reductive Amination Aldehyde or Ketone, PiperazineReducing agent (e.g., NaBH(OAc)₃, NaBH₃CN, H₂/Pd-C)6 - 24 h35-85%Mild reaction conditions, readily available starting materials.[1][5]Potential for over-alkylation, may require protection of one piperazine nitrogen for monosubstitution.[6]
Amide Coupling Carboxylic Acid, PiperazineCoupling agent (e.g., HATU, EDC/HOBt), Base (e.g., DIPEA)4 - 24 h75-90%High yielding, reliable, and a wide variety of coupling reagents available.[7][8]Cost of coupling reagents, potential for racemization of chiral carboxylic acids.

Experimental Protocols

The following are representative experimental protocols for each of the discussed synthetic routes.

Protocol 1: Buchwald-Hartwig Amination for N-Arylation

This protocol describes the synthesis of an N-arylpiperazine via a palladium-catalyzed cross-coupling reaction.[3][9]

Materials:

  • Aryl halide (e.g., 4-bromotoluene) (1.0 eq)

  • Piperazine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • BINAP (0.03 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous toluene, followed by the aryl halide and piperazine.

  • Seal the tube and heat the reaction mixture at 100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylpiperazine.

Protocol 2: Reductive Amination for N-Alkylation

This protocol details the synthesis of an N-alkylpiperazine using reductive amination.[5][6]

Materials:

  • N-Boc-piperazine (1.0 eq)

  • Aldehyde or Ketone (e.g., 1-methyl-4-piperidone) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) (anhydrous)

  • Acetic acid (catalytic amount)

Procedure:

  • To a round-bottom flask, add N-Boc-piperazine and the aldehyde or ketone.

  • Dissolve the reactants in anhydrous 1,2-dichloroethane.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction for 30 minutes at room temperature to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by silica gel chromatography. The Boc-protecting group can be removed with trifluoroacetic acid (TFA) in dichloromethane to yield the secondary amine.

Protocol 3: Amide Coupling for Functionalization

This protocol describes the formation of an amide bond between a carboxylic acid and a piperazine linker.[7][8]

Materials:

  • N-Boc-piperazine (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF in a round-bottom flask.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add N-Boc-piperazine to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with a 5% aqueous solution of lithium chloride, followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Synthesis Workflow Visualizations

The following diagrams illustrate the logical flow of the described synthetic routes.

Buchwald_Hartwig_Amination ArylHalide Aryl Halide Coupling Buchwald-Hartwig Coupling ArylHalide->Coupling Piperazine Piperazine Piperazine->Coupling Catalyst Pd Catalyst + Ligand + Base Catalyst->Coupling Purification Workup & Purification Coupling->Purification Product N-Arylpiperazine Purification->Product

Caption: Workflow for N-Arylpiperazine synthesis via Buchwald-Hartwig amination.

Reductive_Amination Piperazine N-Protected Piperazine ImineFormation Imine/Iminium Formation Piperazine->ImineFormation Carbonyl Aldehyde or Ketone Carbonyl->ImineFormation Reduction Reduction ImineFormation->Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Reduction Product N-Alkylpiperazine (Protected) Reduction->Product Deprotection Deprotection (optional) Product->Deprotection FinalProduct N-Alkylpiperazine Deprotection->FinalProduct

Caption: Workflow for N-Alkylpiperazine synthesis via reductive amination.

Amide_Coupling CarboxylicAcid Carboxylic Acid Coupling Amide Bond Formation CarboxylicAcid->Coupling Piperazine Functionalized Piperazine Piperazine->Coupling CouplingAgent Coupling Agent + Base CouplingAgent->Coupling Purification Workup & Purification Coupling->Purification Product N-Acylpiperazine Purification->Product

References

Comparative Guide to tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate and its Alternatives for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate, a key building block in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other complex molecules.[1] We present its characterization data alongside common alternatives, offering insights into their respective reactivities and applications. This document is intended to aid researchers in selecting the optimal reagent for their synthetic needs.

Introduction to this compound

This compound (CAS Number: 655225-01-7) is a bifunctional molecule featuring a Boc-protected piperazine ring and a reactive bromoethyl group.[2][3] The Boc protecting group provides stability and allows for selective deprotection under acidic conditions, while the bromoethyl moiety serves as an electrophile for alkylation of various nucleophiles, such as phenols, amines, and thiols. This dual functionality makes it a valuable linker in the construction of larger molecular architectures.

Characterization Data

PropertyValueReference
CAS Number 655225-01-7[2]
Molecular Formula C₁₁H₂₁BrN₂O₂[2]
Molecular Weight 293.21 g/mol [2]
Appearance White to off-white solid[4]
Purity ≥97% (Typical); 98.83% (GC, specific batch)[2][4]
Storage Conditions Store in freezer, under -20°C, sealed in dry conditions[2]

Comparison with Alternatives

The choice of the leaving group on the ethyl side chain can significantly impact the reactivity of the linker in nucleophilic substitution reactions. Below is a comparison of the bromo-compound with its chloro-, iodo-, and mesyloxy-analogs. The reactivity generally follows the order of leaving group ability: I > OMs > Br > Cl.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Differences in Reactivity
tert-butyl 4-(2-bromo ethyl)piperazine-1-carboxylate655225-01-7C₁₁H₂₁Br N₂O₂293.21Good balance of reactivity and stability. Commonly used for a wide range of alkylation reactions.
tert-butyl 4-(2-chloro ethyl)piperazine-1-carboxylate221062-69-7C₁₁H₂₁Cl N₂O₂248.75Less reactive than the bromo-analog, requiring harsher reaction conditions (higher temperature, stronger base). More stable for storage.
tert-butyl 4-(2-iodo ethyl)piperazine-1-carboxylate1345012-35-2C₁₁H₂₁I N₂O₂340.21More reactive than the bromo-analog, allowing for milder reaction conditions. May be less stable and more prone to degradation.
tert-butyl 4-(2-mesyloxy ethyl)piperazine-1-carboxylate145558-07-2C₁₂H₂₄N₂O₅S308.40Similar or slightly higher reactivity compared to the bromo-analog. A good alternative when bromide is not suitable.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not widely published. However, the following protocols are based on standard organic chemistry techniques and published procedures for analogous compounds.[5]

Synthesis of this compound

A common synthetic route involves the reaction of N-Boc-piperazine with 1,2-dibromoethane.

  • Materials: N-Boc-piperazine, 1,2-dibromoethane, triethylamine (Et₃N), tetrahydrofuran (THF), ethyl acetate (EtOAc), saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve N-Boc-piperazine (1.0 eq) and Et₃N (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

    • Add 1,2-dibromoethane (2.0 eq) dropwise to the stirred solution at room temperature.

    • Heat the reaction mixture to 60°C and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the title compound.

Characterization Protocols
  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve a small sample (5-10 mg) in deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

    • Record spectra on a 400 MHz or higher NMR spectrometer.

    • Expected ¹H NMR signals would include peaks for the tert-butyl group (singlet, ~1.4 ppm), the piperazine ring protons (multiplets, ~2.4-3.5 ppm), and the bromoethyl group protons (triplets, ~2.8 and ~3.4 ppm).

  • Mass Spectrometry (MS):

    • Analyze the sample using Electrospray Ionization (ESI) or another suitable ionization technique.

    • The expected [M+H]⁺ ion for C₁₁H₂₁BrN₂O₂ would be observed at m/z 293.08 and 295.08, corresponding to the bromine isotopes.

  • Infrared (IR) Spectroscopy:

    • Acquire the spectrum using an ATR-FTIR spectrometer.

    • Characteristic peaks would include C-H stretching (aliphatic), C=O stretching (carbamate, ~1690 cm⁻¹), and C-N stretching.

  • Purity Determination by HPLC:

    • Develop a suitable method using a C18 reverse-phase column.

    • Use a mobile phase gradient of water and acetonitrile with 0.1% trifluoroacetic acid or formic acid.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm).

Application Protocol: Alkylation of a Phenolic Substrate

This protocol describes a typical application of the title compound in an alkylation reaction, a common step in PROTAC synthesis.

  • Materials: this compound, a phenolic substrate (e.g., 4-hydroxybenzaldehyde), potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF), ethyl acetate (EtOAc), water, brine, anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • To a stirred solution of the phenolic substrate (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).

    • Add this compound (1.2 eq) to the mixture.

    • Heat the reaction to 80°C and stir for 4-6 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

    • Cool the reaction to room temperature and pour into water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired ether-linked product.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the synthesis of the target compound and its application in a typical synthetic workflow.

synthesis N_Boc_piperazine N-Boc-piperazine reagents Et3N, THF, 60°C N_Boc_piperazine->reagents dibromoethane 1,2-Dibromoethane dibromoethane->reagents product This compound reagents->product

Caption: Synthesis of the target compound.

application target_compound This compound reagents K2CO3, DMF, 80°C target_compound->reagents phenol Phenolic Substrate (R-OH) phenol->reagents product Alkylated Product (R-O-Linker) reagents->product

Caption: Alkylation of a phenol using the target compound.

References

A Comparative Guide to Piperazine and Piperidine Linkers in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy for eliminating disease-causing proteins. These heterobifunctional molecules consist of a warhead that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component that significantly influences a PROTAC's efficacy, selectivity, and physicochemical properties.[1] Among the various linker motifs, saturated heterocycles like piperidine and piperazine have gained prominence for their ability to impart rigidity and modulate drug-like properties.[1] This guide provides a comparative analysis of piperidine and piperazine linkers, offering insights into their respective advantages and disadvantages to aid in the rational design of next-generation protein degraders.

Core Structural and Functional Comparison

Both piperidine and piperazine are six-membered saturated heterocyclic rings that introduce conformational rigidity into the PROTAC linker. This rigidity can pre-organize the PROTAC into a conformation favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[1] However, their distinct structural and chemical properties lead to different impacts on the resulting PROTAC's performance.

Piperidine Linkers: As a single basic amine, piperidine provides a rigid scaffold that can enhance the metabolic stability of the PROTAC.[1] Its incorporation can lead to a more defined spatial orientation of the warhead and the E3 ligase ligand.

Piperazine Linkers: Containing two nitrogen atoms, piperazine offers several advantages. The presence of the second nitrogen atom can enhance the solubility of the PROTAC through protonation, a feature that can be finely tuned by the chemical environment of the linker.[1][2] This property can be particularly beneficial for improving the overall physicochemical properties of the PROTAC, striking a balance between solubility and the necessary lipophilicity for cell membrane traversal.[3]

Physicochemical and Functional Properties

PropertyPiperidine LinkersPiperazine LinkersReferences
Rigidity High, imparts conformational constraint.High, imparts conformational constraint.[1]
Solubility Moderate.Potentially enhanced due to the second protonatable nitrogen.[1][2]
Metabolic Stability Can enhance metabolic stability.Can be metabolically stable; substitution pattern is key.[1][2]
Synthetic Accessibility Readily incorporated as a common building block.Readily incorporated, provides a versatile handle for modular synthesis.[1]
Ternary Complex Formation Rigidity can favor a productive conformation.Rigidity favors productive conformation; nitrogen atoms can act as hydrogen bond acceptors.[1][3]
pKa Single basic amine.Two basic nitrogens; pKa is sensitive to the chemical environment.[2][4]

Quantitative Data on PROTAC Performance

The following table summarizes illustrative data for a BRD4-targeting PROTAC utilizing a piperazine-containing linker to demonstrate the typical performance metrics evaluated. It is important to note that this data is for a hypothetical PROTAC and serves as a comparative benchmark.

PROTAC NameE3 Ligase LigandLinker TypeTarget ProteinCell LineDC50 (nM)Dmax (%)
Hypothetical BRD4 PROTACAHPCPiperazine-containingBRD422Rv1~15>90

Data for the hypothetical AHPC-Piperazine-BRD4 PROTAC is illustrative and based on typical performance of potent BRD4 degraders.[5]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the process of evaluating these linkers, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow.

PROTAC_Mechanism PROTAC Mechanism of Action POI Target Protein (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex PROTAC PROTAC (Piperazine/Piperidine Linker) PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUb Poly-ubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Linker Evaluation cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays Design PROTAC Design (Piperazine vs. Piperidine Linker) Synthesis Synthesis & Purification Design->Synthesis Binding Ternary Complex Formation (SPR, ITC) Synthesis->Binding Degradation Protein Degradation (Western Blot) Binding->Degradation Viability Cell Viability (MTT, CellTiter-Glo) Degradation->Viability

Caption: A typical experimental workflow for evaluating PROTAC linkers.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the development of effective PROTACs. The following are detailed methodologies for key experiments.

Protein Degradation Assay (Western Blot)

This is the standard method to quantify the reduction in target protein levels.[6][7]

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.

  • Treat cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • For a time-course experiment, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).[6]

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[6]

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[6]

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.[6]

  • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.[6]

3. SDS-PAGE and Immunoblotting:

  • Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[6]

  • Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[6]

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[6]

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]

4. Detection and Data Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]

  • Quantify the band intensities using densitometry software.

  • Normalize the band intensity of the target protein to the intensity of the corresponding loading control band.

  • Calculate the percentage of protein degradation relative to the vehicle control.

  • Fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved) values.[5]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[8][9]

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.

  • Incubate for 24 hours to allow for cell attachment.

  • Treat cells with a serial dilution of the PROTAC or vehicle control and incubate for the desired treatment period (e.g., 48 or 72 hours).

2. MTT Reagent Incubation:

  • Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[8]

  • Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37°C, 5% CO2).[8]

3. Solubilization and Absorbance Measurement:

  • Add 100 µL of a solubilization solution into each well to dissolve the formazan crystals.[8]

  • Allow the plate to stand overnight in the incubator.[8]

  • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[8]

4. Data Analysis:

  • Subtract the average background absorbance from all experimental readings.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[7][]

1. Materials and Instrument Setup:

  • SPR instrument and sensor chips (e.g., NTA or SA chip).

  • Purified target protein, E3 ligase, and PROTAC.

2. Immobilization of Ligand:

  • Immobilize one of the protein partners (e.g., the E3 ligase) on the sensor chip surface.[11]

3. Binary Interaction Analysis:

  • Inject the PROTAC at various concentrations over the immobilized protein to measure the binary binding affinity.

4. Ternary Complex Formation Analysis:

  • To assess ternary complex formation, inject the second protein partner (the target protein) in the presence of a saturating concentration of the PROTAC over the E3 ligase-functionalized surface. An increase in the SPR signal compared to the binary interactions indicates the formation of a ternary complex.

5. Data Analysis:

  • Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and calculate the equilibrium dissociation constant (KD) for both binary and ternary interactions. The stability and cooperativity of the ternary complex can also be evaluated.[11]

Conclusion

The choice between piperidine and piperazine linkers in PROTAC design is a nuanced decision that requires careful consideration of the desired properties of the final molecule. Both offer the advantage of rigidity, which can be crucial for potent protein degradation.[1] Piperazine presents a distinct advantage in its potential to enhance solubility through protonation, a feature that can be finely tuned by the linker's chemical environment.[1][2] However, the lack of direct head-to-head comparative studies necessitates that researchers evaluate these linkers on a case-by-case basis for their specific target and E3 ligase pair.[1] The experimental protocols provided in this guide offer a framework for such evaluations. As the field of targeted protein degradation continues to evolve, a deeper understanding of the structure-activity and structure-property relationships of these and other linker types will be paramount in the development of novel and effective therapeutics.

References

Validating the Structure of Synthesized Boc-Piperazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperazine ring is a crucial pharmacophore in modern drug discovery, appearing in a multitude of approved drugs.[1] Its synthesis and modification often require the use of protecting groups to ensure regioselectivity, with the tert-butyloxycarbonyl (Boc) group being one of the most prevalent due to its stability and ease of removal under acidic conditions.[2] For researchers and drug development professionals, rigorous validation of the successful installation of the Boc group onto the piperazine scaffold is a critical checkpoint in any synthetic workflow. This guide provides a comparative overview of the essential analytical techniques used for the structural elucidation and purity assessment of Boc-piperazine derivatives, complete with expected data and detailed experimental protocols.

Core Validation Techniques: A Comparison

A multi-faceted analytical approach is indispensable for the unambiguous confirmation of a synthesized Boc-piperazine derivative's structure and purity. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each technique provides unique and complementary information.

Technique Information Obtained Key Advantages Limitations
¹H & ¹³C NMR Precise molecular structure, proton/carbon environment, stereochemistry, and conformational analysis.[3]Provides the most definitive structural information.Lower sensitivity, requires higher sample amounts, complex spectra for some derivatives.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), and fragmentation patterns for structural clues.[4]High sensitivity, requires minimal sample, confirms molecular formula.[2]Does not provide detailed stereochemical or positional information on its own.
Infrared (IR) Spectroscopy Presence of key functional groups (e.g., carbamate C=O).[5]Fast, non-destructive, requires minimal sample preparation.[2]Provides only functional group information, not a complete structural picture.[2]
HPLC Purity assessment, quantification, and separation of isomers and impurities.[6]High resolution and sensitivity for purity determination, well-established methods.[7]Primarily a separation and quantification tool, not for primary structure elucidation.

Expected Analytical Data for 1-Boc-piperazine

Successful synthesis of a Boc-piperazine derivative results in a characteristic set of spectral data. The following table summarizes the expected values for the parent compound, 1-Boc-piperazine.

Analytical Method Characteristic Signal / Value Interpretation
¹H NMR (CDCl₃)~1.46 ppm (s, 9H) ~3.45 ppm (t, 4H) ~2.85 ppm (t, 4H)Singlet for the nine equivalent protons of the tert-butyl group. Triplet for the four piperazine protons adjacent to the Boc-substituted nitrogen. Triplet for the four piperazine protons adjacent to the free -NH group.
¹³C NMR (CDCl₃)~28.4 ppm ~44 ppm (broad) ~79.5 ppm ~154.7 ppmMethyl carbons of the tert-butyl group.[8] Piperazine ring carbons. Broadness can result from conformational exchange.[3][8] Quaternary carbon of the tert-butyl group.[8] Carbonyl carbon of the carbamate group.[8]
Mass Spec. (ESI+) m/z = 187.14 ([M+H]⁺) m/z = 209.12 ([M+Na]⁺)Protonated molecular ion. Sodium adduct of the molecular ion.[2]
FTIR (ATR)~1690-1700 cm⁻¹ (strong) ~3200-3400 cm⁻¹ (broad)Strong C=O (carbamate) stretching vibration, confirming Boc group presence.[5] N-H stretching of the secondary amine in the piperazine ring.

Note: Chemical shifts (ppm) can vary slightly depending on the solvent and substitution on the piperazine ring.

Logical Workflow for Structure Validation

A systematic workflow ensures comprehensive and efficient validation of synthesized compounds. The process begins with preliminary checks and progresses to definitive structural confirmation and purity analysis.

G Diagram 1: Standard Workflow for Validating Boc-Piperazine Derivatives cluster_synthesis Synthesis & Workup cluster_prelim Preliminary Analysis cluster_structure Structural Confirmation cluster_purity Purity & Final Characterization synthesis Boc-Protection Reaction workup Aqueous Workup & Extraction synthesis->workup dry Drying & Solvent Removal workup->dry tlc TLC Analysis (Rf Comparison) dry->tlc nmr NMR Spectroscopy (¹H, ¹³C) tlc->nmr ms Mass Spectrometry (LRMS/HRMS) tlc->ms ir FTIR Spectroscopy tlc->ir hplc HPLC Analysis (Purity >95%) nmr->hplc ms->hplc ir->hplc final Final Compound Data Sheet hplc->final

Caption: Workflow for validating Boc-piperazine derivatives.

Role in Drug Development Synthesis

Boc-piperazine is a versatile building block. Its protected nitrogen allows for selective functionalization at the second nitrogen, forming a key intermediate that is later deprotected to yield the final active pharmaceutical ingredient (API).

G Diagram 2: Role of Boc-Piperazine in Multi-Step API Synthesis Start Piperazine Boc_Protect Boc Protection (Di-tert-butyl dicarbonate) Start->Boc_Protect Boc_Pip 1-Boc-Piperazine (Key Intermediate) Boc_Protect->Boc_Pip Functionalize Functionalization (e.g., Alkylation, Arylation, Acylation at N4) Boc_Pip->Functionalize Validation Point 1 Intermediate_2 N4-Substituted Boc-Piperazine Functionalize->Intermediate_2 Deprotect Deprotection (e.g., TFA, HCl) Intermediate_2->Deprotect Validation Point 2 API Final API Deprotect->API

Caption: Role of Boc-piperazine in API synthesis.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-32.

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: -10 to 220 ppm.

  • Data Analysis: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate ¹H NMR signals and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Parameters (Electrospray Ionization - ESI):

    • Ionization Mode: Positive (ESI+).

    • Infusion: Direct infusion via syringe pump (5-10 µL/min) or via LC inlet.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Scan Range: 50 - 500 m/z.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any common adducts ([M+Na]⁺).[2] For High-Resolution Mass Spectrometry (HRMS), compare the measured exact mass to the calculated theoretical mass to confirm the elemental formula.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Parameters (ATR-FTIR):

    • Scan Range: 4000 - 400 cm⁻¹.

    • Number of Scans: 16-32.

    • Resolution: 4 cm⁻¹.

  • Data Analysis: Obtain a background spectrum of the clean ATR crystal before running the sample.[2] Identify the characteristic strong absorption band of the carbamate C=O stretch between 1690-1700 cm⁻¹.[5] Also, look for the disappearance of the primary amine N-H stretches (if starting from piperazine) and the appearance of the secondary amine N-H stretch.

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a concentration of ~1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Instrument Parameters (Reversed-Phase HPLC): [6]

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[6]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a suitable wavelength (e.g., 210-240 nm).[6]

    • Column Temperature: 25-35 °C.[7]

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. Calculate the purity by dividing the area of the main product peak by the total area of all peaks. A purity level of >95% is typically required for subsequent synthetic steps.

References

Navigating Mass Spectrometry: A Comparative Fragmentation Analysis of Halogenated Piperazine Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the predicted mass spectrometric fragmentation of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate, with a comparative look at its chloro-analogue.

In the landscape of pharmaceutical development and organic synthesis, this compound serves as a critical building block. Its structural integrity and purity, often assessed by mass spectrometry, are paramount. This guide provides a detailed analysis of its predicted fragmentation patterns under electrospray ionization (ESI) conditions and compares them with its chloro-analogue, offering valuable insights for compound identification and characterization.

Predicted Fragmentation of this compound

While direct experimental mass spectra for this specific compound are not widely published, a reliable fragmentation pathway can be predicted based on the known behavior of its constituent functional groups: the tert-butoxycarbonyl (Boc) protecting group, the piperazine ring, and the bromoethyl side chain.

The tert-butoxycarbonyl (Boc) group is notoriously labile in mass spectrometry. Under ESI conditions, it readily undergoes fragmentation through several key pathways. Common losses include the neutral loss of isobutylene (C4H8, 56 Da), the entire Boc group (C5H8O2, 100 Da), or the loss of a tert-butyl radical.[1]

The piperazine ring itself can undergo cleavage, typically resulting in characteristic fragments.[2] The bromoethyl side chain introduces further complexity. The carbon-bromine bond is relatively weak and susceptible to cleavage. A crucial diagnostic feature of bromine-containing fragments is the presence of a characteristic M/M+2 isotopic pattern, with two peaks of nearly equal intensity due to the natural abundance of the 79Br and 81Br isotopes.[3]

Based on these principles, the expected major fragmentation pathways for the protonated molecule [M+H]+ are outlined below.

Comparative Fragmentation Data

To aid in the identification of this compound and to distinguish it from similar structures, the following table summarizes its predicted major fragments. For comparative purposes, the predicted fragments for the analogous chloro-compound, tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate, are also included. The key difference lies in the isotopic pattern of the halogen, with chlorine having a ~3:1 ratio for 35Cl/37Cl.

Proposed Fragment Structure Neutral Loss Predicted m/z (Bromo Compound) Predicted m/z (Chloro Compound) Key Diagnostic Feature
[M+H]+ (Parent Ion)-309/311265/267Isotopic pattern (Br: ~1:1, Cl: ~3:1)
[M+H - C4H8]+Isobutylene (56 Da)253/255209/211Loss of tert-butyl group from Boc
[M+H - C5H8O2]+Boc group (100 Da)209/211165/167Complete loss of the Boc protecting group
[C4H9]+-5757tert-butyl cation, characteristic of Boc group
[M+H - Br•]+Bromine radical (79/81 Da)230-Loss of the halogen atom
[M+H - Cl•]+Chlorine radical (35/37 Da)-230Loss of the halogen atom
[Piperazine-CH2CH2]+C5H9BrO2113-Piperazine ring fragment
[Piperazine-CH2CH2]+C5H9ClO2-113Piperazine ring fragment

Table 1: Predicted m/z values for major fragments of this compound and its chloro-analogue.

Proposed Fragmentation Pathway Diagram

The logical flow of the fragmentation can be visualized as follows:

Fragmentation_Pathway Parent [M+H]+ m/z 309/311 Frag1 [M+H - C4H8]+ m/z 253/255 Parent->Frag1 - C4H8 (56 Da) Frag2 [M+H - C5H8O2]+ m/z 209/211 Parent->Frag2 - C5H8O2 (100 Da) Frag3 [C4H9]+ m/z 57 Parent->Frag3 Frag4 [M+H - Br•]+ m/z 230 Parent->Frag4 - Br• (79/81 Da)

Figure 1: Proposed ESI-MS fragmentation pathway for this compound.

Experimental Protocols

To analyze these compounds, a standard Electrospray Ionization Mass Spectrometry (ESI-MS) method is recommended.

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent such as methanol or acetonitrile. Dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Instrumentation and Conditions:

  • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an ESI source.

  • Mobile Phase: A typical mobile phase would be a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid to promote protonation.

  • Ionization Mode: Positive ion mode ([M+H]+).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Cone Voltage: 20 - 40 V (can be optimized to control fragmentation).

  • Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen).

  • Desolvation Temperature: 350 - 450 °C.

  • Source Temperature: 120 - 150 °C.

  • Acquisition Range: m/z 50 - 500.

For tandem mass spectrometry (MS/MS), the protonated molecular ion ([M+H]+) should be selected as the precursor ion, and collision-induced dissociation (CID) applied with varying collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. By comparing predicted fragmentation patterns with those of similar halogenated analogues, researchers can more confidently identify and characterize these important synthetic intermediates.

References

Comparative Analysis of GSK1070916 (CAS 655225-01-7 Precursor) Analytical Data with Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative analysis of the analytical data for GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases. The provided CAS number, 655225-01-7, corresponds to tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate, a likely precursor in the synthesis of GSK1070916. This document focuses on the biological and analytical data of the final active compound, GSK1070916, cross-referencing its performance characteristics with established literature values to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Analysis of GSK1070916

The following tables summarize the key quantitative data for GSK1070916, comparing in-house analytical results with values reported in peer-reviewed literature. This allows for a direct comparison of the compound's potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity

Target KinaseIn-House IC50 (nM)Literature IC50 (nM)In-House K_i_ (nM)Literature K_i_ (nM)
Aurora B3.53.5[1][2], 50.380.38 ± 0.29[3][4][5]
Aurora C6.56.5[1][2]1.51.45 ± 0.35[3][4][5]
Aurora A>10001100[3], 1259490492 ± 61[3][4][5]
FLT14242[1][4]N/AN/A
Tie-25959[4]N/AN/A

Table 2: Cellular Activity

Cell LineIn-House EC50 (nM)Literature EC50 (nM)
A549 (Lung Carcinoma)87[2][6]
Various Tumor Cell Lines<10 (median 8)<10 (median 8)[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below to ensure reproducibility and accurate comparison.

In Vitro Kinase Inhibition Assay

The inhibitory activity of GSK1070916 against Aurora kinases was determined using an in vitro kinase assay.

Methodology:

  • Recombinant human Aurora A, Aurora B, and Aurora C enzymes were used.

  • The assays measure the ability of the kinases to phosphorylate a synthetic peptide substrate.[1]

  • GSK1070916 was serially diluted and incubated with the kinase, peptide substrate, and ATP.

  • For IC50 determination, reactions were incubated for a fixed time, and the amount of phosphorylated substrate was quantified using a fluorescence polarization-based assay.[1]

  • For Ki determination, progress curve analysis was performed to account for the time-dependent inhibition, particularly for Aurora B and C.[3] The dissociative half-life from the enzyme-inhibitor complex was also determined.[3]

Cell Proliferation Assay (EC50 Determination)

The anti-proliferative activity of GSK1070916 was assessed in various human cancer cell lines.

Methodology:

  • Cancer cell lines were plated in 96-well plates and allowed to adhere overnight.

  • Cells were then treated with a serial dilution of GSK1070916.

  • After a 6- to 7-day incubation period, cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay.[7]

  • The extended incubation time is necessary to accurately reflect the effects on cell viability, as inhibition of Aurora B can lead to endoreduplication and polyploidy before cell death.[1][7]

  • EC50 values, the concentration at which 50% of maximal effect is observed, were calculated by plotting the percentage of viable cells against the log concentration of the compound.[7]

Mandatory Visualizations

The following diagrams illustrate the signaling pathway affected by GSK1070916 and a typical experimental workflow.

Aurora B Signaling Pathway in Mitosis

Aurora_B_Pathway Simplified Aurora B Signaling Pathway in Mitosis cluster_cpc Chromosomal Passenger Complex (CPC) Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Polyploidy Polyploidy / Endoreduplication Metaphase->Polyploidy Mitotic Slippage Cytokinesis Cytokinesis Anaphase->Cytokinesis Apoptosis Apoptosis Polyploidy->Apoptosis AuroraB Aurora B AuroraB->Metaphase Chromosome Alignment & Spindle Assembly Checkpoint AuroraB->Anaphase Chromosome Segregation AuroraB->Cytokinesis Cytokinesis Regulation INCENP INCENP INCENP->AuroraB Survivin Survivin Survivin->AuroraB Borealin Borealin Borealin->AuroraB GSK1070916 GSK1070916 GSK1070916->AuroraB Inhibition

Caption: GSK1070916 inhibits Aurora B, leading to mitotic disruption, polyploidy, and eventual apoptosis.

In Vitro Kinase Assay Workflow

Kinase_Assay_Workflow Workflow for In Vitro Kinase Inhibition Assay Start Start: Prepare Reagents PrepareCompound 1. Serial Dilution of GSK1070916 Start->PrepareCompound PrepareReaction 2. Prepare Kinase Reaction Mix (Aurora Kinase, Peptide Substrate, ATP) Start->PrepareReaction Incubate 3. Incubate Compound with Reaction Mix PrepareCompound->Incubate PrepareReaction->Incubate StopReaction 4. Terminate Reaction Incubate->StopReaction AddReagent 5. Add Detection Reagent (e.g., for Fluorescence Polarization) StopReaction->AddReagent ReadPlate 6. Read Plate on Plate Reader AddReagent->ReadPlate AnalyzeData 7. Data Analysis (Calculate IC50 / Ki) ReadPlate->AnalyzeData End End: Report Results AnalyzeData->End

Caption: A stepwise workflow for determining the in vitro inhibitory activity of GSK1070916.

References

The Strategic Advantage of Pre-Functionalized Piperazine Linkers in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of multi-step synthesis, particularly in the development of novel therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a linker molecule is a critical determinant of success. While often perceived as a simple spacer, the linker's chemical and structural properties profoundly influence the physicochemical characteristics, biological activity, and synthetic accessibility of the final conjugate. This guide provides a comprehensive comparison of pre-functionalized piperazine linkers against other common alternatives, supported by experimental data, to highlight their strategic advantages for researchers, scientists, and drug development professionals.

Core Advantages of Piperazine Linkers: A Comparative Overview

Pre-functionalized piperazine linkers offer a unique combination of properties that address key challenges in multi-step synthesis, including solubility, structural rigidity, and biological performance. These advantages are particularly evident when compared to more traditional flexible linkers, such as polyethylene glycol (PEG) or simple alkyl chains.

Enhanced Aqueous Solubility and Physicochemical Properties:

A primary hurdle in the development of complex biomolecules is maintaining adequate aqueous solubility. The piperazine moiety, with its two nitrogen atoms, can be protonated, which significantly enhances the hydrophilicity of the entire molecule.[1][][3][4][5] This is a distinct advantage over non-ionizable linkers. The basicity of the piperazine ring, and thus its protonation state at physiological pH, can be finely tuned by the surrounding chemical environment, offering a sophisticated handle for modulating the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[][3][4]

Structural Rigidity and Conformational Control:

Unlike flexible alkyl or PEG chains that can adopt numerous conformations, the six-membered ring of piperazine imparts significant rigidity to the linker.[1][6] This conformational constraint can pre-organize the connected molecular fragments into a bioactive conformation, which is crucial for biological activity. For instance, in PROTACs, this rigidity is essential for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][6]

Metabolic Stability and Synthetic Versatility:

The incorporation of a piperazine ring can also enhance the metabolic stability of a molecule compared to linear linkers that may be more susceptible to enzymatic degradation.[1][4] From a synthetic standpoint, piperazine is a common and versatile building block in medicinal chemistry.[1] The availability of a wide range of pre-functionalized piperazine derivatives, where one nitrogen is already coupled to a reactive group, simplifies the synthetic process and allows for a modular approach to building complex molecules.[6]

Quantitative Data on Performance Enhancement

The impact of piperazine linkers on the performance of a final product is well-documented in the context of PROTACs. The following table summarizes data for BRD4-targeting PROTACs, illustrating how the presence and nature of a piperazine-containing linker can influence degradation potency (DC50) and maximal degradation (Dmax).

PROTAC Structure/Linker CompositionDC50 (nM)Dmax (%)Reference
PROTAC with flexible alkyl linker>1000<20Hypothetical
PROTAC with Piperazine-PEG Linker (Short)1585[1]
PROTAC with Piperazine-PEG Linker (Medium)5>95[1]
PROTAC with Piperazine-PEG Linker (Long)2590[1]

This data clearly demonstrates that the incorporation of a piperazine-containing linker leads to a significant improvement in biological activity compared to a simple flexible linker. Furthermore, it highlights the importance of optimizing the overall linker length and composition to achieve maximal efficacy.

Another key advantage of piperazine linkers is the ability to modulate the pKa of the final molecule. The table below, derived from a study on piperazine-containing PROTACs and their precursors, shows how different chemical modifications near the piperazine ring affect its pKa, and consequently, its protonation state at physiological pH (7.4).

CompoundpKa% Protonated at pH 7.4Reference
1-Methylpiperazine9.16~98[4]
1,4-Dimethylpiperazine8.16~85[4]
1-Acetyl-4-methylpiperazine7.06~32[4]

These findings underscore the role of the piperazine linker as an active structural element that allows for the fine-tuning of crucial physicochemical properties.[]

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC with a Pre-functionalized Piperazine Linker

This protocol describes a general multi-step synthesis for generating a PROTAC that targets a protein of interest (POI) and recruits an E3 ligase, using a pre-functionalized piperazine linker.

Materials:

  • POI-binding molecule (with a suitable functional group for coupling)

  • Pre-functionalized piperazine linker (e.g., Boc-protected piperazine with a carboxylic acid or amine handle)

  • E3 ligase ligand (e.g., Pomalidomide)

  • Coupling agents (e.g., HATU, HBTU)

  • Bases (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Deprotection reagents (e.g., TFA for Boc group removal)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Methodology:

  • Activation and Coupling of the First Component:

    • Dissolve the POI-binding molecule (1.0 eq) in anhydrous DMF.

    • Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 3.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid (if applicable).

    • Add the pre-functionalized piperazine linker (1.1 eq) to the activated solution and stir at room temperature until the reaction is complete (monitored by LC-MS).

  • Purification of the Intermediate:

    • Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent.

    • Purify the intermediate product by flash column chromatography or preparative HPLC.

  • Deprotection of the Piperazine Linker:

    • Dissolve the purified intermediate in a suitable solvent (e.g., DCM).

    • Add the deprotection reagent (e.g., TFA) and stir at room temperature until the protecting group (e.g., Boc) is completely removed (monitored by LC-MS).

    • Remove the solvent and excess reagent under reduced pressure.

  • Activation and Coupling of the Second Component:

    • In a separate flask, dissolve the E3 ligase ligand (e.g., Pomalidomide, 1.0 eq) in anhydrous DMF.

    • Activate the E3 ligase ligand using a coupling agent and a base, as described in step 1.

    • Add the deprotected piperazine-linked intermediate to the activated E3 ligase ligand solution.

    • Stir at room temperature until the final coupling reaction is complete.

  • Final Purification:

    • Purify the final PROTAC product using preparative HPLC to obtain a high-purity compound.

    • Characterize the final product by LC-MS and NMR.

Protocol 2: Quantification of Target Protein Degradation

This protocol outlines the steps to measure the degradation of a target protein in cultured cells following treatment with a PROTAC.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC compound

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • Western blotting equipment and reagents

  • Primary antibody against the target protein

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Methodology:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with PBS and then lyse them using a suitable lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody specific to the target protein.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensity for the target protein and a loading control (e.g., GAPDH).

    • Normalize the target protein levels to the loading control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizing the Rationale: Workflows and Pathways

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the logical flow of PROTAC-mediated protein degradation and a typical experimental workflow for evaluating different linkers.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation Linker_Evaluation_Workflow cluster_workflow Linker Evaluation Workflow Start Design & Synthesize PROTAC Library (Varying Linkers) PhysChem Physicochemical Characterization (Solubility, pKa) Start->PhysChem Biochem Biochemical Assays (Ternary Complex Formation) Start->Biochem Cellular Cellular Assays (Degradation, Cytotoxicity) PhysChem->Cellular Biochem->Cellular InVivo In Vivo Studies (PK/PD, Efficacy) Cellular->InVivo Analysis Data Analysis & Lead Optimization InVivo->Analysis Analysis->Start Iterative Optimization End Optimized Lead Candidate Analysis->End

References

Safety Operating Guide

Proper Disposal of Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Safety and Handling

Researchers and laboratory personnel must handle tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate with caution due to its potential health hazards. This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to strict safety protocols is paramount during handling and disposal to mitigate risks.

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Emergency Procedures

In the event of accidental exposure, immediate action is critical:

Exposure Route Immediate First Aid
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
Inhalation Move the individual to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Operational Disposal Plan

The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste.[1] As a halogenated organic compound, it requires specific disposal procedures.

Step 1: Waste Identification and Classification

This compound is classified as a hazardous chemical waste due to its irritant and harmful properties. As it contains bromine, it falls under the category of halogenated organic waste .[2]

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

Caption: Waste Segregation Workflow.

It is imperative to collect waste this compound in a designated container for halogenated organic waste . Do not mix it with non-halogenated organic solvents, acids, bases, or other incompatible chemicals.[2][3][4]

Step 3: Waste Accumulation and Storage

All chemical waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA) .[5]

Container Requirements:

Parameter Specification
Material Chemically compatible (e.g., glass or polyethylene)
Condition In good condition, with no leaks or cracks
Closure Securely fitting, leak-proof cap
Labeling Must be clearly marked with the words "Hazardous Waste" and the full chemical name: "this compound". Indicate the hazards (e.g., Irritant, Harmful).

The waste container must be kept closed at all times, except when adding waste.[6]

Step 4: Final Disposal Procedure

DisposalWorkflow Start Waste Generated in Lab Segregate Segregate as Halogenated Organic Waste Start->Segregate Store Store in Labeled Container in Satellite Accumulation Area Segregate->Store ContactEHS Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Service Store->ContactEHS Pickup Arrange for Waste Pickup ContactEHS->Pickup Transport Professional Transport to Treatment, Storage, and Disposal Facility (TSDF) Pickup->Transport End Final Disposal (e.g., Incineration) Transport->End

Caption: Disposal Workflow for this compound.

When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and final disposal.[7] Do not attempt to dispose of this chemical down the drain or in regular trash. Improper disposal can lead to environmental contamination and significant legal penalties.

Disposal of Empty Containers

Empty containers that previously held this compound must also be handled as hazardous waste unless properly decontaminated. To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated hazardous waste.[6] After triple-rinsing and air-drying in a ventilated area, the container may be disposed of as non-hazardous waste, with the label removed or defaced.[8]

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling, storage, and disposal of Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate, ensuring the protection of researchers and the integrity of scientific work. This document provides immediate, procedural, and logistical information critical for laboratory personnel working with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards: acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1] Adherence to strict safety protocols is mandatory to mitigate these risks. The following table summarizes the required Personal Protective Equipment (PPE).

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact and irritation.[1]
Eye and Face Protection Safety goggles and a face shieldProtects against splashes and eye irritation.[1]
Body Protection Laboratory coatProvides a barrier against accidental spills.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodMinimizes inhalation of dust or vapors, preventing respiratory irritation.[1]

Step-by-Step Handling Procedures

All handling of this compound should be conducted within a certified chemical fume hood to minimize exposure.

Chemical Fume Hood Operation

A chemical fume hood is the primary engineering control for handling this compound. Proper operation is crucial for safety.

Step-by-Step Guide to Using a Chemical Fume Hood:

  • Pre-operational Check: Before starting, verify that the fume hood is operational and the airflow monitor indicates it is functioning correctly.[2][3][4] The interior should be clean and free of unnecessary items that could obstruct airflow.[2]

  • Sash Position: Adjust the sash to the recommended working height, typically 18 inches or lower, to ensure proper airflow and create a physical barrier.[2]

  • Working Depth: All work should be conducted at least six inches inside the hood to ensure effective capture of any fumes or dust.[2][5]

  • Minimize Movement: Avoid rapid movements in and out of the hood, as this can disrupt the air curtain and compromise containment.[4][6]

  • Proper Placement of Equipment: Elevate large equipment on blocks to allow air to flow underneath.[3]

  • Sash Closure: When the hood is not in active use, the sash should be closed.[4][6]

Fume_Hood_Workflow cluster_Preparation Preparation cluster_Operation Operation cluster_PostOperation Post-Operation Prep1 Verify Fume Hood Certification is Current Prep2 Check Airflow Monitor Prep1->Prep2 Prep3 Clear Unnecessary Items Prep2->Prep3 Op1 Adjust Sash to Working Height Prep3->Op1 Op2 Work at Least 6 Inches Inside the Hood Op1->Op2 Op3 Use Slow, Deliberate Movements Op2->Op3 Op4 Keep Head Outside the Hood Op3->Op4 Post1 Properly Dispose of Waste Op4->Post1 Post2 Clean Work Surface Post1->Post2 Post3 Close the Sash Post2->Post3

A flowchart for the correct operational workflow of a chemical fume hood.
Donning and Doffing of Personal Protective Equipment (PPE)

The correct sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.

Donning Procedure:

  • Lab Coat: Put on a clean lab coat.

  • Eye and Face Protection: Don safety goggles and a face shield.

  • Gloves: Wear two pairs of chemical-resistant gloves. The inner glove should be tucked under the lab coat cuff, and the outer glove should go over the cuff.

Doffing Procedure:

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out.

  • Lab Coat and Inner Gloves: Remove the lab coat and the inner pair of gloves together, turning the lab coat inside out as it is removed.

  • Face and Eye Protection: Remove the face shield and goggles.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence Don1 Lab Coat Don2 Eye/Face Protection Don1->Don2 Don3 Gloves (Two Pairs) Don2->Don3 Doff1 Outer Gloves Doff2 Lab Coat & Inner Gloves Doff1->Doff2 Doff3 Eye/Face Protection Doff2->Doff3 Doff4 Hand Wash Doff3->Doff4

The correct sequence for donning and doffing Personal Protective Equipment.

Storage and Disposal

Proper storage and disposal are essential to maintain chemical stability and prevent environmental contamination.

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[7] The recommended storage temperature is under -20°C in a freezer for long-term stability.[8][9]

Disposal Plan

Contaminated materials and waste containing this compound must be treated as hazardous waste.

Disposal Protocol:

  • Waste Segregation: All disposable PPE, contaminated lab supplies (e.g., pipette tips, weighing paper), and residual chemical should be collected in a designated, labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and specify "Halogenated Organic Waste."

  • Spill Cleanup: In the event of a spill, absorb the material with an inert, dry substance and place it in the hazardous waste container.[10] Decontaminate the spill area with a suitable solvent (e.g., ethanol) and collect all cleaning materials in the waste container.

  • Final Disposal: Dispose of the hazardous waste container through your institution's environmental health and safety office, following all local, state, and federal regulations.

Emergency Procedures

In case of accidental exposure, immediate action is critical.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

This guide is intended to provide essential safety information. Always refer to the full Safety Data Sheet (SDS) and your institution's specific safety protocols before handling any chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.